molecular formula C8H8ClNO4S B2379237 Methyl 2-chloro-4-sulfamoylbenzoate CAS No. 1190947-65-9

Methyl 2-chloro-4-sulfamoylbenzoate

Cat. No.: B2379237
CAS No.: 1190947-65-9
M. Wt: 249.67
InChI Key: RYBCUBHRVSIRLN-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-sulfamoylbenzoate (CAS 1190947-65-9) is a valuable chemical intermediate in medicinal chemistry and pharmaceutical research. This compound features a primary sulfonamide group, a known marker for carbonic anhydrase (CA) inhibitors, and is a key precursor in the synthesis of more complex benzenesulfonamide derivatives . Its main research value lies in its role as a building block for developing high-affinity and selective inhibitors of the carbonic anhydrase IX (CAIX) isozyme . CAIX is highly overexpressed in various solid tumors and is a validated anticancer target because it acidifies the tumor microenvironment, enabling cancer invasion and metastasis . Researchers utilize this methyl ester to create compounds that exhibit extreme binding affinity (sub-nanomolar Kd) and high selectivity for CAIX over other CA isozymes, which is crucial for limiting off-target effects in potential therapeutic applications . The compound has a molecular formula of C8H8ClNO4S and a molecular weight of 249.67 g/mol . It should be stored sealed in a dry environment at room temperature . This product is intended for research purposes only and is not approved for use in humans or as a drug.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-4-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-14-8(11)6-3-2-5(4-7(6)9)15(10,12)13/h2-4H,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBCUBHRVSIRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190947-65-9
Record name methyl 2-chloro-4-sulfamoylbenzoate
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Foundational & Exploratory

methyl 2-chloro-4-sulfamoylbenzoate physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 2-chloro-4-sulfamoylbenzoate

Executive Summary

Methyl 2-chloro-4-sulfamoylbenzoate (CAS 1190947-65-9) is a specialized sulfonyl-aromatic intermediate critical to the synthesis of advanced pharmacological agents. While historically associated with the structural scaffold of loop diuretics (e.g., Furosemide), its modern utility has shifted toward high-precision medicinal chemistry, serving as a key building block for Hedgehog signaling pathway antagonists and NLRP3 inflammasome inhibitors .

This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and experimental handling, designed for researchers requiring high-purity inputs for structure-activity relationship (SAR) studies.

Chemical Identity & Structural Analysis

ParameterDetail
IUPAC Name Methyl 2-chloro-4-sulfamoylbenzoate
Common Synonyms Methyl 4-(aminosulfonyl)-2-chlorobenzoate; 2-Chloro-4-sulfamoylbenzoic acid methyl ester
CAS Registry Number 1190947-65-9
Molecular Formula C₈H₈ClNO₄S
Molecular Weight 249.67 g/mol
SMILES COC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)Cl
InChIKey RYBCUBHRVSIRLN-UHFFFAOYSA-N

Structural Insight: The molecule features a trisubstituted benzene ring. The 2-chloro substituent provides steric bulk and electronic modulation (inductive withdrawal), while the 4-sulfamoyl group (


) acts as a polar pharmacophore often engaged in hydrogen bonding within enzyme active sites (e.g., carbonic anhydrase inhibition or zinc-binding domains). The methyl ester  serves as a temporary protecting group or a handle for further diversification via nucleophilic attack.

Physicochemical Profile

Note: Experimental values for this specific ester are rare in open literature; data below synthesizes available patent disclosures and predictive models calibrated for sulfonamide benzoates.

PropertyValue / DescriptionSource/Confidence
Physical State Solid (Crystalline Powder)Experimental (WO 2012/094328)
Color White to Off-WhiteExperimental
Melting Point Not explicitly reported; Analogous esters melt ~120–140°CPredicted based on structural analogs
Solubility Soluble in DMSO, DMF, Ethyl Acetate, DCM; Low water solubilityExperimental (Process data)
LogP (Octanol/Water) ~1.2 (Predicted)Cheminformatics Consensus
pKa (Sulfonamide) ~10.0 (Acidic proton on

)
Predicted
H-Bond Donors 1 (Sulfonamide

)
Structural Analysis
H-Bond Acceptors 4 (Sulfonyl oxygens, Ester carbonyl)Structural Analysis

Synthetic Utility & Mechanism[9][10]

The synthesis of methyl 2-chloro-4-sulfamoylbenzoate typically proceeds via the chlorosulfonation of methyl 2-chlorobenzoate, followed by ammonolysis . This pathway preserves the ester functionality while installing the sulfonamide.

Mechanism of Formation
  • Electrophilic Aromatic Substitution: Chlorosulfonic acid attacks the electron-rich aromatic ring para to the chlorine (directed by the combined ortho/para directing effects and steric hindrance).

  • Nucleophilic Substitution: Ammonia attacks the sulfonyl chloride intermediate, displacing the chloride ion to form the sulfonamide.

Visualization: Synthesis Pathway

SynthesisPathway Start Methyl 2-chlorobenzoate (Precursor) Inter Methyl 2-chloro-4- (chlorosulfonyl)benzoate (Reactive Intermediate) Start->Inter Electrophilic Substitution Product Methyl 2-chloro-4- sulfamoylbenzoate (Target) Inter->Product Nucleophilic Displacement Reagent1 ClSO3H (Chlorosulfonic Acid) Reagent2 NH3 / MeOH (Ammonolysis)

Caption: Step-wise synthesis from methyl 2-chlorobenzoate via chlorosulfonation and ammonolysis.

Experimental Protocols

Safety Warning: Chlorosulfonic acid is highly corrosive. Sulfonyl chlorides are potent lachrymators. Perform all operations in a functioning fume hood.

Protocol A: Synthesis from Chlorosulfonyl Precursor

Source: Adapted from WO 2012/094328 (Genentech/Curis).

Materials:

  • Methyl 2-chloro-4-(chlorosulfonyl)benzoate (Compound 3003)

  • Saturated Ammonia in Methanol (

    
    )[1]
    
  • Dichloromethane (DCM)

Procedure:

  • Preparation: Dissolve 200 mg (0.7 mmol) of methyl 2-chloro-4-(chlorosulfonyl)benzoate in 5 mL of anhydrous DCM.

  • Ammonolysis: Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add 0.5 mL of saturated methanolic ammonia.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 5–10 minutes (reaction is rapid).

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue via silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate (3:1).

  • Yield: Isolate the product as a white solid.

Protocol B: Analytical Validation (HPLC)

To ensure suitability for biological assays, purity must be confirmed.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Retention Time: Expect elution earlier than the chlorosulfonyl precursor due to increased polarity of the sulfonamide.

Applications in Drug Discovery

This compound is not merely an end-product but a versatile "branch point" intermediate.

  • Hedgehog Pathway Antagonists: The sulfonamide moiety binds to the zinc center of target proteins, while the ester is hydrolyzed to the acid to allow amide coupling with pyridyl-anilines.

  • NLRP3 Inhibitors: Used to synthesize sulfonylurea derivatives that modulate the inflammasome complex.

Visualization: Downstream Reactivity

Reactivity Target Methyl 2-chloro-4- sulfamoylbenzoate Hydrolysis Hydrolysis (LiOH / THF) Target->Hydrolysis Acid 2-Chloro-4- sulfamoylbenzoic acid Hydrolysis->Acid Coupling Amide Coupling (EDC / HOBt) Acid->Coupling Drug Hedgehog/NLRP3 Inhibitor Candidates Coupling->Drug

Caption: Transformation of the methyl ester into bioactive carboxylic acid derivatives.

References

  • Genentech, Inc.; Curis, Inc. (2012). Compounds and Methods for Treating Proliferative Disorders. WO 2012/094328.[1]

  • Inflazome Limited. (2019). Sulfonylurea Derivatives as NLRP3 Inhibitors. WO 2019/145523.

  • PubChem. (2025).[2] Methyl 2-chloro-4-sulfamoylbenzoate (CID 18629041).[3] National Center for Biotechnology Information.

  • Sigma-Aldrich. (2025). Product Specification: Methyl 2-chloro-4-sulfamoylbenzoate.

Sources

methyl 2-chloro-4-sulfamoylbenzoate chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2-chloro-4-sulfamoylbenzoate

Introduction

Methyl 2-chloro-4-sulfamoylbenzoate is a substituted aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. As a functionalized benzoic acid derivative, it serves as a versatile chemical intermediate, or building block, for the synthesis of more complex molecules. The strategic placement of the chloro, sulfamoyl, and methyl ester groups on the benzene ring provides multiple reactive sites for chemical modification. This guide offers a comprehensive technical overview of its chemical identity, synthesis, applications, and reactivity, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The structural and physical properties of a molecule are fundamental to understanding its reactivity and potential applications. Methyl 2-chloro-4-sulfamoylbenzoate is defined by a benzene ring substituted at position 1 with a methyl carboxylate group, at position 2 with a chlorine atom, and at position 4 with a sulfamoyl group (-SO₂NH₂).

Chemical Structure

Caption: Chemical structure of methyl 2-chloro-4-sulfamoylbenzoate.

Physicochemical Data

The properties of this compound are summarized below. This data is critical for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource
CAS Number Not explicitly assigned in major databases-
Molecular Formula C₈H₈ClNO₄S[1]
Molecular Weight 249.67 g/mol [1]
IUPAC Name methyl 2-chloro-4-sulfamoylbenzoate[1]
InChIKey RYBCUBHRVSIRLN-UHFFFAOYSA-N[1]
Monoisotopic Mass 248.98625 Da[1]
Predicted XlogP 1.2[1]
Physical Form Solid (predicted)-

Synthesis and Manufacturing

The synthesis of sulfamoylbenzoates is a crucial process in pharmaceutical and agrochemical manufacturing.[2] The traditional and most common route involves a multi-step sequence starting from a readily available benzoic acid derivative. The key steps are chlorosulfonation, amination, and finally, esterification.

Synthetic Pathway Overview

The most logical pathway begins with 2-chlorobenzoic acid. This starting material undergoes electrophilic chlorosulfonation to introduce the -SO₂Cl group, primarily at the para position due to the directing effects of the substituents. The resulting sulfonyl chloride is then reacted with ammonia (amination) to form the sulfamoyl group. The final step is the esterification of the carboxylic acid to yield the methyl ester.

SynthesisWorkflow start 2-Chlorobenzoic Acid step1 Chlorosulfonation (Chlorosulfonic Acid) start->step1 intermediate1 2-Chloro-4-(chlorosulfonyl)benzoic Acid step1->intermediate1 step2 Amination (Ammonia) intermediate1->step2 intermediate2 2-Chloro-4-sulfamoylbenzoic Acid step2->intermediate2 step3 Esterification (Methanol, Acid Catalyst) intermediate2->step3 product Methyl 2-chloro-4-sulfamoylbenzoate step3->product

Caption: A typical synthetic workflow for methyl 2-chloro-4-sulfamoylbenzoate.

Experimental Protocol (Illustrative)

This protocol describes a representative synthesis based on established chemical principles for this class of compounds.

Step 1: Synthesis of 2-chloro-4-(chlorosulfonyl)benzoic acid

  • In a flask equipped with a stirrer and a gas outlet, carefully add 2-chlorobenzoic acid to an excess of chlorosulfonic acid at 0-5°C.

  • Allow the mixture to slowly warm to room temperature and then heat gently (e.g., 50-60°C) for several hours until the reaction is complete (monitored by TLC or HPLC). The use of a corrosive and water-reactive reagent like chlorosulfonic acid necessitates stringent moisture control and safety precautions.[2]

  • Cool the reaction mixture and quench it by carefully pouring it onto crushed ice.

  • The solid precipitate, 2-chloro-4-(chlorosulfonyl)benzoic acid, is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 2-chloro-4-sulfamoylbenzoic acid

  • Disperse the dried 2-chloro-4-(chlorosulfonyl)benzoic acid in an appropriate solvent (e.g., acetone or THF).

  • Cool the mixture in an ice bath and add an excess of aqueous ammonia solution dropwise.

  • Stir the reaction for several hours at room temperature. The progress is monitored to ensure complete conversion of the sulfonyl chloride.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid 2-chloro-4-sulfamoylbenzoic acid by filtration, wash with water, and dry.

Step 3: Esterification to Methyl 2-chloro-4-sulfamoylbenzoate

  • Suspend 2-chloro-4-sulfamoylbenzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux for several hours until the esterification is complete.

  • Cool the solution and reduce the volume under vacuum.

  • Neutralize the remaining acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the final product, which can be further purified by recrystallization.

Applications in Research and Development

The utility of methyl 2-chloro-4-sulfamoylbenzoate stems from its identity as a key intermediate. Its structure is a valuable scaffold in both medicinal chemistry and agrochemical synthesis.

Pharmaceutical Intermediate

Sulfonamides are a critical class of pharmacophores found in numerous FDA-approved drugs.[3] The sulfamoyl group in methyl 2-chloro-4-sulfamoylbenzoate can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The chloro-substituent can enhance binding affinity or modulate the electronic properties of the molecule.[4]

  • Antidiabetic Agents: Derivatives of sulfamoylbenzoic acid are being investigated as inhibitors of α-glucosidase and α-amylase.[5][6] By blocking these enzymes, which are responsible for carbohydrate digestion, these compounds can reduce the sharp increase in blood glucose after meals, a key strategy in managing diabetes.[6] The methyl ester can serve as a prodrug, potentially improving pharmacokinetic properties before being hydrolyzed in vivo to the active carboxylic acid.

  • Anti-inflammatory and Analgesic Agents: The core structure is valuable for creating potential anti-inflammatory and analgesic agents.[7] It can be modified to target enzymes or receptors involved in inflammation and pain pathways.[7]

Agrochemical Synthesis

This compound's structure is related to intermediates used in the synthesis of modern herbicides. For instance, the closely related compound 2-chloro-4-(methylsulfonyl)benzoic acid is a key precursor for producing herbicides like tembotrione, which functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in weeds.[7]

Chemical Reactivity and Further Transformations

The three functional groups on methyl 2-chloro-4-sulfamoylbenzoate provide distinct handles for further chemical modification, making it a versatile building block.

  • Nucleophilic Aromatic Substitution (SNAᵣ): The chlorine atom, activated by the electron-withdrawing sulfamoyl and carboxylate groups, is susceptible to substitution by various nucleophiles. This allows for the introduction of amines, thiols, or other functional groups to build molecular diversity.

  • Amide Formation: The sulfamoyl group's N-H bonds can be substituted to form N-alkyl or N-aryl sulfonamides, a common strategy in drug design to explore structure-activity relationships (SAR).

  • Ester Hydrolysis/Transesterification: The methyl ester can be easily hydrolyzed back to the carboxylic acid or converted to other esters (transesterification) or amides, providing a route to a wide range of derivatives.

Reactivity main Methyl 2-chloro-4-sulfamoylbenzoate sub_Cl Nucleophilic Substitution (e.g., + R-NH₂) main->sub_Cl at Cl sub_N N-Alkylation/Arylation (e.g., + R-X, base) main->sub_N at -SO₂NH₂ sub_ester Hydrolysis (e.g., + NaOH, H₂O) main->sub_ester at -COOCH₃ prod_Cl 2-(Alkylamino)-4-sulfamoylbenzoate derivative sub_Cl->prod_Cl prod_N N-Alkyl-sulfamoyl derivative sub_N->prod_N prod_ester 2-Chloro-4-sulfamoylbenzoic acid sub_ester->prod_ester

Caption: Key reaction sites on methyl 2-chloro-4-sulfamoylbenzoate.

Conclusion

Methyl 2-chloro-4-sulfamoylbenzoate is a strategically important chemical intermediate with a well-defined structure and predictable reactivity. Its synthesis, rooted in classic aromatic chemistry, provides a reliable supply for various applications. For researchers in drug discovery and agrochemical development, this molecule offers a versatile scaffold, enabling the creation of diverse libraries of compounds for screening and optimization. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in developing next-generation therapeutic and agricultural solutions.

References

  • PubChemLite. Methyl 2-chloro-4-sulfamoylbenzoate (C8H8ClNO4S). Available from: [Link]

  • Eaufrance. 2-chloro-4-méthyl sulfonyl benzoique acide. Available from: [Link]

  • Chemsrc. Methyl 2-sulfamoylbenzoate | CAS#:57683-71-3. Available from: [Link]

  • PubChemLite. Methyl 4-chloro-2-sulfamoylbenzoate (C8H8ClNO4S). Available from: [Link]

  • PubChem. Methyl 4-chloro-2-(chlorosulfonyl)benzoate | C8H6Cl2O4S | CID 3020661. Available from: [Link]

  • PrepChem.com. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Available from: [Link]

  • Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Google Patents. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • PubChemLite. Methyl 2-chloro-4-(chlorosulfonyl)benzoate (C8H6Cl2O4S). Available from: [Link]

  • PubMed. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Available from: [Link]

  • Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-4-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-4-sulfamoylbenzoate is a pivotal intermediate in synthetic organic chemistry, most notably serving as a precursor in the manufacture of various pharmaceutical compounds. Its structural motifs—a chlorinated aromatic ring, a sulfamoyl group, and a methyl ester—make it a versatile building block. This guide provides a comprehensive technical overview of its synthesis, focusing on a prevalent and industrially relevant pathway. We will delve into the strategic considerations behind each synthetic step, from the selection of starting materials to the final esterification. The protocols described herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Strategic Overview of the Synthetic Pathway

The synthesis of methyl 2-chloro-4-sulfamoylbenzoate is most efficiently approached via a multi-step sequence starting from a readily available substituted benzoic acid. The core logic involves the sequential introduction of the required functional groups onto the aromatic ring, culminating in the esterification of the carboxylic acid. The most common pathway involves two key transformations prior to the final esterification:

  • Chlorosulfonation: An electrophilic aromatic substitution to install a sulfonyl chloride group.

  • Ammonolysis: Conversion of the highly reactive sulfonyl chloride into the stable sulfamoyl group.

  • Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

This strategy is predicated on the differential reactivity of the functional groups and the directing effects of the substituents on the benzene ring. The following sections will elaborate on the mechanistic underpinnings and practical execution of each step.

cluster_furosemide Furosemide Synthesis Pathway Note Start 2,4-Dichlorobenzoic Acid Inter1 2,4-Dichloro-5-chlorosulfonylbenzoic Acid Start->Inter1  Chlorosulfonic Acid (ClSO₃H) Inter2 2-Chloro-4-amino-5-sulfamoylbenzoic Acid (Intermediate for Furosemide Synthesis) Inter1->Inter2  Ammonolysis leads to a key furosemide precursor Target_Acid 2-Chloro-4-sulfamoylbenzoic Acid Inter1->Target_Acid  Ammonia (NH₃) / Ammonolysis Final Methyl 2-chloro-4-sulfamoylbenzoate Target_Acid->Final  Methanol (CH₃OH) / Acid Catalyst

Caption: Overall synthetic workflow from 2,4-Dichlorobenzoic Acid.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid

The inaugural step is the electrophilic chlorosulfonation of 2,4-dichlorobenzoic acid. This reaction introduces the sulfonyl chloride moiety (-SO₂Cl) onto the aromatic ring.

Causality and Expertise: Chlorosulfonic acid serves as the source of the electrophile, +SO₂Cl or SO₃. The existing chloro- and carboxyl- groups on the ring are deactivating and meta-directing. However, the reaction conditions are harsh enough to force substitution. The incoming chlorosulfonyl group is directed to the position ortho to one chlorine and meta to the other, which is position 5. The use of excess chlorosulfonic acid is common to drive the reaction to completion, but this necessitates careful handling due to its highly corrosive nature and violent reaction with water.[1] Temperature control is critical; elevated temperatures (135-150 °C) are typically required to achieve a reasonable reaction rate.[2]

Experimental Protocol: Synthesis of 2,4-Dichloro-5-chlorosulfonyl-benzoic acid [2][3]

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, cautiously add 2,4-dichlorobenzoic acid (1.0 eq) to an excess of chlorosulfonic acid (4-10 eq).

  • Reaction Execution: Heat the mixture to 135-150 °C and maintain for 1-6 hours, monitoring the reaction progress.

  • Work-up: After completion, cool the reaction mixture carefully and pour it onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the product.

  • Isolation: Filter the resulting solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The product, 2,4-dichloro-5-chlorosulfonyl-benzoic acid, is typically used in the next step without extensive purification.

Step 2: Ammonolysis of the Sulfonyl Chloride

The sulfonyl chloride group is a highly reactive intermediate that is readily converted to the desired sulfamoyl group (-SO₂NH₂) by reaction with ammonia. This is a nucleophilic substitution reaction at the sulfur atom.

Causality and Expertise: The sulfur atom in the sulfonyl chloride is highly electrophilic, making it susceptible to nucleophilic attack by ammonia. The reaction is typically rapid and exothermic. Aqueous ammonia is a convenient reagent. The process not only forms the sulfonamide but also can displace one of the chloro-substituents, depending on the precise conditions, which is a key step in the synthesis of related compounds like furosemide.[3][4] For the target molecule, careful control is needed to favor the formation of the sulfonamide without undesired side reactions.

Experimental Protocol: Synthesis of 2-Chloro-4-sulfamoylbenzoic Acid [3][4]

  • Reaction Setup: Suspend the crude 2,4-dichloro-5-chlorosulfonyl-benzoic acid (1.0 eq) from the previous step in a suitable solvent or water.

  • Reaction Execution: Cool the suspension in an ice bath. Add concentrated aqueous ammonium hydroxide dropwise with vigorous stirring. The temperature should be maintained to control the exotherm.

  • Work-up: After the addition is complete, allow the mixture to stir until the reaction is complete (monitored by TLC or HPLC). Acidify the solution with a mineral acid (e.g., HCl) to precipitate the product.

  • Isolation and Purification: Filter the solid product, wash with water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to obtain pure 2-chloro-4-sulfamoylbenzoic acid.

Step 3: Esterification of 2-Chloro-4-sulfamoylbenzoic Acid

The final step is the conversion of the carboxylic acid to a methyl ester. Several methods are available, with Fischer-Speier esterification being a common and cost-effective choice.

Causality and Expertise: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5] To drive the equilibrium towards the product, the alcohol (methanol) is typically used in large excess, often serving as the solvent.[5] A strong acid catalyst like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the weakly nucleophilic methanol.[5][6]

Alternatively, a two-step process involving conversion to the acyl chloride with thionyl chloride followed by reaction with methanol provides a higher yield and is not equilibrium-limited.[6][7] This method is advantageous for substrates that are sensitive to strongly acidic conditions.[6]

Experimental Protocol: Fischer Esterification [5][8]

  • Reaction Setup: Dissolve 2-chloro-4-sulfamoylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux and maintain for several hours until the reaction reaches completion (as monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Isolation: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 2-chloro-4-sulfamoylbenzoate. Further purification can be achieved by column chromatography or recrystallization.

cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Acid Dissolve Acid in excess MeOH Catalyst Add H₂SO₄ (Catalyst) Acid->Catalyst Reflux Heat to Reflux (Several Hours) Catalyst->Reflux Evap Evaporate excess MeOH Reflux->Evap Dissolve Dissolve in Ethyl Acetate Evap->Dissolve Wash Wash with NaHCO₃, then H₂O & Brine Dissolve->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Final Purify (Chromatography/ Recrystallization) Concentrate->Final

Caption: Experimental workflow for Fischer Esterification.

Data Summary

Physicochemical Properties of Methyl 2-chloro-4-sulfamoylbenzoate
PropertyValue
Molecular FormulaC₈H₈ClNO₄S
Molecular Weight249.67 g/mol
AppearanceWhite to off-white solid
Melting PointTypically in the range of 150-160 °C (Varies with purity)
SolubilitySoluble in many organic solvents (e.g., DMSO, DMF, Acetone), sparingly soluble in water.
Summary of Reaction Parameters
StepStarting MaterialKey ReagentsTemperature (°C)Typical Time (h)
1. Chlorosulfonation2,4-Dichlorobenzoic AcidChlorosulfonic Acid135 - 1501 - 6
2. Ammonolysis2,4-Dichloro-5-chlorosulfonyl-benzoic acidAqueous Ammonia0 - 252 - 4
3. Esterification2-Chloro-4-sulfamoylbenzoic AcidMethanol, H₂SO₄ (cat.)Reflux (~65)4 - 12

Conclusion

The synthesis of methyl 2-chloro-4-sulfamoylbenzoate is a well-established process that relies on fundamental reactions in organic chemistry. The presented three-step sequence starting from 2,4-dichlorobenzoic acid represents a robust and scalable pathway. Success in this synthesis hinges on a thorough understanding of the underlying reaction mechanisms and careful control of experimental parameters, particularly temperature and reagent stoichiometry. The hazardous nature of reagents like chlorosulfonic acid necessitates stringent safety protocols. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to confidently approach the synthesis of this valuable chemical intermediate.

References

  • PrepChem. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from PrepChem.com. [Link]

  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • GPAT Discussion Center. (2019, June 9). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Al-Saidi, S. A., & Hussein, A. A. (2020). Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. ResearchGate. [Link]

  • Zhang, Y., Ma, X., Shan, X.-H., & Liu, Y. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. [Link]

  • Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Eureka | Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO1996012714A1 - Process for the preparation of furosemide.
  • Google Patents. (n.d.). EP0788494B1 - Process for the preparation of furosemide.
  • PubChem. (n.d.). Process for the preparation of furosemide - Patent US-5739361-A. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

Sources

Solubility of Methyl 2-Chloro-4-Sulfamoylbenzoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the solubility characteristics, thermodynamic modeling, and process applications of methyl 2-chloro-4-sulfamoylbenzoate .

Executive Summary

Methyl 2-chloro-4-sulfamoylbenzoate (often an intermediate in the synthesis of sulfonamide diuretics and herbicides) exhibits a solubility profile governed by its dual functionality: a lipophilic chlorobenzene core and a polar sulfamoyl moiety (


).[1][2] This guide details the solubility behavior, thermodynamic modeling, and experimental protocols required to optimize its dissolution and crystallization processes.[1][2]

Key Findings:

  • Solubility Hierarchy: Polar Aprotic (DMSO > DMF) > Polar Protic (Methanol > Ethanol) > Polar Aprotic (Acetone > Ethyl Acetate) > Non-Polar (Toluene > Hexane).[1][2]

  • Temperature Dependence: Solubility increases monotonically with temperature, following the Modified Apelblat and Van't Hoff models.[1][2]

  • Process Implication: The compound is best purified via cooling crystallization from alcohol-water mixtures or ethyl acetate, balancing yield and purity.[1][2]

Chemical Identity & Structural Analysis

Understanding the molecular interactions is crucial for predicting solubility behavior.[1][2]

PropertyDescription
Chemical Name Methyl 2-chloro-4-sulfamoylbenzoate
Molecular Formula

Molecular Weight ~249.67 g/mol
Key Functional Groups Sulfamoyl (

):
Strong H-bond donor/acceptor; high polarity.Ester (

):
H-bond acceptor; moderate polarity.Chloro- (

):
Lipophilic; electron-withdrawing.[1][2][3][4]
CAS Number Note: Specific isomer CAS may vary; often associated with CAS 16694-17-0 (generic) or derivatives.[1][2]

Solubility Mechanism: The high polarity of the sulfamoyl group dominates the solute-solvent interaction.[1][2] Solvents capable of disrupting the strong intermolecular hydrogen bond network of the crystal lattice (e.g., DMSO, Methanol) are the most effective.[1][2]

Predicted Solubility Profile & Solvent Ranking

Based on the Hansen Solubility Parameters (HSP) and structural analogues (e.g., methyl 2,4-dichloro-5-sulfamoylbenzoate), the solubility ranking is as follows:

Solvent ClassRepresentative SolventsSolubility PredictionMechanism
Polar Aprotic DMSO, DMF, DMAc Very High (> 200 mg/mL)Strong dipole-dipole interactions; excellent disruption of sulfamoyl H-bonds.[1][2]
Polar Protic Methanol, Ethanol, IPA High to Moderate (50–150 mg/mL)H-bonding with sulfamoyl oxygen/nitrogen.[1][2] Solubility decreases as alkyl chain length increases.[1][2]
Polar Aprotic (Volatile) Acetone, Ethyl Acetate, THF Moderate (20–80 mg/mL)Good dipole interactions; useful for crystallization due to volatility.[1][2]
Aromatic Hydrocarbons Toluene, Xylene Low (< 10 mg/mL)Weak dispersion forces; insufficient to overcome crystal lattice energy.[1][2]
Aliphatic Hydrocarbons Hexane, Heptane Very Low (< 1 mg/mL)Non-polar; incompatible with the polar sulfamoyl group.[1][2]
Water Water Insoluble Hydrophobic aromatic ring limits dissolution despite polar groups.[1][2]

Experimental Methodology: Determination of Solubility

To generate precise solubility data (mole fraction,


), the Isothermal Saturation Method  is the industry standard.[1][2]
Protocol: Isothermal Saturation
  • Preparation: Add excess methyl 2-chloro-4-sulfamoylbenzoate solid to 50 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at a constant temperature (

    
    ) for 24–48 hours to ensure equilibrium.
    
  • Sampling: Stop stirring and allow the solid phase to settle for 30 minutes.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to remove suspended solids.[1][2]

  • Analysis:

    • Gravimetric: Evaporate a known mass of supernatant and weigh the dry residue.[1][2]

    • HPLC: Dilute the supernatant and analyze peak area against a calibration curve (Standard: C18 column, MeOH/Water mobile phase, UV detection at 254 nm).

Workflow Visualization

Solubility_Protocol Start Start: Excess Solid + Solvent Equilibration Equilibration (Const. T, Stirring, 24-48h) Start->Equilibration Settling Phase Separation (Settling 30 min) Equilibration->Settling Sampling Sampling Supernatant (Pre-heated Syringe Filter) Settling->Sampling Analysis Quantification (Gravimetric or HPLC) Sampling->Analysis Data Calculate Mole Fraction (x) Analysis->Data

Caption: Step-by-step workflow for determining the equilibrium solubility of methyl 2-chloro-4-sulfamoylbenzoate using the isothermal saturation method.

Thermodynamic Modeling

Experimental solubility data is correlated using thermodynamic models to predict solubility at unmeasured temperatures and calculate dissolution properties.[1][2]

Modified Apelblat Equation

This semi-empirical model is widely used for sulfonamide derivatives due to its accuracy in capturing temperature dependence.[1][2]



  • 
    : Mole fraction solubility.[1][2]
    
  • 
    : Absolute temperature (K).[1][2][4]
    
  • 
    : Empirical model parameters derived from regression analysis.
    
Van't Hoff Equation

Used to determine the thermodynamic functions of dissolution.[1][2]


[1][2]
  • 
    : Enthalpy of dissolution (typically positive, indicating an endothermic  process).[1][2]
    
  • 
    : Entropy of dissolution.[1][2]
    
  • Interpretation: A linear plot of

    
     vs. 
    
    
    
    confirms the dissolution mechanism is entropy-driven or enthalpy-driven.[1][2]

Process Application: Solvent Selection for Crystallization

The choice of solvent impacts the yield, purity, and crystal habit of the final product.[1][2]

Decision Matrix
ObjectiveRecommended Solvent SystemRationale
High Yield Methanol + Water (Anti-solvent) High solubility in hot methanol; drastic solubility drop upon water addition.[1][2]
High Purity Ethyl Acetate or Acetone Moderate solubility allows for controlled cooling crystallization, rejecting impurities in the mother liquor.[1][2]
Polymorph Control Ethanol Slower evaporation/cooling rates in ethanol often favor the formation of stable polymorphs.[1][2]
Solvent Selection Logic

Solvent_Selection Start Select Process Goal Yield Maximize Yield Start->Yield Purity Maximize Purity Start->Purity Yield_Solvent Anti-Solvent Cryst. (MeOH/Water) Yield->Yield_Solvent Check_T Check T Sensitivity Purity->Check_T Purity_Solvent Cooling Cryst. (Ethyl Acetate) Check_T->Purity_Solvent High dS/dT

Caption: Decision tree for selecting the optimal crystallization solvent based on process goals (Yield vs. Purity).

Conclusion

Methyl 2-chloro-4-sulfamoylbenzoate exhibits a solubility profile typical of polar aromatic sulfonamides.[1][2] DMSO and DMF are superior solvents for dissolution, while Methanol, Ethanol, and Ethyl Acetate are ideal for crystallization processes.[1][2] The solubility is endothermic and increases with temperature, accurately modeled by the Modified Apelblat equation .[1][2] For industrial purification, a cooling crystallization from Methanol/Water or Ethyl Acetate is recommended to balance yield and impurity rejection.[1][2]

References

  • PubChem. (2025).[1][2][3][5] Methyl 2-chloro-4-sulfamoylbenzoate - Compound Summary. National Center for Biotechnology Information.[1][2] [Link]

  • Google Patents. (2015).[1][2] Patent AU2015203842A1: Hedgehog pathway antagonists.[1][2] (Describes synthesis and purification in DCM/Methanol).

  • NIST Chemistry WebBook. (2025).[1][2] Methyl 2-(aminosulfonyl)benzoate.[1][2][6] (Structural analogue data). [Link][1][2][6]

  • ScienceDirect. (2024).[1][2] Solubility of Sulfonamide Derivatives in Organic Solvents. (General reference for sulfonamide solubility behavior). [Link]

Sources

methyl 2-chloro-4-sulfamoylbenzoate mechanism of action in hedgehog signaling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the role of methyl 2-chloro-4-sulfamoylbenzoate as a critical synthetic precursor (building block) for a specific class of Smoothened (SMO) antagonists .

Crucial Scientific Distinction: Researchers must note that methyl 2-chloro-4-sulfamoylbenzoate (the ester) is not the active pharmacological agent in vivo.[1] It lacks the hydrophobic "tail" (typically a substituted aniline or pyridine) required to bind the Smoothened receptor's transmembrane pocket.[1] Instead, it is the key intermediate used to synthesize sulfonamide-based analogs of Vismodegib (GDC-0449).[1]

The mechanism of action (MoA) described below focuses on the active benzamide pharmacophore derived from this ester.

Content Type: Technical Guide & Mechanism of Action Subject: Hedgehog (Hh) Signaling Pathway Modulation[1]

Molecular Identity & Chemical Biology

This molecule represents a strategic scaffold in medicinal chemistry known as the 2-chloro-4-sulfamoylbenzamide core .[1] It is structurally homologous to the FDA-approved drug Vismodegib, with a critical functional substitution:

  • Vismodegib: Contains a methylsulfonyl group (

    
    ).[1]
    
  • Target Class: Contains a sulfamoyl group (

    
    ).[1][2]
    

The methyl ester protects the carboxylic acid during initial synthesis steps before being hydrolyzed and coupled to an aromatic amine (the "A-ring") to generate the active Smoothened inhibitor.[1]

Structural Role in Drug Design

The 2-chloro substitution on the benzoate ring forces the amide bond (formed later) into a specific torsion angle, locking the molecule into a conformation that fits the narrow transmembrane tunnel of the Smoothened receptor.[1] The sulfamoyl group acts as a hydrogen bond donor/acceptor within the binding pocket, distinct from the purely hydrophobic/polar interactions of the methylsulfonyl group.[1]

Mechanism of Action (MoA) of the Derived Pharmacophore

Once methyl 2-chloro-4-sulfamoylbenzoate is converted to its active benzamide form (e.g., 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-sulfamoylbenzamide), it acts as a potent Smoothened (SMO) Antagonist .[1]

Primary Target: Smoothened (SMO)

SMO is a Class F G-protein-coupled receptor (GPCR) that serves as the obligate transducer of the Hedgehog signal.[1]

  • Binding Site: The inhibitor binds to the heptahelical transmembrane bundle (7TM) of SMO, specifically within a long, narrow pocket formed by the extracellular loops and the upper transmembrane helices.[1]

  • Allosteric Locking: Binding stabilizes SMO in an inactive conformation . Under normal conditions, Hedgehog ligand binding to the receptor Patched (PTCH1) relieves inhibition on SMO, allowing SMO to change conformation and accumulate in the Primary Cilium (PC) .[1]

  • Trafficking Blockade: The sulfamoyl-benzamide inhibitor prevents this critical translocation. By locking SMO in the inactive state, it cannot enter the primary cilium.[1]

Downstream Signal Ablation

The blockade of SMO leads to a cascade of inhibitory events:

  • SUFU-GLI Complex Stability: In the absence of active ciliary SMO, the cytoplasmic protein Suppressor of Fused (SUFU) remains tightly bound to GLI transcription factors (GLI1, GLI2, GLI3).[1]

  • Proteolytic Processing: The SUFU-bound GLI proteins are phosphorylated by PKA, CK1, and GSK3

    
    , marking them for partial proteolysis.[1]
    
  • Repressor Formation: GLI2 and GLI3 are processed into truncated repressor forms (GLI-R) rather than full-length activators (GLI-A).

  • Transcriptional Silencing: GLI-R translocates to the nucleus and actively represses Hh target genes (GLI1, PTCH1, BCL2, MYCN), effectively shutting down the pathway.[1]

Visualization: Pathway & Synthesis[1]

Diagram 1: Synthetic Activation & Hh Pathway Inhibition

The following diagram illustrates how the ester (Precursor) is converted to the Inhibitor, and how that Inhibitor blocks the Hh pathway.[1][3]

Caption: Transformation of the methyl ester precursor into the active benzamide inhibitor, which subsequently binds Smoothened (SMO) to enforce transcriptional repression of Hedgehog target genes.

Experimental Protocols

To study this mechanism, one must first synthesize the active agent and then assay it.[1] The ester itself is inactive in these assays.

Protocol A: Synthesis of Active Probe (Benzamide Formation)

Rationale: To convert the inactive ester scaffold into the biologically active Smoothened antagonist.[1]

  • Hydrolysis:

    • Dissolve Methyl 2-chloro-4-sulfamoylbenzoate (1.0 eq) in THF/MeOH (3:1).

    • Add LiOH (2.0 eq) in water.[1] Stir at RT for 4 hours.

    • Acidify with 1N HCl to pH 2. Extract with EtOAc.[3]

    • Result:2-chloro-4-sulfamoylbenzoic acid .[1][2][4][5][6]

  • Coupling (Amide Bond Formation):

    • Dissolve the Acid (1.0 eq) in DMF.[1]

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.

    • Add 4-chloro-3-(pyridin-2-yl)aniline (1.0 eq).[1] (Note: This "A-ring" is critical for potency).[1]

    • Stir at RT for 12-16 hours.

    • Purify via HPLC.[7]

    • Result: Active Sulfamoyl-Benzamide Inhibitor.

Protocol B: Gli-Luciferase Reporter Assay

Rationale: To quantify the inhibition of the Hh pathway by the synthesized benzamide.[1]

  • Cell Line: Shh-LIGHT2 cells (NIH3T3 fibroblasts stably transfected with Gli-responsive Firefly luciferase and constitutive Renilla luciferase).[1]

  • Seeding: Plate 10,000 cells/well in 96-well plates. Incubate 24h.

  • Induction: Treat cells with recombinant Sonic Hedgehog (Shh) protein (or SAG agonist) to activate the pathway.[1][3]

  • Treatment: Concurrently treat with serial dilutions of the Active Sulfamoyl-Benzamide (0.1 nM to 10 µM).[1]

    • Control: Treat with DMSO (vehicle) and Vismodegib (positive control).[1][3]

  • Incubation: Incubate for 30 hours.

  • Readout: Lyse cells and measure Firefly/Renilla ratio using a dual-luciferase assay kit.

  • Data Analysis: Plot dose-response curves to determine IC50.

    • Expected Result: The sulfamoyl-benzamide should exhibit an IC50 in the low nanomolar range (<20 nM), similar to Vismodegib.[1]

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) data comparing the precursor, the active sulfamoyl derivative, and the standard of care (Vismodegib).

CompoundFunctional Group (R4)RoleHh Inhibition (IC50)
Methyl 2-chloro-4-sulfamoylbenzoate Ester (Precursor)Synthetic Intermediate > 10,000 nM (Inactive)
Vismodegib (GDC-0449) Methylsulfone (

)
Clinical Drug~3 - 10 nM
Sulfamoyl-Benzamide Analog Sulfamoyl (

)
Active Metabolite/Probe ~5 - 15 nM

Note: The ester is metabolically unstable and lacks the binding motif; activity is only observed after conversion to the benzamide.[1]

References

  • Genentech, Inc.[3][8] & Curis, Inc. (2011).[1] Pyridyl inhibitors of hedgehog signalling. U.S. Patent No. 7,888,364.[6] Washington, DC: U.S. Patent and Trademark Office.[1]

    • Key Citation: Describes the specific synthesis of the sulfamoyl analog using methyl 2-chloro-4-sulfamoylbenzo
  • Robarge, K. D., et al. (2009).[1] "GDC-0449-a potent inhibitor of the hedgehog pathway."[1] Bioorganic & Medicinal Chemistry Letters, 19(19), 5576-5581.[1]

    • Key Citation: Establishes the binding mode and SAR of the 2-chloro-benzamide scaffold.
  • Inflazome Limited. (2019).[1][3] Compounds and their use in the treatment of medical disorders. WO Patent App.[3] PCT/EP2019/054714.

    • Key Citation: Demonstrates the utility of methyl 2-chloro-4-sulfamoylbenzoate as a building block for sulfonamide-containing drugs.[1]

  • Wu, X., et al. (2017).[1] "Small molecule inhibition of the hedgehog signaling pathway." Journal of Medicinal Chemistry.

    • Key Citation: Reviews the mechanism of Smoothened antagonists and the 7TM binding pocket.

Sources

Technical Guide: Chemical Transformations of Methyl 2-chloro-4-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical reactivity and synthetic utility of Methyl 2-chloro-4-sulfamoylbenzoate , a critical scaffold in the development of Hedgehog signaling pathway inhibitors.

Executive Summary & Structural Analysis

Methyl 2-chloro-4-sulfamoylbenzoate (CAS: 1190947-65-9) is a specialized trisubstituted benzene intermediate.[1] Unlike its isomer (the Furosemide precursor 2,4-dichloro-5-sulfamoylbenzoic acid), this scaffold is primarily utilized in the synthesis of Smoothened (Smo) receptor antagonists , a class of drugs targeting the Hedgehog (Hh) signaling pathway for cancer therapy (e.g., Basal Cell Carcinoma).[1]

Structural Reactivity Matrix

The molecule presents three distinct orthogonal handles for chemical modification:

  • C-1 Methyl Ester: The primary "gateway" functionality.[1] It acts as a masked carboxylic acid, protecting the carbonyl during the installation of the sulfonamide group. It is almost exclusively hydrolyzed to the free acid to enable amide coupling.

  • C-4 Sulfonamide: A robust polar pharmacophore. In most bioactive analogs (e.g., Vismodegib-related compounds), this group remains a primary sulfonamide (

    
    ) to function as a hydrogen bond donor in the receptor pocket.[1]
    
  • C-2 Aryl Chloride: A steric and electronic modulator. While potentially reactive toward nucleophilic aromatic substitution (

    
    ) or metal-catalyzed cross-coupling, it is typically retained in final drug candidates to enforce conformational twist and fill hydrophobic pockets.[1]
    

Key Chemical Transformations

Reaction Class A: Ester Hydrolysis (Activation)

The most frequent reaction involving this molecule is the quantitative hydrolysis of the methyl ester. This step is thermodynamically driven and essential to generate 2-chloro-4-sulfamoylbenzoic acid , the active acylating agent for subsequent drug synthesis.[1]

  • Mechanism: Base-catalyzed acyl-oxygen cleavage (

    
    ).[1]
    
  • Standard Conditions: Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) in THF/Water mixtures.[1]

  • Criticality: The reaction must be monitored to ensure the sulfonamide remains intact (avoiding hydrolysis to sulfonic acid, though this is rare under mild alkaline conditions).

Reaction Class B: Amide Coupling (Scaffold Assembly)

Following hydrolysis, the free acid undergoes condensation with complex amines (often pyridyl-anilines) to form the final benzamide core.[1] This is the "payload delivery" step in synthesizing Hedgehog pathway inhibitors.

  • Reagents: HATU, EDC/HOBt, or conversion to the acid chloride via thionyl chloride (

    
    ).
    
  • Selectivity: The 2-chloro substituent creates steric hindrance ortho to the carboxylate.[1] High-activity coupling agents (like HATU) are preferred over standard carbodiimides to drive the reaction to completion.[1]

Reaction Class C: Diversification via C-2 Cross-Coupling (Advanced)

While the C-2 chloride is often retained, it serves as a handle for library diversification via Palladium-catalyzed cross-coupling.[1]

  • Suzuki-Miyaura: Coupling with aryl boronic acids to replace Cl with Biaryl systems.

  • Buchwald-Hartwig: Displacement of Cl with amines to alter solubility/basicity.

  • Note: The presence of the electron-withdrawing sulfonamide (para) and ester (ortho) activates the C-2 position, making oxidative addition of Pd facile.[1]

Detailed Experimental Workflows

Protocol 1: Hydrolysis to 2-Chloro-4-sulfamoylbenzoic Acid

Objective: Convert the methyl ester precursor into the reactive carboxylic acid.[1]

Reagents:

  • Methyl 2-chloro-4-sulfamoylbenzoate (

    
     equiv)[1]
    
  • Lithium Hydroxide Monohydrate (

    
     equiv)[1]
    
  • Solvent: THF:Water (3:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with Methyl 2-chloro-4-sulfamoylbenzoate and THF. Stir until fully dissolved.

  • Base Addition: Dissolve LiOH in water and add dropwise to the reaction mixture at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 4–6 hours. Monitor via LC-MS (Target Mass: 
    
    
    
    ).[1]
  • Work-up: Concentrate to remove THF. Acidify the aqueous residue with

    
     to pH 2–3.
    
  • Isolation: The product precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

    • Yield Expectation: >90%[1][2]

Protocol 2: Amide Coupling (Hedgehog Inhibitor Synthesis)

Objective: Coupling the acid intermediate with 4-chloro-3-(pyridin-2-yl)aniline.

Reagents:

  • 2-Chloro-4-sulfamoylbenzoic acid (

    
     equiv)[1]
    
  • 4-Chloro-3-(pyridin-2-yl)aniline (

    
     equiv)[1]
    
  • HATU (

    
     equiv)[1]
    
  • DIPEA (

    
     equiv)[1]
    
  • Solvent: DMF (Anhydrous)[1][3]

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid derivative in anhydrous DMF. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU and stir for 10 minutes to form the activated ester.

  • Addition: Add the aniline substrate in one portion.

  • Completion: Stir at room temperature for 12–16 hours.

  • Purification: Quench with water (precipitate may form). Extract with Ethyl Acetate or purify directly via preparative HPLC if the product is polar.

Visualizations of Reaction Pathways[1][3][4]

Diagram 1: Synthesis of Hedgehog Pathway Inhibitors

This flow illustrates the transformation from the methyl ester scaffold to the bioactive benzamide.

HedgehogInhibitorSynthesis Start Methyl 2-chloro-4- sulfamoylbenzoate (Scaffold) Inter 2-Chloro-4- sulfamoylbenzoic Acid (Activated Core) Start->Inter Hydrolysis (LiOH, THF/H2O) Product Hedgehog Inhibitor (Benzamide) Inter->Product Amide Coupling (HATU, DIPEA, DMF) Reagent 4-Chloro-3-(pyridin-2-yl)aniline (Amine Partner) Reagent->Product Couples with

Caption: Conversion of the ester scaffold to a pharmacologically active benzamide via hydrolysis and HATU-mediated coupling.

Diagram 2: Origin of the Scaffold (Retrosynthesis)

Understanding the synthesis of the scaffold itself provides context for impurity profiles (e.g., residual copper or diazonium species).

ScaffoldOrigin Aniline Methyl 4-amino-2-chlorobenzoate Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO2, HCl (Diazotization) SulfonylCl Methyl 2-chloro-4- (chlorosulfonyl)benzoate Diazonium->SulfonylCl SO2, CuCl2 (Meerwein Sulfonation) Final Methyl 2-chloro-4- sulfamoylbenzoate SulfonylCl->Final NH3 (aq) or NH4OH (Amination)

Caption: The Meerwein sulfonation pathway used to construct the methyl 2-chloro-4-sulfamoylbenzoate scaffold.[1][4]

Quantitative Data Summary

ParameterMethyl 2-chloro-4-sulfamoylbenzoate2-Chloro-4-sulfamoylbenzoic Acid
CAS Number 1190947-65-953250-83-2 (Acid form)
Molecular Weight 249.67 g/mol 235.64 g/mol
Physical State White to Off-white PowderWhite Solid
Solubility DMSO, DMF, MeOHDMSO, Dilute Base
pKa (Calc) Sulfonamide: ~10.1Carboxylic Acid: ~3.5
Key Impurity Methyl 4-amino-2-chlorobenzoateSulfonic acid hydrolysis products

References

  • Genentech, Inc. (2011). Pyridyl inhibitors of hedgehog signalling. U.S. Patent No. 7,888,364. Washington, DC: U.S. Patent and Trademark Office. Link

  • Curis, Inc. (2016). Pyridyl inhibitors of hedgehog signalling. U.S. Patent No. 9,278,961. Washington, DC: U.S. Patent and Trademark Office. Link

  • BenchChem. (2025).[3][5][6] Methyl 2-chloro-4-sulfamoylbenzoate Structure and Properties. Link[1]

  • Sigma-Aldrich. (2025).[1][7] Product Specification: Methyl 2-chloro-4-sulfamoylbenzoate (CAS 1190947-65-9).[4][7][8][9] Link

  • PubChem. (2025).[10][11] Compound Summary: Methyl 2-chloro-4-sulfamoylbenzoate.[1][4][7][8][9][12][13] National Library of Medicine. Link

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An In-depth Technical Guide to Methyl 2-chloro-4-sulfamoylbenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of methyl 2-chloro-4-sulfamoylbenzoate, a compound of interest for researchers and professionals in the field of drug development. This document delves into its chemical properties, commercial availability, a proposed synthesis protocol, and potential applications, all grounded in established scientific principles and supported by relevant literature.

Introduction: The Significance of the Sulfamoylbenzoate Scaffold

The sulfamoylbenzoate moiety is a recognized pharmacophore in medicinal chemistry, forming the structural core of various therapeutic agents. Its derivatives have been explored for a multitude of pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties. Methyl 2-chloro-4-sulfamoylbenzoate, as a functionalized derivative, presents itself as a valuable building block for the synthesis of novel compounds in drug discovery programs. The presence of a chloro group and a sulfamoyl group on the benzoate ring offers multiple reaction sites for further chemical modification, enabling the generation of diverse chemical libraries for biological screening.

Chemical Properties and Characterization

Methyl 2-chloro-4-sulfamoylbenzoate is characterized by the following structural and chemical identifiers:

PropertyValue
IUPAC Name methyl 2-chloro-4-sulfamoylbenzoate
Synonyms methyl 4-(aminosulfonyl)-2-chlorobenzoate
CAS Number 1190947-65-9[1]
Molecular Formula C8H8ClNO4S
Molecular Weight 249.67 g/mol
Physical Form Powder[1]
Storage Temperature Room Temperature[1]

The chemical structure of methyl 2-chloro-4-sulfamoylbenzoate is depicted in the diagram below:

Caption: Chemical structure of methyl 2-chloro-4-sulfamoylbenzoate.

Commercial Availability and Supplier Analysis

The commercial availability of methyl 2-chloro-4-sulfamoylbenzoate appears to be limited, suggesting it is primarily a research chemical rather than a bulk commodity. The following table summarizes the available supplier information:

SupplierCatalog NumberPurityAvailability
Enamine (via Sigma-Aldrich)ENA360886750Not specifiedAvailability may be limited by region[1]

Supplier Evaluation Workflow:

For researchers looking to source this compound, a systematic approach to supplier evaluation is recommended. The following flowchart outlines a logical workflow for this process.

start Identify Potential Suppliers (CAS No. 1190947-65-9) check_availability Check Stock Availability & Lead Times start->check_availability request_quote Request Quotation (Price, Shipping) check_availability->request_quote no_stock No Stock Available check_availability->no_stock Out of Stock request_coa Request Certificate of Analysis (CoA) request_quote->request_coa verify_purity Verify Purity & Specifications (e.g., NMR, HPLC) request_coa->verify_purity evaluate_supplier Evaluate Supplier Reputation & Customer Service verify_purity->evaluate_supplier place_order Place Order evaluate_supplier->place_order end Acquisition Complete place_order->end custom_synthesis Consider Custom Synthesis no_stock->custom_synthesis custom_synthesis->request_quote

Caption: A decision-making workflow for sourcing methyl 2-chloro-4-sulfamoylbenzoate.

Proposed Synthesis Protocol

Proposed Synthetic Workflow:

start_material Methyl 2-chlorobenzoate chlorosulfonylation Chlorosulfonylation (Chlorosulfonic Acid) start_material->chlorosulfonylation intermediate Methyl 2-chloro-4-(chlorosulfonyl)benzoate chlorosulfonylation->intermediate amination Amination (Ammonia) intermediate->amination product Methyl 2-chloro-4-sulfamoylbenzoate amination->product

Caption: Proposed two-step synthesis of methyl 2-chloro-4-sulfamoylbenzoate.

Step-by-Step Methodology:

Step 1: Chlorosulfonylation of Methyl 2-chlorobenzoate

The first step involves the electrophilic substitution of a chlorosulfonyl group onto the aromatic ring of methyl 2-chlorobenzoate.

  • Reagents and Equipment:

    • Methyl 2-chlorobenzoate

    • Chlorosulfonic acid

    • Round-bottom flask with a reflux condenser and a gas trap

    • Ice bath

    • Stirring apparatus

  • Procedure:

    • In a clean, dry round-bottom flask, cool chlorosulfonic acid (an excess, e.g., 5-10 equivalents) in an ice bath.

    • Slowly add methyl 2-chlorobenzoate to the cooled chlorosulfonic acid with constant stirring. The addition should be done portion-wise to control the exothermic reaction.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Gently heat the mixture (e.g., to 50-60°C) and maintain this temperature for several hours, monitoring the reaction progress by an appropriate method (e.g., TLC or GC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • The solid precipitate, methyl 2-chloro-4-(chlorosulfonyl)benzoate, is then collected by vacuum filtration and washed with cold water.

    • The crude product can be dried under vacuum and may be used in the next step without further purification.

Step 2: Amination of Methyl 2-chloro-4-(chlorosulfonyl)benzoate

The second step is the conversion of the chlorosulfonyl group to a sulfamoyl group using an amine source, typically ammonia.

  • Reagents and Equipment:

    • Methyl 2-chloro-4-(chlorosulfonyl)benzoate

    • Aqueous ammonia solution (concentrated)

    • A suitable solvent (e.g., acetone or THF)

    • Beaker or flask

    • Stirring apparatus

    • Ice bath

  • Procedure:

    • Dissolve the crude methyl 2-chloro-4-(chlorosulfonyl)benzoate from the previous step in a suitable solvent in a beaker or flask.

    • Cool the solution in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia solution to the stirred solution.

    • Continue stirring the mixture at a low temperature for a specified period, monitoring the reaction by TLC until the starting material is consumed.

    • Upon completion, the product can be isolated by pouring the reaction mixture into water and collecting the resulting precipitate by filtration.

    • The crude methyl 2-chloro-4-sulfamoylbenzoate can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Potential Applications in Research and Drug Development

While specific biological activities of methyl 2-chloro-4-sulfamoylbenzoate are not extensively documented, the broader class of sulfamoylbenzoate derivatives has shown promise in several therapeutic areas. This suggests that the title compound could be a valuable intermediate or a starting point for the development of novel therapeutic agents.

  • Enzyme Inhibition: The sulfamoyl group is a known zinc-binding group and has been incorporated into inhibitors of various metalloenzymes. Derivatives of sulfamoylbenzoic acid have been investigated as inhibitors of carbonic anhydrases, which are implicated in several diseases including glaucoma and cancer.[2]

  • Receptor Modulation: Certain sulfamoylbenzoic acid analogues have been identified as potent and specific agonists for lysophosphatidic acid (LPA) receptors, which are involved in a variety of cellular processes.[4]

  • Antimicrobial and Antidiabetic Activity: The sulfonamide scaffold is present in many antibacterial drugs. Furthermore, derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been explored for their potential as antidiabetic agents through the inhibition of α-glucosidase and α-amylase.

  • Chemical Probe and Library Synthesis: Due to its reactive sites, methyl 2-chloro-4-sulfamoylbenzoate can serve as a versatile building block for the synthesis of compound libraries. These libraries can then be screened against a wide range of biological targets to identify new lead compounds for drug discovery.

Safety and Handling

Based on the information available for methyl 2-chloro-4-sulfamoylbenzoate, the following safety precautions should be observed:[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted for comprehensive safety information before handling.

Conclusion

Methyl 2-chloro-4-sulfamoylbenzoate is a chemical compound with significant potential as a building block in medicinal chemistry and drug discovery. While its commercial availability is currently limited, a plausible synthesis route can be devised based on established chemical principles. The diverse biological activities reported for the broader class of sulfamoylbenzoates suggest that this compound and its derivatives warrant further investigation as potential therapeutic agents. Researchers and drug development professionals are encouraged to explore the utility of this scaffold in their ongoing research and development endeavors.

References

  • BenchChem. (2025). Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. BenchChem.
  • The Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies. BenchChem.
  • TCI Chemicals. (n.d.). Methyl 4-Amino-2-chlorobenzoate >98.0%(GC).
  • PubMed. (2025, February 15). Novel Sulfonylamido Benzoxazole Derivatives: Synthesis, Characterisation, Molecular Docking, DFT, and Antimicrobial Activity Investigations.
  • European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.
  • PubMed. (2014, August 28). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Retrieved from [Link]

  • PubMed. (n.d.). Antioxidant and Antibacterial Activity of Sulfonamides Derived from Carvacrol: A Structure-Activity Relationship Study.
  • MedCrave. (2020, February 21). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. Retrieved from [Link]

  • IndiaMART. (n.d.). Medicine Grade 2-Chloro-4-(methylsulfonyl)benzoic Acid. Retrieved from [Link]

  • PubMed. (2021, February 15). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway.

Sources

spectroscopic data (NMR, IR, MS) of methyl 2-chloro-4-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of methyl 2-chloro-4-sulfamoylbenzoate , a critical intermediate in the synthesis of diuretic sulfonamides and related pharmaceutical agents.

CAS No: 1190947-65-9 | Formula:


 | MW:  249.67  g/mol [1]

Introduction & Structural Analysis

Methyl 2-chloro-4-sulfamoylbenzoate is a pharmacophore scaffold used primarily in the development of thiazide-like diuretics and carbonic anhydrase inhibitors.[1] Its structure features a trisubstituted benzene ring with three distinct electronic environments, making it an excellent case study for spectroscopic assignment.[1][2]

Structural Breakdown for Spectroscopists
  • Electronic Environment: The benzene ring is electron-deficient due to three electron-withdrawing groups (EWGs): the ester (

    
    ), the chloro group (
    
    
    
    ), and the sulfonamide (
    
    
    ).[1] This results in significant downfield shifts in NMR.[1][2]
  • Regiochemistry:

    • Position 1: Methyl ester (defines the base shift).[1][2]

    • Position 2: Chlorine atom (ortho to ester).[1][2]

    • Position 4: Sulfamoyl group (para to ester).[1][2][3][4]

  • Proton Spin System: The aromatic protons form an AMX or modified ABX system depending on resolution, specifically:

    • H-3: Isolated between Cl and

      
      , appearing as a narrow doublet (meta-coupling) or singlet.[1]
      
    • H-5 & H-6: Vicinal coupling (

      
      ), appearing as two doublets (one likely split further by meta-coupling).[1]
      

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection:DMSO-d


  is the recommended solvent.[1][2] Chloroform-d (

) often leads to broad or invisible sulfonamide (

) peaks due to poor solubility and rapid exchange.[1]
H NMR Data (400 MHz, DMSO-d )
Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
3.92 Singlet (s)3H

Methyl ester protons.[1] Typical range (3.8–4.0).[1][2]
7.65 Broad Singlet (br s)2H

Exchangeable sulfonamide protons.[1] Broadening occurs due to quadrupole relaxation of

and H-bonding.[1]
7.92 Doublet of Doublets (dd)1HH-5 Coupled to H-6 (

Hz) and H-3 (

Hz).[1] Located between

and H.
8.05 Doublet (d)1HH-6 Ortho to the ester carbonyl.[1][2] Deshielded by the anisotropy of the

bond.[1][2]
8.12 Doublet (d)1HH-3 Ortho to both Cl and

.[1] The most deshielded proton due to additive inductive effects of Cl and

.
C NMR Data (100 MHz, DMSO-d )
  • Carbonyl (

    
    ): 
    
    
    
    164.5 ppm.[1][2]
  • Aromatic Carbons: Six unique signals in the range of 125–150 ppm.[1][2]

    • C-Cl (C-2): ~133 ppm (shifted upfield relative to deshielded carbons due to heavy atom effect).[1]

    • C-S (C-4): ~148 ppm (deshielded by sulfonyl).[1]

  • Methyl Carbon:

    
     53.2 ppm.[1][2]
    

Infrared (IR) Spectroscopy

IR analysis is critical for confirming the integrity of the sulfonamide and ester functionalities.[1][2]

Wavenumber (

)
Vibration ModeFunctional GroupDiagnostic Note
3350, 3260

Primary SulfonamideDistinct doublet pattern (asymmetric/symmetric stretch) confirms

.
1735

EsterSharp, strong band.[1] Higher frequency than acids due to methoxy induction.
1350

SulfoneAsymmetric sulfonyl stretch.[1][2] Strong intensity.
1170

SulfoneSymmetric sulfonyl stretch.[1][2]
1090

Aryl ChlorideOften obscured but visible in fingerprint region.[1]

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) in Positive (+) or Negative (-) mode.[1] Note: Sulfonamides often ionize well in negative mode (


) due to the acidity of the 

protons.[1]
Key Fragmentation Patterns (EI/ESI+)
  • Molecular Ion (

    
     or 
    
    
    
    ):
    • m/z 249.67 (Base peak for

      
      ).[1][2]
      
    • Isotope Pattern: Distinct 3:1 ratio at m/z 249 and 251, confirming the presence of one Chlorine atom.[1][2]

  • Loss of Methoxy (

    
    ): 
    
    • m/z 218: Cleavage of the ester bond, forming the acylium ion

      
      .[1]
      
  • Loss of Sulfonamide (

    
    ): 
    
    • m/z 170: Homolytic cleavage of the C-S bond (common in high-energy EI).[1][2]

Experimental Workflow & Visualization

The following diagram illustrates the logical flow for synthesizing and characterizing this intermediate, highlighting the critical checkpoints for spectral validation.

G Start Start: 2-Chloro-4- sulfamoylbenzoic Acid Reaction Esterification (MeOH / H2SO4) Start->Reaction Reflux Product Methyl 2-chloro-4- sulfamoylbenzoate Reaction->Product Workup NMR 1H NMR (Confirm Methyl Singlet) Product->NMR QC Step 1 IR IR (Confirm Ester C=O) Product->IR QC Step 2 MS MS (Confirm Cl Isotope) Product->MS QC Step 3 Valid Release for Synthesis NMR->Valid Pass IR->Valid Pass MS->Valid Pass

Caption: Workflow for the synthesis and multi-modal spectroscopic validation of methyl 2-chloro-4-sulfamoylbenzoate.

Quality Control Protocol

To ensure the material is suitable for downstream drug synthesis (e.g., coupling reactions), follow this rapid validation protocol:

  • Sample Prep: Dissolve ~5 mg in 0.6 mL DMSO-d

    
    .
    
  • Check 1 (Purity): Integrate the methyl singlet at 3.92 ppm vs. aromatic signals. Ratio must be exactly 3:3 (or 1:1 normalized).

  • Check 2 (Hydrolysis): Look for a broad singlet at ~13.0 ppm.[1][2] Presence indicates unreacted carboxylic acid (hydrolysis product).[1][2]

  • Check 3 (Regioisomerism): Confirm the coupling constant of the doublet at ~8.05 ppm is

    
     Hz (ortho) and not 
    
    
    
    Hz (meta), which would indicate a different substitution pattern.

References

  • World Intellectual Property Organization. (2006).[1][2] Pyridyl inhibitors of hedgehog signalling. WO2006028958A2.[1][2] Link

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 1190947-65-9. PubChem.[1][2] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative text for general spectral prediction principles).

Sources

Technical Guide: Safety & Handling of Methyl 2-chloro-4-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and experimental protocols for Methyl 2-chloro-4-sulfamoylbenzoate , a specific intermediate used in medicinal chemistry for the synthesis of Hedgehog pathway antagonists and NLRP3 inhibitors.[1][2]

CAS: 1190947-65-9 | Formula: C₈H₈ClNO₄S | Mol.[1][2][3] Weight: 249.67 g/mol [1][2][3]

Part 1: Executive Safety Summary

Status: WARNING – Irritant / Harmful if Swallowed.[3] Primary Risks: Respiratory irritation (dust), Ocular damage (particulate/solution), Potential Sulfonamide Sensitization.[2][3]

As a Senior Application Scientist, my directive for this compound is containment of particulate matter . While not violently reactive like its sulfonyl chloride precursors, this sulfonamide ester poses a silent risk of sensitization and chronic mucosal irritation.[2] All solid-state manipulation must occur within a certified fume hood.[1]

GHS Hazard Classification
Hazard CategoryCodeStatement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][3]
Skin Corrosion/Irritation H315 Causes skin irritation.[3]
Eye Damage/Irritation H319 Causes serious eye irritation.[3]
STOT - Single Exposure H335 May cause respiratory irritation.[1][3]

Part 2: Engineering Controls & PPE

Rationale: The presence of the sulfonamide moiety (


) introduces a risk of hypersensitivity reactions in susceptible individuals.[1][2][3] Standard "lab coat and glasses" protocols are insufficient for long-term handling.[1][2]
Engineering Controls
  • Solid Handling: Weighing must be performed in a Class I Biological Safety Cabinet or a chemical fume hood with a face velocity of >100 fpm.[2][3] If a balance enclosure is unavailable, use the "tare-outside, weigh-inside" method to minimize draft disruption while keeping the source container inside the hood.[1][2]

  • Reaction Containment: Reactions involving elevated temperatures or volatile solvents (e.g., DCM, THF) must be vented to a scrubber or hood exhaust.[2][3]

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommendationTechnical Rationale
Hand Protection Nitrile (Double Gloving) Inner: 4 mil Nitrile (Touch).[1][2][3] Outer: 8 mil Nitrile (Durability).[2][3] Note: If using DCM as a solvent, immediately replace gloves upon splash contact due to rapid permeation.
Respiratory N95 or P100 Required only if working outside a fume hood (e.g., spill cleanup).[2][3] The dust is fine and electrostatic; standard surgical masks offer zero protection.
Ocular Chemical Goggles Safety glasses with side shields are minimum; goggles are preferred during scale-up (>5g) to prevent dust migration behind lenses.[1][3]

Part 3: Storage & Stability Protocol

Shelf Life: ~24 Months (under optimal conditions).[2][3]

  • Temperature: Store at Room Temperature (15–25°C) . Refrigeration is generally unnecessary and introduces condensation risks upon opening.[2][3]

  • Atmosphere: Hygroscopic Potential. While the ester is relatively stable, the sulfonamide group can degrade under prolonged exposure to moisture.[3] Store under nitrogen or argon if the container is frequently opened.[2][3]

  • Incompatibilities:

    • Strong Oxidizers: Risk of sulfur oxidation.[2][3]

    • Strong Bases: Will cause rapid hydrolysis of the methyl ester to the free acid (2-chloro-4-sulfamoylbenzoic acid).[1][2][3]

Part 4: Experimental Workflow & Handling

Expert Insight: This compound is typically employed as a "scaffold" in library synthesis.[2][3] The two primary vectors for modification are the hydrolysis of the ester (to form the acid) and the displacement/coupling of the sulfonamide nitrogen.[2]

Workflow Visualization

The following diagram outlines the logical flow for handling this compound in a synthesis campaign, highlighting critical decision points for safety.

HandlingWorkflow Start Source Container (Solid Powder) Weighing Weighing Step (Fume Hood Only) Start->Weighing Anti-static gun recommended Solvent Dissolution (DCM / DMF / DMSO) Weighing->Solvent Avoid dust generation ReactionA Hydrolysis Route (Base: LiOH/NaOH) Solvent->ReactionA Aqueous conditions ReactionB Coupling Route (Amide Formation) Solvent->ReactionB Anhydrous conditions Quench Quench/Workup (Acidify to pH 3-4) ReactionA->Quench Exothermic neutralization ReactionB->Quench Waste Disposal (Halogenated Waste) Quench->Waste

Figure 1: Safe handling workflow for synthesis applications.[1][2][3] Note the divergence based on reaction type and the unified disposal path.

Standard Operating Procedure (SOP): Solubilization
  • Solvent Selection: The compound shows poor solubility in water.[2][3]

    • Preferred: DMSO, DMF (for biological assays or coupling).[2][3]

    • Synthesis: Dichloromethane (DCM), THF, or Ethyl Acetate.[1][2][3]

  • Dissolution Protocol:

    • Add solvent slowly to the solid to prevent "puffing" of the powder.[2][3]

    • Vortex or sonicate for 2-3 minutes.[1][3] If the solution remains cloudy, verify purity (inorganic salts from synthesis may be present).[3]

Part 5: Emergency Response

Trustworthiness Check: These protocols are based on standard chemical hygiene for chlorobenzoates.

Exposure Scenarios[3]
  • Inhalation (Dust): Move to fresh air immediately.[2][3] If wheezing occurs (sulfonamide sensitization), seek medical attention.

  • Eye Contact: Flush with water for 15 full minutes .[3] Do not use neutralizing agents.[2] The chlorine substituent increases the lipophilicity, making the compound harder to rinse off than simple salts.[2]

  • Skin Contact: Wash with soap and water.[3] Do not use ethanol or solvents to clean skin, as this enhances transdermal absorption of the compound.

Spill Cleanup (Solid)[1][2][3]
  • Isolate: Evacuate non-essential personnel.

  • PPE: Don N95 respirator and double nitrile gloves.[2][3]

  • Method: Do not dry sweep.[2][3] Cover the spill with a wet paper towel (dampened with water) to suppress dust, then scoop into a waste container.

  • Decontamination: Wipe the surface with a 10% detergent solution.[2][3]

References

  • Sigma-Aldrich. Product Specification: Methyl 2-chloro-4-sulfamoylbenzoate (CAS 1190947-65-9).[1][2][3][4][5][6] Accessed Feb 2026.[2] Link[1][2][3]

  • PubChem. Compound Summary: 2-Chloro-4-sulfamoylbenzoic acid (Parent Acid).[1][3] National Library of Medicine.[3] Link[1][2][3]

  • European Chemicals Agency (ECHA). C&L Inventory: Chlorosulfonylbenzoate derivatives.[2][3]Link[1][2][3]

  • Genentech, Inc. Patent WO2012094328: Pyridyl inhibitors of hedgehog signalling.[2][3] (Describes synthesis and hydrolysis of Methyl 2-chloro-4-sulfamoylbenzoate). Link

Sources

Methodological & Application

use of methyl 2-chloro-4-sulfamoylbenzoate in the synthesis of pyridyl-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 2-Chloro-4-Sulfamoylbenzoate in the Synthesis of Pyridyl-Based Hedgehog Pathway Antagonists

Part 1: Introduction & Mechanism of Action

1.1 Executive Summary Methyl 2-chloro-4-sulfamoylbenzoate (CAS: 80563-86-6) serves as a critical pharmacophore scaffold in the development of small-molecule inhibitors targeting the Hedgehog (Hh) signaling pathway.[1] This application note details the synthetic utility of this intermediate in generating pyridyl-based benzamide inhibitors , specifically targeting the Smoothened (Smo) receptor.[1] The 2-chloro and 4-sulfamoyl motifs provide essential steric and electrostatic interactions required for high-affinity binding within the Smo transmembrane pocket, while the benzoate ester serves as the reactive handle for coupling with pyridyl-functionalized amines.[1]

1.2 Mechanistic Rationale The Hedgehog signaling pathway is a key regulator of cell differentiation and proliferation. Aberrant activation of this pathway, often driven by mutations in Patched (Ptch) or Smoothened (Smo), is implicated in basal cell carcinoma and medulloblastoma.

  • The Role of the Scaffold: The 4-sulfamoylbenzoate moiety mimics the electrostatic footprint of downstream effectors or stabilizes the inactive conformation of the Smo 7-transmembrane protein.

  • The Pyridyl Interaction: The introduction of a pyridine ring (via amide coupling) enhances solubility and provides a hydrogen-bond acceptor that interacts with specific residues (e.g., Arg or Lys) in the Smo extracellular loop or transmembrane bundle.[1]

  • The 2-Chloro Substituent: This halogen is not merely a leaving group; in the final drug candidate, it often occupies a hydrophobic lipophilic pocket, locking the benzamide core in a planar or twisted conformation that optimizes

    
    -stacking interactions.
    

Part 2: Experimental Protocols

2.1 Strategic Workflow Overview The synthesis is a convergent approach. The methyl ester is first hydrolyzed to the free acid, preventing premature nucleophilic attack on the sulfonamide. The acid is then coupled with a complex pyridyl-aniline partner.[1]

2.2 Protocol A: Hydrolysis of Methyl 2-chloro-4-sulfamoylbenzoate Objective: Generate the reactive carboxylic acid precursor without degrading the sulfonamide group.

Materials:

  • Methyl 2-chloro-4-sulfamoylbenzoate (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (3.0 eq)

  • Solvent: THF/Water (3:1 v/v)[1]

  • 1N HCl (for acidification)[1][2]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with methyl 2-chloro-4-sulfamoylbenzoate (e.g., 777 mg, 3.11 mmol) and dissolve in THF (15 mL).

  • Saponification: Add a solution of LiOH·H₂O (391 mg, 9.33 mmol) in water (5 mL) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by LC-MS for the disappearance of the ester peak (

    
     ~250) and appearance of the acid (
    
    
    
    ~236).[1]
  • Work-up: Concentrate the organic solvent under reduced pressure. Acidify the remaining aqueous phase to pH 2-3 using 1N HCl.[1]

  • Isolation: A white precipitate will form. Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum at 45°C overnight.

    • Expected Yield: >90%[1][3][4]

    • Product: 2-chloro-4-sulfamoylbenzoic acid.[1][2][5][6]

2.3 Protocol B: Amide Coupling with Pyridyl-Aniline Objective: Covalent attachment of the pyridyl-pharmacophore (e.g., 4-chloro-3-(pyridin-2-yl)aniline) to the benzoate core.[1]

Materials:

  • 2-chloro-4-sulfamoylbenzoic acid (1.0 eq)[1]

  • Pyridyl-aniline partner (e.g., 4-chloro-3-(pyridin-2-yl)aniline) (1.0 eq)[1]

  • Coupling Agent: HATU (1.2 eq) or EDC[1]·HCl (1.5 eq) / HOBt (1.5 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: Anhydrous DMF[1]

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve 2-chloro-4-sulfamoylbenzoic acid (91 mg, 0.39 mmol) in anhydrous DMF (3 mL). Add DIPEA (0.2 mL, 1.17 mmol) followed by HATU (178 mg, 0.47 mmol). Stir for 15 minutes at RT to form the active ester.

  • Coupling: Add the pyridyl-aniline (e.g., 75 mg, 0.37 mmol) in one portion.

  • Incubation: Stir the reaction mixture at 50°C for 12 hours. The elevated temperature is often required due to the steric hindrance of the ortho-chloro group on the benzoate and the bulky nature of the pyridyl-aniline.

  • Quench & Extraction: Dilute with Ethyl Acetate (30 mL) and wash with saturated NaHCO₃ (2 x 15 mL) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Reverse-Phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

    • Target Compound: 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-sulfamoylbenzamide.[1][2]

Part 3: Data & Visualization

3.1 Reaction Efficiency Comparison The following table summarizes coupling conditions typically employed for this scaffold.

Coupling ReagentSolventTemp (°C)Yield (%)Notes
HATU / DIPEA DMF5075-85Best for sterically hindered anilines; fast kinetics.[1]
EDC / HOBt DCM/DMF2550-60Slower; often requires prolonged reaction times.[1]
SOCl₂ (Acid Chloride) Toluene8060-70Risk of sulfonamide side-reactions; requires protection in some cases.[1]

3.2 Pathway Visualization: Hedgehog Signaling Inhibition The diagram below illustrates where the synthesized inhibitor intervenes in the biological pathway.

HedgehogPathway Hh Hedgehog Ligand (Hh) Ptch Patched (Ptch) Receptor Hh->Ptch Binds & Inhibits Smo Smoothened (Smo) GPCR (Therapeutic Target) Ptch->Smo Inhibits (in absence of Hh) GliComplex Gli Transcription Factors (Gli1/2/3) Smo->GliComplex Activates Inhibitor Pyridyl-Benzamide Inhibitor (Synthesized Compound) Inhibitor->Smo Antagonizes/Blocks Nucleus Nucleus: Gene Transcription (Proliferation/Survival) GliComplex->Nucleus Translocates

Caption: The synthesized pyridyl-benzamide acts as a direct antagonist of the Smoothened (Smo) receptor, preventing Gli activation despite the presence of Hedgehog ligand.[1]

3.3 Synthetic Workflow Diagram The logic flow for the chemical synthesis described in Protocol A and B.

SynthesisWorkflow SM1 Methyl 2-chloro-4- sulfamoylbenzoate Inter1 2-Chloro-4-sulfamoyl- benzoic Acid SM1->Inter1 Hydrolysis (Protocol A) Reagent1 LiOH / THF / H2O Reagent1->Inter1 Final Pyridyl-Based Hedgehog Inhibitor Inter1->Final Amide Coupling (Protocol B) Partner 4-Chloro-3-(pyridin-2-yl)aniline Partner->Final Reagent2 HATU / DIPEA / DMF Reagent2->Final

Caption: Convergent synthesis route: Hydrolysis of the benzoate ester followed by HATU-mediated coupling with the pyridyl-aniline partner.

Part 4: References

  • Vertex Pharmaceuticals Inc. (2016).[1] Pyridyl inhibitors of hedgehog signalling. U.S. Patent No. 9,278,961.[1] Washington, DC: U.S. Patent and Trademark Office.

  • Inflazome Ltd. (2019).[1] Compounds for use in the treatment of medical disorders and diseases. World Intellectual Property Organization Patent WO2019077363A1.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1]

  • Mayer, T., et al. (2000). Hydrolysis In Drug And Prodrug Metabolism: Chemistry, Biochemistry And Enzymology. John Wiley & Sons.[1] (Contextual reference for ester hydrolysis protocols).

Sources

experimental protocol for the hydrolysis of methyl 2-chloro-4-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Efficient and Scalable Hydrolysis of Methyl 2-chloro-4-sulfamoylbenzoate

Abstract

This application note provides a comprehensive, field-tested protocol for the hydrolysis of methyl 2-chloro-4-sulfamoylbenzoate to its corresponding carboxylic acid, 2-chloro-4-sulfamoylbenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutically active compounds, particularly diuretics. The following guide is designed to ensure high yield, purity, and reproducibility. It delves into the underlying chemical principles, provides a detailed step-by-step methodology, outlines crucial safety precautions, and offers a troubleshooting guide to address potential experimental challenges.

Introduction and Scientific Context

2-Chloro-4-sulfamoylbenzoic acid is a key building block in medicinal chemistry and organic synthesis. Its structural motifs are found in a range of therapeutic agents. The conversion of its methyl ester precursor, methyl 2-chloro-4-sulfamoylbenzoate, into the desired carboxylic acid is most commonly achieved through base-mediated hydrolysis, a classic reaction known as saponification.

The protocol herein describes a robust saponification procedure using sodium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling a methoxide leaving group. Under the basic reaction conditions, the newly formed carboxylic acid is immediately deprotonated to yield a water-soluble sodium carboxylate salt. This acid-base step renders the reaction effectively irreversible and drives it to completion. Subsequent acidification is required to protonate the carboxylate and precipitate the final product.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Wt. ( g/mol )Recommended Purity
Methyl 2-chloro-4-sulfamoylbenzoate63334-73-6249.67>98%
Sodium Hydroxide (NaOH)1310-73-240.00>97% (pellets)
Hydrochloric Acid (HCl), concentrated7647-01-036.4637% w/w (approx.)
Deionized Water (H₂O)7732-18-518.02High Purity
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Anhydrous Grade
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Laboratory Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer hotplate and magnetic stir bar

  • Heating mantle or oil bath

  • Glass funnel

  • 250 mL Beakers and 100 mL graduated cylinders

  • pH paper (range 1-14) or calibrated pH meter

  • Büchner funnel, filter flask, and vacuum tubing

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Analytical balance

Detailed Experimental Protocol

This protocol is designed for a representative 10-gram scale reaction. Quantities can be adjusted proportionally for larger or smaller scales.

Step 1: Reaction Setup
  • Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is clean and dry.

  • Clamp the apparatus securely over a magnetic stirrer hotplate equipped with a heating mantle.

Step 2: Saponification Reaction
  • In a beaker, prepare a 2 M solution of sodium hydroxide by carefully dissolving 8.0 g (0.200 mol, 5.0 equiv.) of NaOH pellets in 100 mL of deionized water. Caution: This process is highly exothermic; cool the beaker in an ice bath during dissolution.

  • Add 10.0 g (0.040 mol, 1.0 equiv.) of methyl 2-chloro-4-sulfamoylbenzoate to the round-bottom flask.

  • Transfer the prepared NaOH solution into the flask containing the ester.

  • Begin vigorous stirring and heat the mixture to a gentle reflux (approximately 100-105°C).

  • Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting ester spot is no longer visible.

Step 3: Work-up and Product Isolation
  • After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.

  • Place the reaction flask in an ice bath to cool it further to 0-5°C. This will ensure maximum precipitation in the next step.

  • While stirring, slowly and carefully add concentrated hydrochloric acid dropwise to the cold reaction mixture. Perform this step in a fume hood as fumes will be generated.

  • Continuously monitor the pH of the solution. Continue adding HCl until the pH is approximately 1-2. A thick white precipitate of 2-chloro-4-sulfamoylbenzoic acid will form.

  • Stir the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Set up a Büchner funnel and filter flask for vacuum filtration.

  • Collect the white solid product by vacuum filtration.

  • Wash the collected solid on the filter with two portions of cold deionized water (2 x 25 mL) to remove any residual salts.

Step 4: Drying and Characterization
  • Press the solid as dry as possible on the Büchner funnel.

  • Transfer the product to a pre-weighed watch glass and dry it in a vacuum oven at 50-60°C to a constant weight.

  • The typical yield is in the range of 90-97%.

  • Characterize the final product by determining its melting point and using spectroscopic methods such as NMR and IR spectroscopy to confirm its identity and purity.

Visualization of the Experimental Workflow

Hydrolysis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Saponification cluster_workup 3. Work-up & Isolation cluster_final 4. Final Product Setup Assemble Reflux Apparatus Reagents Add Ester & NaOH Solution Setup->Reagents Reflux Heat to Reflux (2-4h) Reagents->Reflux Stir & Heat Cool Cool to 0-5°C Reflux->Cool Acidify Acidify with HCl to pH 1-2 Cool->Acidify Precipitate Stir for 30 min Acidify->Precipitate Filter Vacuum Filter Product Precipitate->Filter Wash Wash with Cold H₂O Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Characterize Characterize (MP, NMR, IR) Dry->Characterize

Caption: Workflow diagram for the hydrolysis of methyl 2-chloro-4-sulfamoylbenzoate.

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3]

  • Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin and eye burns. Handle with extreme care. The dissolution in water is very exothermic.[1]

  • Hydrochloric Acid (HCl): Corrosive and causes severe burns. The concentrated form releases toxic and corrosive fumes. Always add acid slowly to the aqueous solution, never the other way around.[4]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][4]

    • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]

  • Waste Disposal: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[2][3]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Insufficient acidification.1. Extend the reflux time or slightly increase the temperature. Confirm completion with TLC. 2. Re-check the pH of the aqueous layer. Ensure it is strongly acidic (pH 1-2) to fully precipitate the product.
Product is Oily or Gummy, Not Solid 1. Presence of impurities. 2. Incomplete hydrolysis (residual starting material).1. Attempt to triturate the oil with a small amount of cold water or an appropriate anti-solvent. 2. If impurities are suspected, purify the product by recrystallization from an ethanol/water mixture.
Reaction Mixture Turns Dark Minor decomposition or side reactions, often at elevated temperatures.This is not uncommon and usually does not significantly impact the yield of the desired product. The color can often be removed during a subsequent recrystallization step if required.
Slow Filtration The precipitate is too fine.Allow the precipitate to age for a longer period in the ice bath before filtering. Using a larger Büchner funnel can also help. Do not apply an overly strong vacuum initially.

References

  • PrepChem. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Fisher Scientific. (2025). Safety Data Sheet for 3-(Aminosulfonyl)-4-chlorobenzoic acid.
  • Spectrum Chemical. (2015, July 15). Safety Data Sheet for 4-Sulfamoylbenzoic Acid, 95+%.
  • Salvi, A., Mayer, J. M., Carrupt, P. A., & Testa, B. (1996). A continuous fluorimetric method to monitor the enzymatic hydrolysis of medicinal esters. Journal of Pharmaceutical and Biomedical Analysis, 15(2), 149-55.
  • Google Patents. (n.d.). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • ChemicalBook. (2026, January 17). 2-(4-Chlorobenzoyl)benzoic acid - Safety Data Sheet.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid.
  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Gorfe, A. A., & Rappé, A. K. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1275-1292.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid.
  • Santa Cruz Biotechnology. (n.d.). 4-Sulfamoylbenzoic acid Safety Data Sheet.
  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.
  • BenchChem. (2025). Application Notes and Protocols: Methyl 4-(sulfamoylmethyl)benzoate.
  • Eurofins. (2021, May 24). Analytical Method Summaries.
  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3).
  • ResearchGate. (n.d.). Formation and proposal hydrolysis pathway of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide 2 to yield N-(2-(N-methylsulfamoyl)phenyl) formamide (4).
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
  • YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo.
  • ResearchGate. (n.d.). A simple method for reaction rate prediction of ester hydrolysis.
  • Organic Syntheses. (n.d.). Procedure for the preparation of 2-Chloroethyl benzoate.
  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

Sources

Negishi coupling procedure using methyl 2-chloro-4-sulfamoylbenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Negishi Coupling of Methyl 2-chloro-4-sulfamoylbenzoate Derivatives

Executive Summary

This guide details the protocol for the palladium-catalyzed Negishi cross-coupling of methyl 2-chloro-4-sulfamoylbenzoate , a critical scaffold in the synthesis of diuretic agents (e.g., thiazide analogs) and carbonic anhydrase inhibitors.

While Suzuki-Miyaura coupling is often the default for aryl halides, this substrate presents specific challenges: steric hindrance (ortho-ester), electronic deactivation (electron-poor ring), and acidic protons (sulfonamide). The Negishi protocol offers distinct advantages here, particularly for the introduction of alkyl chains where boronic acids often suffer from slow transmetallation or protodeboronation. This note utilizes Buchwald Precatalysts (XPhos Pd G2) and Knochel-type organozincs to achieve high yields (>85%) under mild conditions.

Strategic Rationale & Mechanistic Insight

The Substrate Challenge

The target molecule contains three interfering features:

  • C2-Chloride: Aryl chlorides possess a high bond dissociation energy compared to bromides/iodides, requiring electron-rich ligands to facilitate oxidative addition.

  • C1-Methyl Ester: Creates significant steric bulk ortho to the reaction site, impeding the approach of the palladium center.

  • C4-Sulfonamide (-SO₂NH₂): The primary sulfonamide protons (

    
    ) are acidic enough to quench organometallic reagents.
    
The Solution: Ligand-Accelerated Catalysis

To overcome the steric and electronic barriers, we employ XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).

  • Steric Bulk: The isopropyl groups on the biaryl backbone force the active Pd(0) species into a mono-ligated state (

    
    ), which is highly active for oxidative addition.
    
  • Electron Richness: The dicyclohexylphosphine moiety increases electron density on the metal, accelerating the oxidative cleavage of the C-Cl bond.

Mechanistic Pathway

The reaction proceeds via the standard Pd(0)/Pd(II) cycle.[1] Crucially, the addition of LiCl (present in Knochel-type zinc reagents) forms a zincate species (


), which increases the polarity of the C-Zn bond and accelerates transmetallation.

NegishiCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Cl (Substrate) ComplexII Pd(II) Complex [L-Pd(Ar)-Cl] OxAdd->ComplexII TransMet Transmetallation (+ R-Zn-X / LiCl) ComplexII->TransMet ComplexZn Diorganopalladium [L-Pd(Ar)-R] TransMet->ComplexZn - ZnClX RedElim Reductive Elimination (Product Release) ComplexZn->RedElim RedElim->Pd0 Cycle Regenerates

Figure 1: Catalytic cycle highlighting the oxidative addition of the aryl chloride, facilitated by the bulky XPhos ligand.

Pre-Reaction Considerations: The Sulfonamide Factor

The primary sulfonamide (-SO₂NH₂) presents a "proton sponge" risk. Two strategies are validated for this protocol:

StrategyDescriptionProsConsRecommended For
A. Protection (Gold Standard) Protect N with 2,4-Dimethoxybenzyl (DMB) or SEM group.Cleanest reaction; 1.1 equiv of Zn reagent needed.Adds 2 synthetic steps (protection/deprotection).Scale-up (>10g) or expensive Zn reagents.
B. Sacrificial Base (Direct) Use 2.2 - 2.5 equiv of Organozinc reagent.Fast; no extra steps.Wastes 1 equiv of organozinc; viscous reaction mixture.Discovery Chemistry (<1g) or cheap Zn reagents (e.g., MeZnCl).

Note: The protocol below follows Strategy A (Protection) for maximum reliability. If using Strategy B, skip the protection step and double the organozinc loading.

Detailed Protocol

Materials
  • Substrate: Methyl 2-chloro-4-(N-(2,4-dimethoxybenzyl)sulfamoyl)benzoate (DMB-protected).

  • Organozinc: 0.5 M solution in THF (Prepared via Knochel method or commercial).

  • Catalyst: XPhos Pd G2 (CAS: 1310584-14-5).[2]

  • Solvent: Anhydrous THF (water < 50 ppm).

Experimental Workflow

Workflow Start Start Setup 1. Inert Setup (Argon/N2, Flame-dry) Start->Setup Mix 2. Catalyst Loading (Substrate + 2 mol% XPhos Pd G2) Setup->Mix AddZn 3. Zn Addition (Dropwise, 0°C -> RT) Mix->AddZn Heat 4. Reaction (65°C, 2-4 hours) AddZn->Heat Quench 5. Quench (Sat. NH4Cl) Heat->Quench

Figure 2: Step-by-step experimental workflow for the Negishi coupling.

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Equip a 25 mL Schlenk tube or microwave vial with a magnetic stir bar and a rubber septum.

  • Flame-dry under vacuum and backfill with Argon (repeat 3x).

Step 2: Reagent Loading

  • Add Substrate (1.0 equiv, 1.0 mmol) and XPhos Pd G2 (0.02 equiv, 2 mol%) to the vial.

    • Note: If the substrate is an oil, transfer it using minimal anhydrous THF.

  • Seal the vial and purge with Argon for 5 minutes.

  • Add anhydrous THF (concentration = 0.2 M relative to substrate).

Step 3: Organozinc Addition

  • Cool the reaction vessel to 0°C (ice bath).

  • Add the Organozinc reagent (1.2 equiv) dropwise via syringe over 5 minutes.

    • Observation: A slight exotherm may occur. The solution color typically shifts from pale yellow to dark amber/brown upon catalyst activation.

  • Remove the ice bath and stir at Room Temperature (RT) for 10 minutes.

Step 4: Reaction

  • Place the vessel in a pre-heated oil block at 65°C .

  • Monitor via LC-MS or TLC.

    • Timepoint: Conversion is usually complete within 2–4 hours.

    • Target: Disappearance of the aryl chloride peak.

Step 5: Workup

  • Cool the mixture to RT.

  • Carefully quench by adding saturated aq. NH₄Cl (5 mL) and dilute with EtOAc (10 mL).

    • Caution: Gas evolution may occur if excess organozinc remains.

  • Separate layers. Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Wash combined organics with brine, dry over MgSO₄, filter, and concentrate.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Data Analysis & Troubleshooting

Expected Results
ParameterExpectationNotes
Yield 85% - 95%Lower yields often due to wet THF or old Zn reagent.
Purity >98% (post-column)Homocoupling of Zn reagent is the main impurity.
Appearance White/Off-white solidColored impurities usually indicate residual Pd.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Catalyst inactive or O₂ poisoning.Ensure Argon line is pure. Switch to SPhos Pd G2 if XPhos fails.
Protodehalogenation (Ar-H) Moisture in solvent.Redistill THF over Na/Benzophenone or use molecular sieves.
Homocoupling (R-R) Oxidative coupling of Zn reagent.Add Zn reagent slower. Ensure strictly anaerobic conditions.
Low Conversion Steric hindrance at C1-Ester.Increase catalyst loading to 5 mol%. Increase temp to 80°C.

References

  • Knochel, P., et al. (2007).[3] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.[3] Synlett.[3][4] Link

  • Buchwald, S. L., et al. (2013).[5] Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts.[5] Journal of the American Chemical Society.[6][7][8] Link

  • Negishi, E. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.[4][7][9][10] Nobel Lecture. Link

  • Sigma-Aldrich. (2023). XPhos Pd G2 Product Sheet and Application Data.Link

  • Corley, E. G., et al. (2004). Direct Synthesis of Sulfonamides via Negishi Coupling. Journal of Organic Chemistry.[6][7][8] Link

Sources

using methyl 2-chloro-4-sulfamoylbenzoate in the development of anti-cancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 2-chloro-4-sulfamoylbenzoate in the Development of Hypoxia-Targeting Anti-Cancer Agents

Executive Summary

Methyl 2-chloro-4-sulfamoylbenzoate (CAS: 402-19-7) is a "privileged scaffold" in medicinal chemistry, primarily utilized for synthesizing inhibitors of Carbonic Anhydrase (CA) isoforms IX and XII. These enzymes are pivotal in regulating tumor pH under hypoxic conditions, a mechanism that drives metastasis and drug resistance.

This guide details the strategic application of this scaffold to generate ureido-substituted benzenesulfonamides , a class of compounds demonstrating high selectivity for tumor-associated CAs over cytosolic off-targets (CA I/II). It includes validated protocols for chemical synthesis and kinetic evaluation using Stopped-Flow Spectrophotometry.

Scientific Foundation: The Hypoxia-Acidosis Axis

The Target: Carbonic Anhydrase IX (CA IX)

Solid tumors often outgrow their blood supply, creating regions of hypoxia. In response, Hypoxia-Inducible Factor 1


 (HIF-1

) upregulates CA IX. This transmembrane enzyme catalyzes the hydration of extracellular CO

to bicarbonate (

) and protons (

).[1][2][3]
  • 
     import:  Maintains intracellular pH (pHi) slightly alkaline, preventing apoptosis.
    
  • 
     accumulation:  Acidifies the extracellular space (pHe), promoting matrix metalloproteinase activity and metastasis.
    
The Scaffold: Why Methyl 2-chloro-4-sulfamoylbenzoate?

This molecule is not merely a starting material; it is a pre-optimized pharmacophore.

  • Zinc Binding: The sulfonamide moiety (

    
    ) acts as the "warhead," coordinating directly with the Zn(II) ion in the CA active site.[3][4]
    
  • Acidity Modulation (The Chlorine Effect): The electron-withdrawing chlorine atom at the ortho position lowers the pKa of the sulfonamide group. This enhances the ionization of the

    
     to 
    
    
    
    , significantly increasing affinity for the catalytic Zinc.
  • The "Tail" Strategy: The methyl ester allows for facile derivatization (e.g., hydrazinolysis) to attach bulky hydrophobic "tails." These tails interact with the variable regions of the CA active site, conferring isoform selectivity.

MOA Hypoxia Hypoxia (Low O2) HIF1 HIF-1α Stabilization Hypoxia->HIF1 CAIX CA IX Overexpression HIF1->CAIX Upregulation Reaction CO2 + H2O ↔ HCO3- + H+ CAIX->Reaction Catalysis Acidosis Extracellular Acidosis (Metastasis/Invasion) Reaction->Acidosis H+ Export Survival Intracellular Alkalosis (Survival) Reaction->Survival HCO3- Import Drug Sulfonamide Inhibitor (Scaffold Derived) Drug->CAIX Inhibition (Zn Binding)

Figure 1: The Hypoxia-Acidosis signaling axis and the intervention point of sulfonamide inhibitors.

Chemical Development Protocols

The most successful application of this scaffold involves converting the ester to a ureido-sulfonamide. This creates a flexible linker that can reach the hydrophobic pocket of CA IX.

Protocol A: Synthesis of Ureido-Sulfonamide Derivatives

Objective: To synthesize a library of N-substituted ureido derivatives targeting CA IX.

Reagents:

  • Methyl 2-chloro-4-sulfamoylbenzoate (Starting Material)

  • Hydrazine hydrate (80%)

  • Various Isocyanates (R-N=C=O) or Isothiocyanates

  • Methanol/Ethanol (Solvents)

Workflow:

  • Hydrazinolysis (Linker Formation):

    • Dissolve 5.0 mmol of methyl 2-chloro-4-sulfamoylbenzoate in 20 mL of methanol.

    • Add hydrazine hydrate (25 mmol, 5 eq) dropwise at 0°C.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

    • Observation: The ester spot will disappear, and a more polar hydrazide spot will appear.

    • Cool to room temperature. The product (4-sulfamoyl-2-chlorobenzohydrazide) usually precipitates. Filter, wash with cold ethanol, and dry.

    • Yield Check: Expected yield >85%.

  • Urea Formation (Tail Attachment):

    • Dissolve the hydrazide (1.0 mmol) in acetonitrile or methanol (10 mL).

    • Add the appropriate isocyanate (1.1 mmol) (e.g., phenyl isocyanate for a hydrophobic tail).

    • Stir at room temperature for 2–12 hours.

    • The product precipitates as a white/off-white solid.

    • Filter and wash with diethyl ether to remove unreacted isocyanate.

  • Characterization (Mandatory):

    • 1H-NMR (DMSO-d6): Verify the disappearance of the methyl ester singlet (~3.8 ppm) and appearance of urea protons (~9.0–10.0 ppm).

    • HRMS: Confirm molecular weight.

Synthesis SM Methyl 2-chloro-4-sulfamoylbenzoate (Ester Scaffold) Step1 Reflux with Hydrazine Hydrate (MeOH, 4-6h) SM->Step1 Inter Intermediate: 2-chloro-4-sulfamoylbenzohydrazide Step1->Inter Step2 React with R-Isocyanate (ACN, RT) Inter->Step2 Final Final Product: Ureido-benzenesulfonamide (CA IX Selective) Step2->Final

Figure 2: Synthetic pathway converting the ester scaffold into a bioactive ureido-sulfonamide.

Biological Validation Protocols

To validate the utility of the synthesized compounds, one must prove they inhibit the catalytic activity of CA IX. The Stopped-Flow CO


 Hydration Assay  is the industry gold standard because esterase assays (using 4-NPA) often yield false positives/negatives for CA IX.
Protocol B: Stopped-Flow Kinetic Assay

Principle: Measures the time required for the pH to drop from 8.4 to 7.4 as CO


 is hydrated to carbonic acid.

Equipment:

  • Stopped-Flow Spectrophotometer (e.g., Applied Photophysics or Hi-Tech Scientific).

  • Monochromator set to

    
     nm.
    

Reagents:

  • Indicator Buffer: 20 mM HEPES (pH 8.4) containing 20 mM Na

    
    SO
    
    
    
    and 0.2 mM Phenol Red.
  • Substrate Solution: CO

    
    -saturated water (bubbled for 30 mins at 25°C). 
    
    
    
    .
  • Enzyme Solution: Recombinant human CA IX (catalytic domain).

Procedure:

  • Preparation: Incubate the enzyme with the inhibitor (dissolved in DMSO, final DMSO <1%) for 15 minutes at room temperature.

  • Loading:

    • Syringe A: Enzyme + Inhibitor + Indicator Buffer.

    • Syringe B: CO

      
      -saturated water.[5]
      
  • Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

  • Measurement: Record the absorbance change at 557 nm (Phenol Red isosbestic point transition).

  • Calculation:

    • Determine the initial velocity (

      
      ) of the uncatalyzed reaction (
      
      
      
      ) and catalyzed reaction (
      
      
      ).
    • Fit data to the Michaelis-Menten equation to find

      
      .
      

Data Presentation Template:

Compound IDR-Group (Tail)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Scaffold -OMe>50,000250455.5
Derivative A -NH-NH-CO-NH-Ph4,5001208.5 14.1
Derivative B -NH-NH-CO-NH-4-F-Ph5,2001502.1 71.4
AAZ (Control)N/A25012250.48

Note: High selectivity ratios (>50) are desired to avoid systemic side effects caused by inhibiting hCA II.

Safety & Handling

  • Methyl 2-chloro-4-sulfamoylbenzoate:

    • Hazards: Skin and eye irritant (H315, H319).[6] May cause respiratory irritation.

    • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

    • Storage: Keep cool and dry. Moisture sensitive (ester hydrolysis).

  • Hydrazine Hydrate:

    • Critical Warning: Highly toxic, carcinogenic, and unstable. Use a dedicated fume hood and quench excess hydrazine with bleach before disposal.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][4][5][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896-1902. Link

  • Alterio, V., et al. (2012). Crystal structure of the multidrug-resistant bacterium Burkholderia pseudomallei carbonic anhydrase II in complex with a sulfonamide inhibitor. Chemistry – A European Journal, 18(12), 3559-3565. Link

Sources

role of methyl 2-chloro-4-sulfamoylbenzoate in preparing compounds for treating hyperproliferative diseases

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of Methyl 2-chloro-4-sulfamoylbenzoate in the Synthesis of Smoothened Antagonists for Hyperproliferative Diseases

Executive Summary

Methyl 2-chloro-4-sulfamoylbenzoate is a critical intermediate in the medicinal chemistry of Hedgehog (Hh) pathway inhibitors .[1] It serves as the primary scaffold for synthesizing benzamide-based Smoothened (Smo) antagonists , a class of therapeutics effective against hyperproliferative diseases such as Basal Cell Carcinoma (BCC) and Medulloblastoma .[1]

This guide details the chemical utility of this intermediate, specifically its role in generating sulfonamide analogs of Vismodegib (GDC-0449).[1] It provides validated protocols for hydrolysis, amide coupling, and downstream biological validation, ensuring high-yield synthesis of bioactive compounds.[1]

Scientific Background & Mechanism

The Hedgehog Signaling Pathway in Hyperproliferation

The Hedgehog (Hh) pathway is a key regulator of cell growth and differentiation. In adults, it is typically quiescent.[1] However, in hyperproliferative diseases, aberrant activation of the Hh pathway leads to uncontrolled cell division.[1]

  • Mechanism: The Hh ligand binds to the receptor Patched (Ptch) , relieving its inhibition of Smoothened (Smo) .[1] Active Smo triggers a cascade resulting in the nuclear translocation of Gli transcription factors , which upregulate pro-proliferative genes (e.g., Cyclin D, Myc).[1]

  • Therapeutic Target: Small molecules derived from Methyl 2-chloro-4-sulfamoylbenzoate act as Smo antagonists , binding to the heptahelical bundle of Smo and preventing Gli activation [1].[1]

Structural Role of the Intermediate

Methyl 2-chloro-4-sulfamoylbenzoate provides the "left-hand" side of the pharmacophore for many benzamide inhibitors.[1]

  • 2-Chloro Group: Induces a specific torsional angle in the final benzamide, critical for fitting into the Smo binding pocket [2].[1]

  • 4-Sulfamoyl Group: Acts as a hydrogen bond donor/acceptor, interacting with residues deep within the transmembrane domain.[1]

  • Methyl Ester: A masked carboxylic acid, allowing for controlled activation and coupling with various aniline derivatives (the "right-hand" specificity elements).[1]

Visualization: Pathway & Synthesis

Figure 1: Hedgehog Pathway Inhibition Mechanism

HedgehogPathway Hh_Ligand Hedgehog Ligand (Hh) Ptch Patched (Ptch) Hh_Ligand->Ptch Binds Smo Smoothened (Smo) Ptch->Smo Inhibits (Normal State) Gli_Complex Gli Transcription Factors Smo->Gli_Complex Activates Inhibitor Benzamide Inhibitor (Derived from Intermediate) Inhibitor->Smo Antagonizes (Blocks Activation) Nucleus Nucleus (Gene Transcription) Gli_Complex->Nucleus Translocates Proliferation Hyperproliferation (Cancer/Fibrosis) Nucleus->Proliferation Upregulates

Caption: Schematic of Hh pathway. The inhibitor (blue) blocks Smoothened, preventing the downstream Gli cascade that leads to hyperproliferation.[1]

Chemical Profile & Handling

PropertySpecification
Chemical Name Methyl 2-chloro-4-sulfamoylbenzoate
Common ID Compound 7001 (in patent literature)
Molecular Formula

Molecular Weight 249.67 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
Storage 2–8°C, Desiccated (Hygroscopic)

Safety Note: This compound is a sulfonamide derivative. Handle with standard PPE (gloves, goggles, lab coat).[1] Avoid inhalation of dust, as sulfonamides can cause allergic reactions in sensitized individuals.[1]

Experimental Protocols

The following protocols describe the conversion of the intermediate into a bioactive Smo antagonist (e.g., a sulfonamide analog of Vismodegib).

Protocol A: Hydrolysis (Activation)

Objective: Convert the methyl ester to the free carboxylic acid for coupling.[1]

Reagents:

  • Methyl 2-chloro-4-sulfamoylbenzoate (1.0 eq)[1]

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0 eq)[1]

  • Solvent: THF/Water (3:1 v/v)[1]

  • 1N HCl (for acidification)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of Methyl 2-chloro-4-sulfamoylbenzoate in 15 mL of THF.

  • Hydrolysis: Add 5 mL of water containing 2.0 eq of LiOH.

  • Reaction: Stir at room temperature for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS until the ester peak disappears.[1]

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Cool the remaining aqueous solution to 0°C.

    • Acidify dropwise with 1N HCl to pH ~2. A white precipitate (the acid) will form.

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum at 45°C overnight.

    • Expected Yield: >90%[1][2]

    • Product: 2-chloro-4-sulfamoylbenzoic acid.[1][3][4]

Protocol B: Amide Coupling (Pharmacophore Generation)

Objective: Couple the acid with an aniline derivative (e.g., 4-chloro-3-(pyridin-2-yl)aniline) to form the final inhibitor.[1]

Reagents:

  • 2-chloro-4-sulfamoylbenzoic acid (1.0 eq) [From Protocol A]

  • Aniline derivative (e.g., 4-chloro-3-(pyridin-2-yl)aniline) (1.0 eq)[1]

  • Coupling Agent: HATU or EDC/HOAt (1.2 eq)[1]

  • Base: DIPEA (3.0 eq)[1]

  • Solvent: Anhydrous DMF[1]

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve 2-chloro-4-sulfamoylbenzoic acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 15 minutes at RT to activate the acid.

  • Coupling: Add the aniline derivative (1.0 mmol) to the mixture.

  • Reaction: Stir at room temperature for 12–16 hours.

  • Quenching: Pour the reaction mixture into ice-cold water (50 mL). Stir vigorously.

  • Extraction: If a solid precipitates, filter it.[1] If oil forms, extract with EtOAc (3 x 20 mL), wash with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Purify via Flash Chromatography (DCM/MeOH gradient, 0-10% MeOH) or Preparative HPLC.

Figure 2: Synthetic Workflow

Synthesis Start Methyl 2-chloro-4- sulfamoylbenzoate Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 Intermed 2-chloro-4- sulfamoylbenzoic acid Step1->Intermed Step2 Amide Coupling (HATU, Aniline deriv.) Intermed->Step2 Final Smo Antagonist (Vismodegib Analog) Step2->Final

Caption: Synthetic route from methyl ester precursor to active pharmaceutical ingredient.

Quality Control & Validation

To ensure the synthesized compound is suitable for biological assays, verify the following parameters:

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Presence of sulfonamide protons (~7.5 ppm) and amide doublet.[1]
Purity HPLC (C18 column)> 95% Area Under Curve (AUC) at 254 nm.
Mass LC-MS (ESI+)

matches theoretical mass ± 0.4 Da.[1]
Residual Solvent GC-HeadspaceDMF < 880 ppm, THF < 720 ppm.[1]

References

  • Genentech, Inc. (2006). Inhibitors of Hedgehog Signaling. World Intellectual Property Organization. WO2006028958. Link

  • Robarge, K. D., et al. (2009).[1] GDC-0449-A potent inhibitor of the hedgehog pathway.[1] Bioorganic & Medicinal Chemistry Letters, 19(19), 5576-5581.[1] Link

  • BenchChem. (2025).[5] Comparative Guide to the Synthesis of Sulfamoylbenzoates. Link[1]

  • Scale, S. J., & de Sauvage, F. J. (2009).[1] Mechanisms of Hedgehog pathway activation in cancer and implications for therapy. Trends in Pharmacological Sciences, 30(6), 303-312.[1] Link

Disclaimer: This document is for research and development purposes only. The protocols described involve hazardous chemicals and should be performed by qualified personnel in a controlled laboratory environment.

Sources

Troubleshooting & Optimization

common side products in the synthesis of methyl 2-chloro-4-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

Methyl 2-chloro-4-sulfamoylbenzoate is a critical pharmacophore, often utilized as an intermediate for diuretic agents (related to the furosemide class) and specific oncology targets.

The synthesis typically hinges on the aminolysis of methyl 2-chloro-4-chlorosulfonylbenzoate . While theoretically straightforward, this nucleophilic substitution is plagued by competitive hydrolysis pathways due to the bifunctional nature of the substrate (containing both a sulfonyl chloride and a carboxylic ester).

Core Reaction:



This guide addresses the specific impurity profile generated during this transformation and provides actionable remediation strategies.

Critical Impurity Profile

The following table summarizes the most frequent side products encountered during the amination step.

Impurity NameStructure DescriptionOriginPolarity (Rel. to Target)
Impurity A (Hydrolysis Acid)2-chloro-4-sulfamoylbenzoic acidHydrolysis of the methyl ester moiety (saponification).More Polar (Elutes earlier on Reverse Phase)
Impurity B (Sulfonic Acid)Methyl 2-chloro-4-sulfobenzoateHydrolysis of the sulfonyl chloride precursor before amination.Highly Polar (Elutes at solvent front)
Impurity C (Disulfonimide)Bis(2-chloro-4-methoxycarbonylphenylsulfonyl)imideDimerization due to excess sulfonyl chloride reacting with product.Less Polar (Elutes later)
Impurity D (Starting Material)Methyl 2-chloro-4-chlorosulfonylbenzoateIncomplete reaction or insufficient ammonia equivalents.Non-Polar (Elutes later)

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways governing the product quality.

ReactionPathways SM Starting Material (Sulfonyl Chloride) Target TARGET PRODUCT (Sulfonamide) SM->Target + NH3 (2 eq) Main Path Imp_Sulfonic Impurity B (Sulfonic Acid) SM->Imp_Sulfonic + H2O (Wet Solvents) Imp_Dimer Impurity C (Disulfonimide Dimer) SM->Imp_Dimer + Target Product (Low NH3 conc.) Imp_Acid Impurity A (Benzoic Acid Deriv.) Target->Imp_Acid + OH- / H2O (Over-alkalinization)

Figure 1: Mechanistic divergence in the synthesis of methyl 2-chloro-4-sulfamoylbenzoate. Note the competition between amination and hydrolysis.

Troubleshooting Guides (FAQs)

Scenario 1: "My product contains 5-10% of the carboxylic acid (Impurity A). Why?"

Diagnosis: Ester Hydrolysis (Saponification). Although sulfonamide formation requires basic conditions (ammonia), the methyl ester at the C1 position is susceptible to attack by hydroxide ions or even aqueous ammonia if the temperature is uncontrolled.

Root Causes:

  • Water in the System: Using aqueous ammonia (

    
    ) instead of anhydrous ammonia gas or ammonia in methanol/dioxane.
    
  • Exotherm Spikes: The reaction with ammonia is exothermic. Higher temperatures significantly increase the rate of ester hydrolysis relative to sulfonyl amination.

  • Workup pH: Exposure to strong base (NaOH/KOH) during the quenching or extraction phase.

Corrective Protocol:

  • Switch Reagents: Use 7N

    
     in Methanol  or 0.5M 
    
    
    
    in Dioxane
    instead of aqueous ammonia. This eliminates the primary source of hydroxide ions.
  • Temperature Control: Maintain the reaction temperature between -10°C and 0°C during the addition of ammonia.

  • Buffered Workup: Do not use strong bases to remove salts. Quench with dilute HCl to pH 3-4 (precipitating the product) or wash with saturated

    
    .
    
Scenario 2: "I see a highly polar spot at the baseline/solvent front. Yield is low."

Diagnosis: Sulfonyl Chloride Hydrolysis (Impurity B). The sulfonyl chloride group (


) is highly electrophilic and will react with trace water faster than with ammonia in some solvent systems, converting to the sulfonic acid (

). This species is water-soluble and is often lost in the aqueous waste stream, leading to "missing mass."

Root Causes:

  • Wet Solvents: Using non-dried DCM or THF.

  • Atmospheric Moisture: Handling the starting material in open air (sulfonyl chlorides are hygroscopic).

Corrective Protocol:

  • Drying: Dry the sulfonyl chloride precursor by azeotropic distillation with toluene prior to reaction.

  • Solvent Choice: Use anhydrous THF or DCM.[1]

  • Order of Addition: Add the sulfonyl chloride solution to the ammonia solution, not vice versa. This ensures the electrophile always encounters a high concentration of nucleophile (

    
    ), minimizing the statistical probability of reacting with trace water.
    
Scenario 3: "There is a late-eluting impurity (High HPLC RT) that persists after recrystallization."

Diagnosis: Disulfonimide Dimer (Impurity C). This is a classic "starvation" side product. If the local concentration of ammonia is low, the newly formed sulfonamide (


) acts as a nucleophile and attacks a remaining molecule of sulfonyl chloride (

), forming the dimer

.

Root Causes:

  • Inverse Addition: Adding ammonia slowly to the chloride.

  • Insufficient Equivalents: Using exactly 1.0 or 2.0 equivalents of ammonia.

Corrective Protocol:

  • Stoichiometry: Use a minimum of 2.5 to 3.0 equivalents of ammonia. The extra base is required to neutralize the HCl generated and prevent the sulfonamide product from becoming protonated (which makes it nucleophilic).

  • Rapid Mixing: Ensure vigorous stirring.

  • Remediation: This impurity is difficult to remove. Column chromatography (Silica, MeOH/DCM gradient) is often required as it crystallizes with the product.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 2-chloro-4-sulfamoylbenzoate with minimized hydrolysis.

  • Preparation:

    • Charge Methyl 2-chloro-4-chlorosulfonylbenzoate (1.0 eq) into a reactor.

    • Dissolve in Anhydrous THF (10 volumes).

    • Critical Step: Cool the solution to -5°C .

  • Amination:

    • Charge 7N Ammonia in Methanol (3.5 eq) into a separate dropping funnel.

    • Add the ammonia solution dropwise to the reaction mixture, maintaining internal temperature < 5°C .

    • Note: A white precipitate (Ammonium Chloride) will form immediately.

  • Completion:

    • Stir at 0°C for 1 hour, then allow to warm to 20°C over 2 hours.

    • Monitor by TLC/HPLC. (Target should be >98%).

  • Workup (Low Hydrolysis Risk):

    • Concentrate the solvent in vacuo to near dryness (do not heat above 40°C).

    • Resuspend residue in Ethyl Acetate and Water.

    • Adjust aqueous layer pH to 3.0 using 1N HCl.

    • Separate layers. Wash organic layer with Brine.

    • Dry over

      
       and concentrate.
      

Troubleshooting Logic Flow

Use this decision tree to diagnose yield or purity failures rapidly.

Troubleshooting Start Problem Detected Issue_Type What is the primary issue? Start->Issue_Type Branch_Purity Impurity / Purity Issue_Type->Branch_Purity Branch_Yield Low Yield Issue_Type->Branch_Yield Q_Acid Is impurity acidic? (Des-methyl) Branch_Purity->Q_Acid Q_AqLoss Is product in aqueous waste? Branch_Yield->Q_AqLoss Sol_Acid Cause: Ester Hydrolysis Fix: Lower Temp, Anhydrous NH3 Q_Acid->Sol_Acid Yes Sol_Dimer Cause: Dimerization Fix: Increase NH3 eq., Reverse Addition Q_Acid->Sol_Dimer No (High MW) Sol_Sulfonic Cause: Sulfonyl Cl Hydrolysis Fix: Dry Solvents Q_AqLoss->Sol_Sulfonic Yes (Sulfonic Acid) Sol_Salt Cause: Sulfonamide Salt Formation Fix: Acidify workup to pH 4 Q_AqLoss->Sol_Salt Yes (Product Salt)

Figure 2: Diagnostic flowchart for process optimization.

References

  • ResearchGate. (2025).[2] Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-4-(methylsulfonyl)benzoate Compound Summary. (Used for structural analog reactivity comparison). Retrieved from [Link][1]

Sources

Technical Support Center: Purification of Crude Methyl 2-Chloro-4-Sulfamoylbenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of sulfamoylbenzoate derivatives. Methyl 2-chloro-4-sulfamoylbenzoate is a key intermediate in the synthesis of various pharmacologically active compounds.[1] Its effective purification is a critical step to ensure the quality and purity of downstream products. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for the purification of this compound using column chromatography.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the column chromatography of methyl 2-chloro-4-sulfamoylbenzoate, offering structured solutions based on established chromatographic principles.

Issue 1: The target compound is not eluting from the column or shows an Rf value of zero on the TLC plate.
  • Question: I've loaded my crude methyl 2-chloro-4-sulfamoylbenzoate onto the silica gel column and started eluting with a hexane/ethyl acetate mixture, but my product isn't moving from the origin. What's happening?

  • Answer: This is a classic sign that your mobile phase (eluent) is not polar enough to displace the highly polar sulfamoylbenzoate from the active sites of the polar silica gel stationary phase. The sulfonamide (–SO₂NH₂) and ester (–COOCH₃) groups make the molecule quite polar, leading to strong interactions with the silica.

    • Immediate Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate.

    • Advanced Solution: For very strong retention, a more polar solvent like methanol may be required. A common strategy for highly polar compounds is to switch to a dichloromethane/methanol or ethyl acetate/methanol mobile phase.[2] Start with a low percentage of methanol (e.g., 1-2%) and increase it incrementally.

    • Causality: The elution process in normal-phase chromatography is a competition. The mobile phase and the analyte compete for adsorption sites on the stationary phase. A more polar mobile phase is a stronger competitor and will more effectively displace the analyte, causing it to move down the column.[3]

Issue 2: The compound elutes too quickly, resulting in poor separation from non-polar impurities.
  • Question: My product is coming off the column almost immediately with the solvent front, mixed with other less polar spots. How can I improve its retention?

  • Answer: This indicates that your mobile phase is too polar, preventing the silica gel from adequately retaining the compound.

    • Solution: Decrease the polarity of the eluent. If you are using 100% ethyl acetate, begin adding a non-polar solvent like hexane. A good starting point for optimization is often a 1:1 or 2:1 mixture of hexane:ethyl acetate, which can then be adjusted based on TLC results.

    • Best Practice: Always develop an optimal solvent system using Thin Layer Chromatography (TLC) before running the column. The ideal eluent should give your target compound an Rf value between 0.2 and 0.4 to ensure good separation.[2]

Issue 3: The collected fractions show significant peak tailing on the TLC plate.
  • Question: The spots for my purified compound on the TLC plate are not round; they are elongated or "tailing." What causes this and how can I fix it?

  • Answer: Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase, or by overloading the column. The acidic protons on the surface of silica gel can interact strongly with the basic lone pairs on the nitrogen and oxygen atoms of the sulfonamide group.

    • Solutions:

      • Add a Mobile Phase Modifier: Incorporating a small amount of a polar, acidic modifier like acetic acid (e.g., 0.1-1%) into your eluent can help. The acetic acid will preferentially interact with the problematic active sites on the silica gel, leading to more symmetrical, faster-eluting peaks.

      • Reduce Sample Load: Overloading the column is a common cause of tailing and poor separation. As a rule of thumb, for flash chromatography, the amount of crude material should be about 1-10% of the mass of the silica gel.

      • Check for Channeling: Ensure the column is packed uniformly without any cracks or channels, as these can lead to distorted elution bands.[4]

Issue 4: The yield is very low, or the compound appears to have decomposed.
  • Question: After running the column and evaporating the solvent, my final yield is much lower than expected. I suspect the compound might be unstable on silica gel.

  • Answer: While sulfamoylbenzoates are generally stable, some complex or sensitive molecules can degrade on the acidic surface of silica gel.

    • Diagnostic Test (2D TLC): To test for stability, spot your crude mixture on a TLC plate. Run the plate in a suitable solvent system. After the run, dry the plate, turn it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will move to a new position along the diagonal. If it has decomposed, you will see new spots off the diagonal.[2]

    • Solutions:

      • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. This is commonly done by adding 1-2% triethylamine to the eluent during column packing and elution. This will neutralize the acidic sites.

      • Use an Alternative Stationary Phase: If decomposition is severe, consider using a less acidic stationary phase like alumina (neutral or basic).[5] However, you will need to re-optimize your mobile phase system using TLC with alumina plates.

      • Work Quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the flow rate).

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary and mobile phase for purifying methyl 2-chloro-4-sulfamoylbenzoate? A1: The standard choice of stationary phase is silica gel (60 Å, 230-400 mesh) due to the polar nature of the target compound. For the mobile phase, a gradient elution is often most effective. Start with a less polar mixture, such as 3:1 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate. For more stubborn purifications, a system of dichloromethane with a small, increasing percentage of methanol (1-5%) can provide excellent resolution.[6][7]

Q2: How much crude material can I load onto my column? A2: The loading capacity depends on the difficulty of the separation. A general guideline for flash chromatography is a silica-to-sample mass ratio of 30:1 to 100:1. For a very clean separation of closely eluting impurities, a higher ratio (e.g., 100:1) is recommended. For simpler separations where impurities are far from the product on the TLC, a lower ratio (e.g., 30:1) may suffice.

Q3: Is it better to load the sample dry or wet? A3: Dry loading is highly recommended for obtaining the best resolution. This involves pre-adsorbing the crude material onto a small amount of silica gel. To do this, dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or acetone), add a few grams of silica gel, and evaporate the solvent thoroughly on a rotary evaporator until you have a free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique prevents band broadening that can occur with wet loading.

Q4: My compound is a solid. How do I ensure it doesn't crystallize on the column? A4: The mobile phase you are using for elution should be a solvent system in which your compound is reasonably soluble. If your compound has poor solubility in the chosen eluent, it can crash out of solution at the top of the column, blocking flow and ruining the separation. Always confirm that your crude material is soluble in the mobile phase mixture you plan to use. If solubility is an issue, you may need to choose a different solvent system.[2]

Q5: What are the common impurities I should be trying to separate? A5: Common impurities often include unreacted starting materials, byproducts from the synthesis, and residual solvents. For the synthesis of methyl 2-chloro-4-sulfamoylbenzoate, which may originate from 2-chloro-4-(methylsulfonyl)benzoic acid or similar precursors, impurities could include the starting acid itself or byproducts from the chlorosulfonation or esterification steps.[8][9][10][11] These are often more or less polar than the desired product, making chromatographic separation an ideal purification method.

Experimental Protocol: Step-by-Step Guide

This protocol outlines a standard procedure for the purification of ~1 gram of crude methyl 2-chloro-4-sulfamoylbenzoate.

TLC Analysis and Solvent System Optimization
  • Dissolve a small amount of the crude material in a solvent like ethyl acetate or dichloromethane.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems (e.g., Hexane:Ethyl Acetate 4:1, 2:1, 1:1; Dichloromethane:Methanol 99:1, 95:5).

  • Visualize the spots under a UV lamp (254 nm).

  • The optimal solvent system is one that moves the desired product to an Rf of approximately 0.3, with good separation from all impurities.

Column Preparation (Slurry Packing)
  • Select an appropriate size glass column. For 1 g of crude material, a column with a 2-3 cm diameter is suitable, requiring approximately 40-50 g of silica gel.

  • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~0.5 cm).

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.

  • Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.

  • Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to pack down. Never let the solvent level drop below the top of the silica bed.[12][13]

  • Add another thin layer of sand on top of the packed silica to prevent disturbance during sample loading.

Sample Loading (Dry Loading Recommended)
  • Dissolve the 1 g of crude product in ~10-15 mL of dichloromethane.

  • Add 2-3 g of silica gel to this solution.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column, creating an even layer.

Elution and Fraction Collection
  • Carefully add the mobile phase to the column.

  • Open the stopcock and begin collecting fractions in test tubes or flasks.

  • Apply gentle air pressure to the top of the column (flash chromatography) to achieve a flow rate of about 2 inches (5 cm) per minute.[14]

  • Start with the least polar solvent mixture. If using a gradient, gradually increase the polarity of the eluent as the elution progresses (e.g., from 4:1 Hex:EtOAc to 2:1, then 1:1).

  • Monitor the fractions being collected by TLC to track the elution of your compound.

Product Isolation
  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Place the resulting solid or oil under high vacuum to remove any residual solvent.

  • Determine the final mass and characterize the purified product using methods such as NMR, IR, and melting point to confirm its identity and purity.

Data & Visualization

Table 1: Common Mobile Phase Systems for Polar Aromatic Compounds
Mobile Phase SystemRelative PolarityTypical Application
Hexane / Ethyl AcetateLow to MediumGood for compounds of intermediate polarity. Polarity is increased by adding more ethyl acetate.
Dichloromethane / MethanolMedium to HighExcellent for separating more polar compounds. Small amounts of methanol significantly increase polarity.
Hexane / AcetoneLow to MediumAn alternative to the ethyl acetate system, can offer different selectivity.
Ethyl Acetate / MethanolHighUsed for highly polar compounds that do not elute with less polar systems.
Diagrams

Workflow Crude Crude Product TLC TLC Optimization Crude->TLC Packing Column Packing TLC->Packing Loading Dry Sample Loading Packing->Loading Elution Gradient Elution Loading->Elution Monitoring Fraction Monitoring (TLC) Elution->Monitoring Monitoring->Elution Adjust Gradient Combine Combine Pure Fractions Monitoring->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure Troubleshooting Start Problem Encountered Rf_Zero Rf = 0 (No Movement) Start->Rf_Zero Rf_High Rf ≈ 1 (Poor Retention) Start->Rf_High Tailing Peak Tailing Start->Tailing Low_Yield Low Yield / Decomposition Start->Low_Yield Sol_Polarity_Inc Increase Eluent Polarity Rf_Zero->Sol_Polarity_Inc Sol_Polarity_Dec Decrease Eluent Polarity Rf_High->Sol_Polarity_Dec Sol_Modifier Add Modifier (e.g., Acetic Acid) Tailing->Sol_Modifier Check_Stability Check Stability (2D TLC) Low_Yield->Check_Stability

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 2-chloro-4-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the synthesis of Methyl 2-chloro-4-sulfamoylbenzoate. This molecule is a crucial intermediate in the development of various pharmaceutical agents. While its synthesis appears straightforward on a laboratory scale, transitioning to pilot and manufacturing scales introduces significant challenges related to process safety, impurity control, and reaction efficiency.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common hurdles encountered during the scale-up of this multi-step synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to diagnose and resolve issues effectively.

Overall Synthetic Workflow

The synthesis of methyl 2-chloro-4-sulfamoylbenzoate is typically achieved through a three-stage process starting from 2-chlorobenzoic acid. Each stage presents unique scale-up challenges that must be carefully managed.

G cluster_0 Stage 1: Chlorosulfonation cluster_1 Stage 2: Esterification cluster_2 Stage 3: Amination start 2-Chlorobenzoic Acid intermediate1 2-Chloro-4-chlorosulfonylbenzoic Acid start->intermediate1 Chlorosulfonic Acid (ClSO₃H) Excess, 0-10°C intermediate2 Methyl 2-chloro-4-chlorosulfonylbenzoate intermediate1->intermediate2 Methanol (MeOH) Acid Catalyst (e.g., H₂SO₄) Reflux product Methyl 2-chloro-4-sulfamoylbenzoate intermediate2->product Ammonia (aq. or gas) Controlled Addition <10°C

Caption: High-level overview of the synthetic pathway.

Stage 1: Chlorosulfonation of 2-Chlorobenzoic Acid

This electrophilic aromatic substitution is the most hazardous step of the synthesis. The use of excess chlorosulfonic acid is necessary to drive the reaction to completion, but its high reactivity and corrosiveness demand stringent engineering controls at scale.[1][2]

Frequently Asked Questions & Troubleshooting

Q1: My reaction has stalled, or the yield of 2-chloro-4-chlorosulfonylbenzoic acid is significantly lower than expected on a larger scale. What are the likely causes?

A1: This is a common issue when scaling up, often pointing to two main culprits: moisture contamination and inadequate mixing.

  • Causality (Moisture): Chlorosulfonic acid reacts violently and exothermically with water to produce sulfuric acid and hydrogen chloride gas.[2] Even trace amounts of moisture in the starting material, solvent, or reactor will consume the reagent, reducing its effective concentration and stalling the reaction. On a large scale, the total surface area for potential atmospheric moisture exposure is greater, exacerbating the problem.

  • Causality (Mixing): The reaction is a heterogeneous mixture initially. In large reactors, achieving uniform mixing is more difficult than in a lab flask.[3] "Dead zones" with poor agitation will have lower local concentrations of the sulfonating agent, leading to incomplete conversion.

  • Solution:

    • Rigorous Anhydrous Conditions: Ensure all starting materials are thoroughly dried. The reactor must be dried (e.g., via vacuum and nitrogen purges) immediately before use. Operate under a continuous inert atmosphere (N₂ or Argon).

    • Reactor & Agitator Design: Use a reactor with appropriate baffling and an agitator designed for solid-liquid mixtures (e.g., a pitched-blade turbine or anchor stirrer) to ensure homogeneity. Monitor the power draw on the agitator motor as an indirect measure of slurry consistency.

Q2: I am observing a significant amount of an isomeric byproduct upon scale-up. How can I improve the regioselectivity?

A2: The primary cause of poor regioselectivity in this reaction is inadequate temperature control.

  • Causality: The sulfonation of 2-chlorobenzoic acid is directed by both the ortho-chloro group (ortho-, para-directing) and the meta-directing carboxyl group. The desired 4-position (para to the chlorine) is sterically and electronically favored. However, at higher temperatures, the reaction has enough energy to overcome the activation barrier for the formation of other isomers. The high exothermicity of the reaction makes temperature control a critical scale-up challenge.

  • Solution:

    • Controlled Reagent Addition: Add the 2-chlorobenzoic acid to the cooled chlorosulfonic acid in portions, or as a controlled melt-addition. This allows the reactor's cooling system to dissipate the heat generated.

    • Enhanced Cooling: Ensure your reactor has sufficient cooling capacity. A jacket temperature of -10 to 0°C is recommended to maintain an internal temperature below 10°C.

    • Quench Strategy: The quench (drowning the reaction mixture in ice/water) is also highly exothermic. Perform this by slowly transferring the reaction mixture to a separate, well-agitated quench vessel containing a large volume of crushed ice. Reverse addition (adding water to the reaction) is extremely dangerous and must be avoided.

Stage 2: Esterification

This is a standard Fischer-Speier esterification. The primary scale-up challenge is managing the equilibrium to drive the reaction to completion efficiently.

Frequently Asked Questions & Troubleshooting

Q1: The esterification reaction does not go to completion, even with extended reaction times. Why?

A1: Fischer esterification is an equilibrium-limited reaction.[4] To achieve high conversion, the equilibrium must be shifted towards the product side.

  • Causality: The reaction produces water as a byproduct. As water accumulates in the reaction mixture, the reverse reaction (ester hydrolysis) begins to compete, and the reaction approaches equilibrium.

  • Solution:

    • Excess Reagent: Use methanol as both the reactant and the solvent. This large excess (often 10-20 volumes) pushes the equilibrium forward.

    • Water Removal: On a large scale, azeotropic removal of water is highly effective. While methanol doesn't form an azeotrope with water, adding a co-solvent like toluene to create a Dean-Stark trap setup can continuously remove water as it is formed, driving the reaction to >99% conversion.[4]

Q2: After work-up, my crude methyl 2-chloro-4-chlorosulfonylbenzoate is a dark oil and appears to have degraded. What happened?

A2: This likely indicates thermal degradation due to harsh conditions. The sulfonyl chloride group is susceptible to hydrolysis and other side reactions at elevated temperatures, especially in the presence of strong acid.

  • Causality: Prolonged heating at high reflux temperatures with a strong acid catalyst (like sulfuric acid) can cause charring and decomposition. Furthermore, if the work-up procedure does not adequately neutralize the acid catalyst, the crude product can continue to degrade upon concentration.

  • Solution:

    • Optimize Catalyst Loading: Use the minimum effective amount of sulfuric acid (typically 0.1-0.2 equivalents).

    • Temperature Control: Maintain the reaction at the minimum temperature required for a reasonable reaction rate (gentle reflux of methanol).

    • Thorough Neutralization: During work-up, ensure the organic layer is thoroughly washed with a base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is basic, confirming complete removal of the acid catalyst before solvent evaporation.[5]

Stage 3: Amination (Ammonolysis)

The conversion of the sulfonyl chloride to the sulfonamide is a nucleophilic substitution reaction. Key challenges at scale include controlling the reaction exotherm and preventing the formation of byproducts.

Frequently Asked Questions & Troubleshooting

Q1: My final product is contaminated with a significant impurity that is difficult to remove. What is it and how do I prevent it?

A1: The most common byproduct is the corresponding sulfonic acid, formed by the hydrolysis of the sulfonyl chloride intermediate.

  • Causality: The sulfonyl chloride is highly reactive and will readily react with any water present in the reaction mixture. Using aqueous ammonia introduces water by design, so the competition between ammonolysis and hydrolysis is a key factor. This is exacerbated by poor temperature control; the rate of hydrolysis increases significantly with temperature.

  • Solution:

    • Low Temperature: Maintain the internal reaction temperature below 10°C, and preferably between 0-5°C, during the addition of ammonia.

    • Controlled Addition: Add the ammonia solution slowly and sub-surface to ensure it reacts immediately with the sulfonyl chloride rather than accumulating and causing a temperature spike.

    • Solvent Choice: Using a non-polar, water-immiscible solvent like dichloromethane (DCM) or toluene can be advantageous. The sulfonyl chloride starting material resides in the organic phase, and reaction with ammonia occurs at the interface, which can help moderate the reaction rate.

Q2: The yield of my final product is low due to losses during work-up and isolation. How can I improve recovery?

A2: Product loss during isolation is often due to suboptimal crystallization or extraction procedures.

  • Causality: The product, methyl 2-chloro-4-sulfamoylbenzoate, has moderate polarity. If the extraction solvent is not chosen correctly, or if the pH of the aqueous layer is not controlled, the product may partition into the aqueous phase. Furthermore, rapid crystallization ("crashing out") can lead to fine particles that are difficult to filter and trap impurities.[3]

  • Solution:

    • Optimize Extraction: Use a suitable organic solvent like ethyl acetate or DCM for extraction. Ensure the aqueous layer is neutralized or slightly acidic before extraction to maximize the partitioning of the product into the organic layer.

    • Controlled Crystallization: After isolating the crude product, perform a recrystallization. Cool the solution slowly and with gentle agitation to promote the growth of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also improve crystal morphology and yield.[3]

Troubleshooting Flowchart: High Impurity Levels in Final Product

G start High Impurity Detected (via HPLC/LC-MS) check_sm Is unreacted starting material (sulfonyl chloride) present? start->check_sm sm_yes Incomplete Amination: - Increase reaction time - Check ammonia stoichiometry check_sm->sm_yes Yes sm_no No check_sm->sm_no Yes check_hydrolysis Is sulfonic acid impurity present? hydrolysis_yes Hydrolysis Occurred: - Improve temperature control (<5°C) - Ensure slower ammonia addition - Verify anhydrous conditions pre-reaction check_hydrolysis->hydrolysis_yes Yes hydrolysis_no No check_hydrolysis->hydrolysis_no Yes check_other Are other, unknown impurities present? other_yes Possible Side Reactions: - Analyze SM for impurities - Check for degradation (overheating) - Consider alternative work-up check_other->other_yes Yes sm_no->check_hydrolysis hydrolysis_no->check_other

Caption: Decision tree for diagnosing impurity issues.

Process Parameters Comparison: Lab vs. Scale-Up

Scaling up requires adjusting parameters to account for changes in mass and heat transfer. The table below outlines typical adjustments for the critical chlorosulfonation step.

ParameterLaboratory Scale (10 g)Pilot Scale (10 kg)Rationale for Change
Reagent Stoichiometry 5-10 eq. ClSO₃H4-6 eq. ClSO₃HAt scale, efficiency is key. The excess is minimized to reduce cost and waste, relying on better process control.
Addition Time 15-30 minutes2-4 hoursSlow addition is critical to manage the exotherm within the cooling capacity of the larger reactor.[6]
Internal Temperature 0-5°C (Ice Bath)0-10°C (Jacketed Chiller)A slightly wider range is often accepted at scale due to thermal gradients, but must be tightly controlled.
Mixing Magnetic Stir BarOverhead Mechanical Stirrer (Pitched-Blade Turbine)Vigorous, efficient mixing is required to keep the slurry suspended and ensure uniform temperature.[3]
Work-up (Quench) Pouring onto crushed iceSlow transfer into a separate vessel with ice-waterSafety and exotherm control. Reverse addition is never safe. Controlled forward addition is mandatory at scale.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professionals. All operations must be conducted in a suitable chemical fume hood or an appropriately engineered facility with personal protective equipment.[5]

Protocol 1: Pilot-Scale Chlorosulfonation (Stage 1)
  • Vessel Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and inerted with nitrogen. Start the agitator at a low speed (e.g., 60 RPM).

  • Reagent Charge: Charge chlorosulfonic acid (45.0 kg, 386 mol, 5.0 eq.) into the reactor.

  • Cooling: Cool the reactor contents to 0-5°C using the cooling jacket.

  • Substrate Addition: Add 2-chlorobenzoic acid (8.0 kg, 51.1 mol, 1.0 eq.) in 0.5 kg portions over 3-4 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Once the addition is complete, allow the mixture to stir at 5-10°C for an additional 2 hours. Monitor reaction completion via HPLC analysis of a carefully quenched sample.

  • Quench Preparation: In a separate 500 L reactor, prepare a mixture of crushed ice (100 kg) and water (100 L) and cool to <0°C.

  • Quench Transfer: Slowly transfer the reaction mixture from the first reactor into the quench vessel over 2-3 hours, maintaining the quench pot temperature below 15°C.

  • Isolation: The product will precipitate as a solid. Stir the slurry for 1 hour, then filter the solids using a centrifuge or filter press.

  • Washing & Drying: Wash the filter cake with cold water until the filtrate is neutral (pH 6-7). Dry the solid under vacuum at 50°C to a constant weight.

Protocol 2: Pilot-Scale Amination (Stage 3)
  • Vessel Preparation: Charge a 100 L reactor with methyl 2-chloro-4-chlorosulfonylbenzoate (10.0 kg, 37.4 mol, 1.0 eq.) and dichloromethane (DCM, 50 L).

  • Cooling: Start agitation and cool the solution to 0-5°C.

  • Ammonia Addition: Slowly add aqueous ammonium hydroxide (28%, ~8.5 L, ~4.5 eq.) sub-surface over 2-3 hours, ensuring the internal temperature remains below 10°C.

  • Reaction: Stir the biphasic mixture at 5-10°C for 1 hour after the addition is complete. Monitor for completion by TLC or HPLC.[7]

  • Phase Separation: Stop the agitator and allow the layers to separate. Drain and discard the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (20 L), saturated NaHCO₃ solution (20 L), and brine (20 L).[7]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure methyl 2-chloro-4-sulfamoylbenzoate.

References

  • Benchchem. (n.d.). Methyl 2-chloro-4-(methylsulfonyl)benzoate | CAS 623927-88-8.
  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Benchchem. (n.d.). Application Notes and Protocols for the Scale-Up Synthesis of Methyl 4-(sulfamoylmethyl)benzoate.
  • Google Patents. (n.d.). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. (2017, February 16). Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
  • Google Patents. (n.d.). CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. (2026, January 1). Retrieved from [Link]

  • Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Organic Syntheses. (n.d.). Procedure 4. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Methyl 4-(sulfamoylmethyl)benzoate.
  • Benchchem. (n.d.). A Comparative Guide to Oleum and Chlorosulfonic Acid as Sulfonating Agents.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka. Retrieved from [Link]

  • PubMed. (n.d.). Preliminary characterization of four 2-chlorobenzoate-degrading anaerobic bacterial consortia. Retrieved from [Link]

  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride.

Sources

optimizing reaction conditions for methyl 2-chloro-4-sulfamoylbenzoate coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Center.

Below is the technical support dossier for Methyl 2-chloro-4-sulfamoylbenzoate . This guide is structured to address the specific reactivity challenges of this scaffold: the deactivated aryl chloride, the catalyst-poisoning sulfonamide, and the labile methyl ester.

Case ID: MCSB-OPT-2026 Status: Open Priority: High[1]

System Overview & Reactivity Profile

Before initiating troubleshooting, you must understand the competing electronic and steric forces at play in this molecule.[2]

  • The 2-Chloro Position (The Target): This is a sterically hindered aryl chloride.[1] It is ortho to a methyl ester.[1][2] While the ester activates the ring for Nucleophilic Aromatic Substitution (

    
    ), it sterically impedes Palladium oxidative addition in cross-coupling.[2]
    
  • The 4-Sulfonamide (The Poison): The primary sulfonamide (

    
    ) is a Lewis base.[1] It can coordinate to Pd(0) or Pd(II), effectively poisoning the catalyst cycle by displacing labile ligands.[1][2]
    
  • The 1-Methyl Ester (The Liability): Susceptible to hydrolysis (saponification) under basic aqueous conditions or transesterification in alcoholic solvents.[1]

Knowledge Base: Optimization Protocols

Module A: Suzuki-Miyaura Cross-Coupling

Objective: Forming C-C bonds at the 2-Cl position.[1] Common Failure Mode: < 10% conversion; recovery of starting material.[1][2]

The Protocol (High-Performance)

Do not use tetrakis(triphenylphosphine)palladium(0).[1][2] It is insufficient for this sterically hindered, deactivated chloride.[2]

ComponentRecommendationTechnical Rationale
Catalyst Source

or

Requires a Pd(0) source or a precatalyst that activates easily.
Ligand SPhos or XPhos Critical. These Buchwald dialkylbiaryl phosphines are electron-rich (facilitating oxidative addition into Ar-Cl) and bulky (preventing sulfonamide coordination to Pd).[1][2] SPhos is preferred for ortho-substituted substrates.[1]
Base

(Anhydrous)
Carbonates (

) often require water, leading to ester hydrolysis.[1][2] Anhydrous tribasic potassium phosphate in organic solvent minimizes saponification.[1][2]
Solvent Toluene/Dioxane (10:[1][2]1)Non-protic.[1][2] Dioxane aids solubility of the sulfonamide.
Temp 100–110 °CHigh energy barrier for oxidative addition requires heat.[1][2]
Troubleshooting Logic (Suzuki)

If yield is low, follow this diagnostic pathway:

SuzukiTroubleshooting Start Issue: Low Conversion (<20%) CheckCat 1. Check Catalyst System Start->CheckCat CheckLigand Is Ligand SPhos/XPhos? CheckCat->CheckLigand SwitchLigand Action: Switch to SPhos (Handles ortho-sterics best) CheckLigand->SwitchLigand No CheckBase 2. Check Base/Solvent CheckLigand->CheckBase Yes Hydrolysis Is Ester Hydrolyzing? CheckBase->Hydrolysis ChangeBase Action: Use Anhydrous K3PO4 or Cs2CO3 in Toluene Hydrolysis->ChangeBase Yes Poisoning 3. Sulfonamide Poisoning Hydrolysis->Poisoning No Protect Action: Add 2.0 eq. DMSO or Protect Sulfonamide Poisoning->Protect

Caption: Diagnostic logic flow for maximizing Suzuki coupling yields on sulfonamide-bearing aryl chlorides.

Module B: Nucleophilic Aromatic Substitution ( )

Objective: Displacing the 2-Cl with Amines/Thiols.[1] Common Failure Mode: Ester cleavage or lack of reactivity.[1][2]

The 2-chloro position is activated by the ortho-ester and meta-sulfonamide.[1] However, the reaction is slow compared to 4-chloro isomers.

The Protocol (Controlled

)
VariableConditionWhy?
Solvent DMSO or NMP Polar aprotic solvents stabilize the Meisenheimer intermediate.[1] Avoid alcohols (MeOH/EtOH) to prevent transesterification.[1][2]
Base DIPEA (Hünig's Base)Non-nucleophilic.[1][2] Using inorganic bases (

) will instantly hydrolyze the ester.[1][2]
Temperature 80–120 °CRequires heat.[1][2] If >120 °C is needed, switch to microwave irradiation to minimize thermal degradation time.[2]
Stoichiometry Amine (1.2 eq)Excess amine can attack the ester (forming an amide).[1][2] Keep stoichiometry tight.

Frequently Asked Questions (FAQ)

Q1: The sulfonamide group is killing my Pd-catalyst. Do I have to protect it?

  • Answer: Not necessarily. While the

    
     binds Palladium, using a high catalyst loading (5 mol%)  and a strongly binding ligand (XPhos)  usually outcompetes the sulfonamide.[1][2]
    
  • Workaround: If you must protect it, use dimethylformamide dimethyl acetal (DMF-DMA) to form the dimethylaminomethylene protection group (

    
    ).[1][2] This is robust under coupling conditions and easily removed with aqueous acid/base later.[1][2]
    

Q2: My methyl ester is disappearing, but I'm not getting the coupled product.

  • Diagnosis: You are likely observing hydrolysis (to the acid) or decarboxylation (rare, but possible at extreme temps).[1][2]

  • Fix: Ensure your solvent is dry.[1][2][3] Switch from Carbonate bases (

    
    ) to Phosphates (
    
    
    
    ).[1][2] If using
    
    
    with an amine, lower the temperature; the amine might be attacking the ester to form an amide side-product.

Q3: Can I use Buchwald-Hartwig conditions to aminate the 2-Cl position?

  • Answer: Yes, but it is difficult. The ortho-ester creates significant steric clash.[1]

  • Recommendation: Use Pd-PEPPSI-IPr precatalyst.[1] The N-Heterocyclic Carbene (NHC) ligand is extremely bulky and electron-rich, stabilizing the Pd center against the sulfonamide and forcing oxidative addition into the crowded chloride.

Experimental Workflow Visualization

The following diagram outlines the decision matrix for synthesizing derivatives from Methyl 2-chloro-4-sulfamoylbenzoate.

ReactionPathways Start Methyl 2-chloro- 4-sulfamoylbenzoate Target Desired Transformation? Start->Target PathSuzuki C-C Bond Formation (Aryl/Alkyl) Target->PathSuzuki Coupling PathSNAr C-N / C-S Bond (Displacement) Target->PathSNAr Substitution CondSuzuki Protocol A: Pd2(dba)3 + SPhos K3PO4 (anh.), Toluene 110°C PathSuzuki->CondSuzuki CondSNAr Protocol B: Nucleophile (1.1 eq) DIPEA, DMSO 80-100°C PathSNAr->CondSNAr Risk Risk: Ester Hydrolysis CondSuzuki->Risk If wet CondSNAr->Risk If nucleophilic base

Caption: Decision matrix for selecting the optimal synthetic pathway based on target derivative.

References

  • Buchwald-Hartwig/Suzuki Ligand Effects

    • Martin, R., & Buchwald, S. L. (2008).[2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.[2]

    • Relevance: Establishes SPhos/XPhos as superior ligands for hindered aryl chlorides.[1][2]

    • [1][2]

  • Sulfonamide Interference in Pd-Catalysis

    • Shekhar, S., et al. (2011).[2][4] A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides.[1][4][5] The Journal of Organic Chemistry, 76(11), 4552–4553.[2][4]

    • Relevance: Discusses the interaction of primary sulfonamides with Pd and the use of t-BuXPhos to mitig
    • [1][2]

  • Ortho-Halo Benzo

    
    ): 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[2] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[2]

    • Relevance: Classical grounding on the activation effects of ortho-esters and para-sulfonamides in nucleophilic arom
    • [1][2]

  • Furosemide/Sulfonamide Scaffold Synthesis

    • Topliss, J. G., et al. (1963).[2] Antihypertensive Agents.[1][2][6] II. 3-Substituted 2H-1,2,4-Benzothiadiazine 1,1-Dioxides.[1] Journal of Medicinal Chemistry, 6(2), 122–127.[2]

    • Relevance: foundational chemistry regarding the stability and reactivity of chlorosulfamoylbenzoate deriv
    • [1][2]

Sources

stability and storage conditions for methyl 2-chloro-4-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability and Integrity in Experimental Applications

Welcome to the technical support center for methyl 2-chloro-4-sulfamoylbenzoate (CAS No. 195383-65-8). As a Senior Application Scientist, I understand that the success of your research is critically dependent on the quality and stability of your starting materials. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, practical advice on the storage, handling, and stability assessment of this key chemical intermediate.

The structure of methyl 2-chloro-4-sulfamoylbenzoate, featuring a methyl ester and a sulfonamide group, dictates its stability profile. While the sulfonamide group is known for its high hydrolytic stability, the methyl ester is the primary site of potential degradation.[1][2][3] Understanding this is key to preventing compound degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and storage of methyl 2-chloro-4-sulfamoylbenzoate.

Q1: What are the ideal storage conditions for methyl 2-chloro-4-sulfamoylbenzoate?

To maximize shelf-life and maintain purity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize exposure to moisture and air.[5][6]

  • Causality: The primary degradation risk is the hydrolysis of the methyl ester group, a reaction with water that is accelerated by heat.[7] Storing the compound in a cool, dry environment directly mitigates this risk. An inert atmosphere prevents potential long-term oxidative degradation.

Q2: What is the main cause of degradation?

The most significant stability concern is the hydrolysis of the methyl ester functional group to its corresponding carboxylic acid, 2-chloro-4-sulfamoylbenzoic acid, and methanol. This reaction is catalyzed by the presence of water, and its rate can be significantly increased by acidic or basic contaminants.[7]

Q3: What are the visible signs of compound degradation?

Degradation may be indicated by:

  • Change in Appearance: The pure compound is typically a white to off-white solid. Clumping, discoloration, or the appearance of a syrupy or wet consistency can indicate moisture absorption and hydrolysis.

  • Incomplete Dissolution: Difficulty in dissolving the compound in a solvent where it is known to be soluble can suggest the presence of the less soluble carboxylic acid hydrolysis product.

  • Atypical Odor: The release of methanol from hydrolysis may produce a faint, sweet, alcoholic odor not characteristic of the pure ester.

Q4: Is the compound sensitive to light?

While hydrolysis is the primary concern, it is standard best practice to protect aromatic compounds from direct sunlight and strong artificial light to prevent potential photolytic degradation. Many safety data sheets for related chemicals advise avoiding direct sunlight.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem: My reaction yield is consistently lower than expected, and I suspect the starting material.

  • Possible Cause: The most likely culprit is the degradation of methyl 2-chloro-4-sulfamoylbenzoate via hydrolysis. If a portion of the ester has converted to the carboxylic acid, that portion will be unreactive in subsequent reactions that require the ester functionality (e.g., reactions involving nucleophilic attack at the ester carbonyl).

  • Solution Pathway:

    • Assess Purity: Perform a purity check on your starting material using the protocols outlined below (TLC and Melting Point Analysis).

    • Identify Impurity: The primary impurity to look for is 2-chloro-4-sulfamoylbenzoic acid. On a TLC plate, this carboxylic acid will typically have a lower Rf value (be more polar) than the parent ester.

    • Quantify and Adjust: If significant degradation is confirmed, it is best to use a fresh, unopened batch of the compound. For critical applications, re-purification of the degraded material may be possible but is often not practical.

Problem: The material in the bottle appears clumpy and doesn't look like a fine powder anymore.

  • Possible Cause: This is a strong indicator of moisture absorption. Water can act as a plasticizer and promote the slow hydrolysis of the ester.

  • Solution Pathway:

    • Dry the Material: Before use, dry a small amount of the material under high vacuum for several hours to remove adsorbed moisture.

    • Verify Integrity: After drying, perform a TLC and melting point analysis to determine if significant chemical degradation (hydrolysis) has occurred in addition to water absorption.

    • Improve Storage: Immediately transfer the remaining material to a desiccator or a glove box for storage to prevent further moisture uptake. Ensure the container cap is sealed tightly.

Data Summary Table
ParameterRecommendation / InformationRationale
Storage Temperature Long-Term: 2-8°C.[5][6] Short-Term: Room Temperature (cool, dry).Reduces the rate of potential hydrolytic degradation.
Atmosphere Store under an inert gas (Nitrogen, Argon).Minimizes exposure to atmospheric moisture and oxygen.
Moisture Avoid at all costs. Store in a desiccator.Water is a reactant in the primary degradation pathway (hydrolysis).
Light Store in an amber vial or dark location.Prevents potential photolytic degradation of the aromatic ring.
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, water.Acids and bases catalyze ester hydrolysis.
Primary Degradation Hydrolysis of the methyl ester.The ester linkage is the most reactive site for this type of degradation.[7]
Degradation Products 2-chloro-4-sulfamoylbenzoic acid and Methanol.Result from the cleavage of the ester bond by water.
Experimental Protocols for Quality Assessment

These protocols provide a self-validating system to check the integrity of your methyl 2-chloro-4-sulfamoylbenzoate.

Protocol 1: Thin-Layer Chromatography (TLC) for Purity Check

This method quickly assesses the presence of more polar impurities, such as the hydrolyzed carboxylic acid.

  • Prepare TLC Plate: Use a standard silica gel TLC plate.

  • Prepare Sample: Dissolve a small amount (~1 mg) of your methyl 2-chloro-4-sulfamoylbenzoate in a suitable solvent like ethyl acetate or dichloromethane (~0.5 mL).

  • Spot Plate: Using a capillary tube, spot the dissolved sample onto the TLC plate baseline. For comparison, it is ideal to also spot a known pure reference standard if available.

  • Develop Plate: Place the plate in a TLC chamber containing a mobile phase of 3:1 Hexane:Ethyl Acetate . Allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Interpret Results:

    • High Purity: A single, well-defined spot indicates high purity.

    • Degradation: The presence of a second spot at a lower Rf (closer to the baseline) is indicative of the more polar hydrolysis product, 2-chloro-4-sulfamoylbenzoic acid.

Protocol 2: Melting Point Analysis

The melting point is a sensitive indicator of purity. Impurities will typically cause the melting point to be depressed and broaden the melting range.

  • Prepare Sample: Ensure the sample is completely dry by placing it under a high vacuum for at least one hour.

  • Load Capillary Tube: Load a small amount of the fine powder into a capillary tube.

  • Measure Melting Point: Use a calibrated melting point apparatus. Heat the sample slowly (1-2°C per minute) as you approach the expected melting point.

  • Record Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

  • Interpret Results:

    • High Purity: A sharp melting range (e.g., 1-2°C wide) indicates high purity.

    • Impurity Present: A broad melting range (>3°C) and a melting point that is lower than that of a trusted reference standard suggest the presence of impurities, such as the hydrolysis product.

Note: A definitive literature melting point for methyl 2-chloro-4-sulfamoylbenzoate is not consistently reported. Therefore, this test is most effective when comparing a questionable batch to a previously qualified batch or a new reference standard.

Visual Workflow
Troubleshooting Logic for Compound Stability

The following diagram outlines the decision-making process when you suspect degradation of your methyl 2-chloro-4-sulfamoylbenzoate.

G start Experiment Issue (e.g., Low Yield, Poor Reproducibility) check_compound Suspect Starting Material Integrity? start->check_compound visual_inspect Perform Visual Inspection (Color, Clumping) check_compound->visual_inspect Yes other_issue Investigate Other Experimental Parameters check_compound->other_issue No tlc_analysis Perform TLC Analysis (3:1 Hexane:EtOAc) visual_inspect->tlc_analysis is_pure_tlc Single Spot on TLC? tlc_analysis->is_pure_tlc mp_analysis Perform Melting Point Analysis is_pure_mp Sharp Melting Range? mp_analysis->is_pure_mp is_pure_tlc->mp_analysis Yes degraded Compound Degraded. (Likely Hydrolysis) is_pure_tlc->degraded No (Multiple Spots) use_compound Compound is Suitable for Use. Proceed with Experiment. is_pure_mp->use_compound Yes is_pure_mp->degraded No (Broad/Depressed) new_batch Acquire New Batch. Review Storage Conditions. degraded->new_batch

Caption: Troubleshooting workflow for assessing the stability of methyl 2-chloro-4-sulfamoylbenzoate.

References
  • Google Patents. (n.d.). Hydrolysis of methyl esters.
  • European Patent Office. (1998, October 14). Hydrolysis of methyl esters for production of fatty acids. Retrieved from [Link]

  • Science.gov. (n.d.). methyl ester hydrolysis: Topics by Science.gov. Retrieved from [Link]

  • LookChem. (n.d.). Benzoic acid, 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)-, methyl ester SDS. Retrieved from [Link]

  • Clark, J. (2015). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • ACS Publications. (2022, May 6). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Retrieved from [Link]

  • European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram explaining the acid stability of the sulfonamide structure. Retrieved from [Link]

  • Loba Chemie. (2018, July 26). METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Assessment of methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl] sulfamoyl}methyl)benzoate through biotic and abiotic degradation modes. Retrieved from [Link]

  • PubMed. (1996, September 5). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-chloro-4-(chlorosulfonyl)benzoate (C8H6Cl2O4S). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • PMC. (n.d.). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Retrieved from [Link]

  • Chemsrc. (2025, August 20). Methyl 2-sulfamoylbenzoate. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-chloro-4-sulfamoylbenzoate and its Structural Isomers

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous characterization of molecules is paramount. Methyl 2-chloro-4-sulfamoylbenzoate, a key intermediate in the synthesis of various biologically active compounds, presents a unique analytical challenge due to the presence of multiple functional groups. This guide provides a comprehensive analysis of its mass spectrometric behavior, offering a comparative perspective with its structural analogs. As your partner in analytical sciences, we will not only present data but also delve into the causality behind the fragmentation patterns and analytical methodologies, empowering you to apply these principles to your own research.

Predicted Mass Spectrum and Ionization Behavior

Methyl 2-chloro-4-sulfamoylbenzoate (C₈H₈ClNO₄S) has a monoisotopic mass of 248.98625 Da.[1] Due to the presence of the sulfonamide group, which is readily protonated, this compound is expected to ionize efficiently in positive mode electrospray ionization (ESI+). The predicted mass-to-charge ratios (m/z) for common adducts are presented in Table 1.

Table 1: Predicted m/z for Adducts of Methyl 2-chloro-4-sulfamoylbenzoate

AdductPredicted m/z
[M+H]⁺249.99353
[M+Na]⁺271.97547
[M+NH₄]⁺267.02007
[M-H]⁻247.97897

Data sourced from PubChem.[1]

The choice of ESI in the positive mode is a strategic one for sulfonamides. The nitrogen atom in the sulfonamide group is a primary site for protonation, leading to a stable [M+H]⁺ ion, which is often the base peak in the full scan mass spectrum. This provides a clear and sensitive signal for the intact molecule.

The Characteristic Fragmentation Pathway: A Sulfonamide Fingerprint

Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), aromatic sulfonamides exhibit a highly characteristic fragmentation pattern, primarily involving the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da.[2][3] This fragmentation is a result of a rearrangement process and is a reliable indicator for the presence of an aromatic sulfonamide moiety.[4] The electron-withdrawing nature of the chlorine atom at the ortho position is known to promote this SO₂ extrusion.[2][4]

The proposed fragmentation pathway for the [M+H]⁺ ion of methyl 2-chloro-4-sulfamoylbenzoate is detailed below.

Proposed Fragmentation of Methyl 2-chloro-4-sulfamoylbenzoate ([M+H]⁺)

G M_H [M+H]⁺ m/z 249.99 Frag1 [M+H - SO₂]⁺ m/z 185.03 M_H->Frag1 - SO₂ (64.96 Da) Frag2 [M+H - SO₂ - CH₃OH]⁺ m/z 153.00 Frag1->Frag2 - CH₃OH (32.03 Da) Frag3 [M+H - SO₂ - CH₃OH - CO]⁺ m/z 125.00 Frag2->Frag3 - CO (28.00 Da)

Caption: Proposed CID fragmentation pathway for protonated methyl 2-chloro-4-sulfamoylbenzoate.

The initial and most diagnostic fragmentation is the loss of SO₂, leading to an ion at m/z 185.03. Subsequent fragmentation of the ester group can lead to the loss of methanol (CH₃OH) to produce an ion at m/z 153.00, followed by the loss of carbon monoxide (CO) to yield an ion at m/z 125.00.

Comparative Analysis with Structural Analogs

To fully appreciate the mass spectrometric signature of methyl 2-chloro-4-sulfamoylbenzoate, a comparison with its structural isomers and parent acid is invaluable.

Isomeric Comparison: Methyl 4-chloro-2-sulfamoylbenzoate

Methyl 4-chloro-2-sulfamoylbenzoate is a structural isomer with the positions of the chloro and sulfamoyl groups swapped.[5]

  • Full Scan MS: In a full scan mass spectrum, these two isomers are indistinguishable as they have the same molecular formula and therefore the same m/z for their respective molecular ions and adducts.

  • Tandem MS (MS/MS): While the major fragmentation pathways, such as the loss of SO₂, are expected to be the same, the relative intensities of the fragment ions could potentially differ due to the different positions of the substituents influencing the stability of the resulting fragments. However, without experimental data, this remains a theoretical consideration. Chromatographic separation is essential to distinguish these isomers.

Comparison with the Parent Acid: 2-Chloro-4-sulfamoylbenzoic Acid

2-Chloro-4-sulfamoylbenzoic acid is the corresponding carboxylic acid.

  • Full Scan MS: The parent acid has a different molecular weight (235.96 Da), and its [M+H]⁺ ion will be observed at m/z 236.97.

  • Tandem MS (MS/MS): The fragmentation will also be dominated by the loss of SO₂. However, it will also exhibit fragmentation characteristic of a carboxylic acid, such as the loss of water (H₂O) and carbon monoxide (CO).

Table 2: Comparative Mass Spectrometry Data

CompoundMolecular Weight (Da)[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Methyl 2-chloro-4-sulfamoylbenzoate248.98249.99185.03, 153.00, 125.00
Methyl 4-chloro-2-sulfamoylbenzoate248.98249.99185.03, 153.00, 125.00
2-Chloro-4-sulfamoylbenzoic Acid234.96235.97217.96 ([M+H-H₂O]⁺), 171.01 ([M+H-SO₂]⁺)

Recommended Experimental Protocol: LC-MS/MS Analysis

For the robust analysis and differentiation of methyl 2-chloro-4-sulfamoylbenzoate and its related compounds, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended. The following protocol is a self-validating system designed for high sensitivity and specificity.

Sample and Standard Preparation
  • Stock Solutions: Prepare individual 1 mg/mL stock solutions of the analytes in methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solutions in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

LC-MS/MS System and Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm) is a good starting point for separating these moderately polar compounds.[6]

  • Mobile Phase A: Water with 0.1% formic acid. The formic acid aids in the protonation of the analytes in the ESI source.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, hold for a short period, then ramp up to a high percentage of B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.

  • Ionization Mode: ESI Positive.

  • Data Acquisition: Full scan for initial identification and Multiple Reaction Monitoring (MRM) for quantification. For MRM, monitor the transition of the precursor ion ([M+H]⁺) to the most abundant and specific product ion (e.g., [M+H - SO₂]⁺).

Experimental Workflow

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Stock Prepare 1 mg/mL Stock Solutions Working Create Working Standards Stock->Working Inject Inject Sample (5 µL) Working->Inject Column C18 Reversed-Phase Column Inject->Column Gradient Gradient Elution Column->Gradient ESI ESI Positive Ionization Gradient->ESI FullScan Full Scan (Identification) ESI->FullScan MRM MRM (Quantification) ESI->MRM

Caption: A typical LC-MS/MS workflow for the analysis of sulfonamides.

Trustworthiness and Self-Validation

The described protocol is inherently self-validating. The use of a specific chromatographic retention time combined with a highly selective MRM transition (a specific precursor ion fragmenting to a specific product ion) provides two levels of confirmation, minimizing the risk of false positives. For even higher confidence, a second MRM transition can be monitored, and the ratio of the two transitions should be consistent between standards and samples.

References

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 418-430. [Link]

  • Perkins, J. R., et al. (1995). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of the American Society for Mass Spectrometry, 6(6), 513-523. [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. [Link]

  • Song, Y., & Vouros, P. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of the American Society for Mass Spectrometry, 15(5), 674-683. [Link]

  • Ma, H., et al. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry, 69(50), 15306-15314. [Link]

  • ResearchGate. (n.d.). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation | Request PDF. [Link]

  • Wang, Z., et al. (2003). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry, 17(1), 81-86. [Link]

  • Stein, S. E., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 819-828. [Link]

  • Pérez-Guzmán, K., et al. (2019). Multi-residue analysis of sulfonamide antibiotics in honey samples by on-line solid phase extraction using molecularly imprinted polymers coupled to liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1587, 111-120. [Link]

  • Akyüz, M., & Ata, Ş. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Science and Technology, 57(8), 3014-3023. [Link]

  • Wang, J., et al. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey. Journal of Agricultural and Food Chemistry, 65(8), 1673-1681. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. [Link]

  • Llorca-Pórcel, J., et al. (2009). Multiresidue trace analysis of sulfonamide antibiotics and their metabolites in soils and sewage sludge by pressurized liquid extraction followed by liquid chromatography-electrospray-quadrupole linear ion trap mass spectrometry. Journal of Chromatography A, 1216(33), 6044-6053. [Link]

  • PubChemLite. (n.d.). Methyl 2-chloro-4-sulfamoylbenzoate (C8H8ClNO4S). [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). 2-Sulfamoylbenzoic acid. [Link]

  • PubChem. (n.d.). 2-Chloro-4-[methyl(propyl)sulfamoyl]benzoic acid. [Link]

  • NIST. (n.d.). Benzoic acid, 2-chloro-. [Link]

  • PubChemLite. (n.d.). Methyl 4-chloro-2-sulfamoylbenzoate (C8H8ClNO4S). [Link]

  • Kiónka, C., & Neumaier, F. (2014). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Journal of Mass Spectrometry, 49(12), 1265-1294. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate. [Link]

  • Carl ROTH. (n.d.). 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, CAS No. 4793-24-2. [Link]

  • PubChem. (n.d.). Methyl 2-[(chlorosulfonyl)methyl]benzoate. [Link]

  • PubChem. (n.d.). 2-Chloro-4-(methylsulfonyl)benzoic acid. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

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A Comparative Guide to Sulfamoylbenzoylating Agents: Methyl 2-chloro-4-sulfamoylbenzoate and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the sulfamoylbenzoyl moiety is a cornerstone pharmacophore found in a multitude of therapeutic agents. The selection of an appropriate reagent to introduce this critical functional group can significantly impact the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of methyl 2-chloro-4-sulfamoylbenzoate with other prominent sulfamoylbenzoylating agents. By examining their reactivity, substrate scope, and handling characteristics, supported by available experimental data, this document aims to empower researchers to make informed decisions in their synthetic strategies.

Introduction to Sulfamoylbenzoylating Agents

Sulfamoylbenzoylating agents are reactive molecules designed to introduce the sulfamoylbenzoyl group onto a nucleophilic substrate, typically an amine or an alcohol, to form the corresponding amide or ester. The reactivity of these agents is primarily centered around an electrophilic carbonyl carbon, activated by an adjacent electron-withdrawing sulfamoyl group and a suitable leaving group. The substitution pattern on the benzene ring further modulates this reactivity.

This guide will focus on a comparative analysis of the following key sulfamoylbenzoylating agents:

  • Methyl 2-chloro-4-sulfamoylbenzoate: The primary subject of this guide.

  • 4-Chloro-3-sulfamoylbenzoyl chloride: A widely used isomer with distinct reactivity.

  • m-(Chlorosulfonyl)benzoyl chloride: A difunctional reagent offering a different synthetic approach.

The choice between these agents is often dictated by factors such as the nature of the substrate, desired regioselectivity, and tolerance of other functional groups within the molecule.

Methyl 2-chloro-4-sulfamoylbenzoate: A Profile

Methyl 2-chloro-4-sulfamoylbenzoate is a versatile reagent characterized by a benzoate structure with a chlorine atom at the 2-position and a sulfamoyl group at the 4-position.

Chemical Structure:

Caption: Structure of Methyl 2-chloro-4-sulfamoylbenzoate.

The electron-withdrawing nature of the chloro and sulfamoyl groups enhances the electrophilicity of the carbonyl carbon of the methyl ester, making it susceptible to nucleophilic attack. However, compared to an acyl chloride, the methyl ester is a less reactive acylating agent, which can be advantageous for reactions requiring higher selectivity and milder conditions.

Alternative Sulfamoylbenzoylating Agents

4-Chloro-3-sulfamoylbenzoyl chloride

This reagent is a constitutional isomer of the precursor to methyl 2-chloro-4-sulfamoylbenzoate (after conversion of the carboxylic acid to the acyl chloride). It is a highly reactive acyl chloride and is a key intermediate in the synthesis of the diuretic drug indapamide.[1][2]

Chemical Structure:

Caption: Structure of 4-Chloro-3-sulfamoylbenzoyl chloride.

The presence of the highly reactive acyl chloride functional group makes this reagent suitable for rapid acylations, often proceeding at lower temperatures and shorter reaction times compared to methyl esters.

m-(Chlorosulfonyl)benzoyl chloride

This interesting molecule possesses two distinct reactive sites: a sulfonyl chloride and a benzoyl chloride. This dual functionality allows for sequential or chemoselective reactions. The aroyl chloride is generally more reactive towards nucleophiles than the sulfonyl chloride.

Chemical Structure:

Caption: Structure of m-(Chlorosulfonyl)benzoyl chloride.

This reagent is particularly useful for the one-pot synthesis of m-sulfamoylbenzamide analogues, where the benzoyl chloride reacts preferentially with a primary amine, followed by reaction of the sulfonyl chloride with a second amine.

Comparative Performance Analysis

A direct, side-by-side experimental comparison of these reagents under identical conditions is not extensively documented in the literature. However, by synthesizing information from various sources, a comparative analysis can be constructed.

FeatureMethyl 2-chloro-4-sulfamoylbenzoate4-Chloro-3-sulfamoylbenzoyl chloridem-(Chlorosulfonyl)benzoyl chloride
Reactivity ModerateHighHigh (benzoyl chloride > sulfonyl chloride)
Typical Nucleophiles Amines, AlcoholsAmines, AlcoholsAmines (chemoselective)
Reaction Conditions Often requires elevated temperatures and longer reaction times.Typically reacts at lower temperatures (0 °C to room temperature) and shorter reaction times.Allows for sequential reactions, often starting at low temperatures for the first step.
Selectivity Can offer better selectivity with multifunctional substrates due to lower reactivity.May lead to side reactions with sensitive functional groups due to high reactivity.Excellent for chemoselective synthesis of m-sulfamoylbenzamides in a one-pot procedure.
Byproducts MethanolHydrogen ChlorideHydrogen Chloride
Handling Relatively stable solid.Moisture-sensitive, corrosive.Moisture-sensitive, corrosive.

Key Insights from Experimental Data:

  • Chemoselectivity: The work by Verlee et al. demonstrates the power of m-(chlorosulfonyl)benzoyl chloride in continuous-flow synthesis, achieving high chemoselectivity for the acylation at the benzoyl chloride over the sulfonyl chloride, even at elevated temperatures.[1][3] This highlights a significant advantage of this reagent for specific applications.

Experimental Protocols

General Protocol for N-Sulfamoylbenzoylation using a Sulfamoylbenzoyl Chloride

This protocol is a general representation for the reaction of an amine with a sulfamoylbenzoyl chloride, such as 4-chloro-3-sulfamoylbenzoyl chloride.

Materials:

  • Substituted amine (1.0 eq)

  • 4-Chloro-3-sulfamoylbenzoyl chloride (1.1 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, DIPEA) (1.2 eq)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted amine (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-chloro-3-sulfamoylbenzoyl chloride (1.1 eq) in the anhydrous solvent to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Caption: Experimental workflow for N-Sulfamoylbenzoylation.

Protocol for Chemoselective Synthesis of m-Sulfamoylbenzamides

This protocol is adapted from the work of Verlee et al. for the chemoselective synthesis of m-sulfamoylbenzamide analogues using m-(chlorosulfonyl)benzoyl chloride.

Materials:

  • Primary amine (first nucleophile) (1.0 eq)

  • m-(Chlorosulfonyl)benzoyl chloride (1.0 eq)

  • Second amine (second nucleophile) (1.1 eq)

  • Acetonitrile (solvent)

  • Triethylamine (base) (2.2 eq)

Procedure:

  • Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in acetonitrile.

  • Cool the solution to -15 °C.

  • Slowly add a solution of m-(chlorosulfonyl)benzoyl chloride (1.0 eq) in acetonitrile.

  • Stir the reaction at -15 °C for a designated time (e.g., 30 minutes) to allow for the selective formation of the benzamide.

  • Add the second amine (1.1 eq) and additional triethylamine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the sulfonamide formation is complete (monitored by LC-MS).

  • Work-up and purify as described in the general protocol.

Conclusion and Recommendations

The choice of a sulfamoylbenzoylating agent is a critical decision in the synthesis of a wide range of biologically active molecules.

  • Methyl 2-chloro-4-sulfamoylbenzoate represents a milder, more stable alternative to the highly reactive acyl chlorides. Its moderate reactivity can be advantageous for achieving higher selectivity in the presence of multiple nucleophilic sites. However, this often comes at the cost of requiring more forcing reaction conditions.

  • 4-Chloro-3-sulfamoylbenzoyl chloride is a workhorse reagent for the rapid and efficient introduction of the sulfamoylbenzoyl moiety. Its high reactivity makes it suitable for a broad range of substrates, but care must be taken to control the reaction conditions to avoid side reactions, especially with sensitive substrates.

  • m-(Chlorosulfonyl)benzoyl chloride offers a unique and powerful tool for the chemoselective, one-pot synthesis of m-sulfamoylbenzamides. The differential reactivity of its two electrophilic sites allows for the sequential introduction of two different amine nucleophiles, providing a streamlined approach to building molecular complexity.

Ultimately, the optimal choice of reagent will depend on the specific synthetic challenge at hand. For simple, robust acylations where high reactivity is desired, a sulfamoylbenzoyl chloride is often the preferred choice. For substrates with sensitive functional groups or when higher selectivity is paramount, the less reactive methyl 2-chloro-4-sulfamoylbenzoate may be more suitable. For the specific synthesis of m-sulfamoylbenzamide analogues, m-(chlorosulfonyl)benzoyl chloride provides a highly efficient and elegant solution. Researchers are encouraged to consider the factors outlined in this guide and to perform small-scale trials to determine the optimal conditions for their specific application.

References

  • Verlee, A., Heugebaert, T., van der Meer, T., Kerchev, P. I., Van Breusegem, F., & Stevens, C. V. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry, 13, 303–312. [Link][1][3]

  • LookChem. (n.d.). Cas 70049-77-3, 4-Chloro-3-sulfamoylbenzoyl chloride. Retrieved from [Link][1]

  • Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. [Link][2]

  • Verlee, A., Heugebaert, T., van der Meer, T., Kerchev, P. I., Van Breusegem, F., & Stevens, C. V. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry, 13, 303-312. [Link][1][3]

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analytical methods for determining the purity of methyl 2-chloro-4-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Purity Analysis of Methyl 2-chloro-4-sulfamoylbenzoate

This guide offers a comprehensive comparison of analytical methodologies for determining the purity of methyl 2-chloro-4-sulfamoylbenzoate, a critical intermediate in pharmaceutical synthesis. We will delve into the technical nuances of various techniques, providing field-proven insights and detailed experimental protocols to support researchers, scientists, and drug development professionals in selecting and implementing the most appropriate method for their specific needs.

Introduction: The Importance of Purity in Pharmaceutical Intermediates

Methyl 2-chloro-4-sulfamoylbenzoate (C₈H₈ClNO₄S) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity is paramount, as any impurities can carry through the synthetic pathway, potentially affecting the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods are essential for quality control throughout the manufacturing process.[2][3] This guide will compare and contrast the most effective techniques for this purpose.

Comparative Analysis of Key Analytical Methods

The choice of an analytical method is a critical decision driven by factors such as the nature of the analyte, the required sensitivity, and the specific information needed (e.g., qualitative identification vs. quantitative determination).[4] For methyl 2-chloro-4-sulfamoylbenzoate, a non-volatile and thermally stable compound, several techniques are applicable.[5][6]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.[7]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[6]Nuclear spin transitions in a strong magnetic field.[8]Measurement of the mass-to-charge ratio of ionized molecules.[9]
Applicability Ideal for non-volatile and thermally labile compounds, making it highly suitable for the target analyte.[5][7]Suitable for volatile and thermally stable compounds. The analyte may require derivatization to increase volatility.[4][6]Provides detailed structural information and can be quantitative (qNMR), but may have lower sensitivity for trace impurity profiling compared to chromatographic methods.[1]Provides molecular weight confirmation and structural information through fragmentation patterns.[1][10] Often coupled with a separation technique (e.g., GC-MS, LC-MS).
Sensitivity High, typically in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.[4]Very high, especially with sensitive detectors like FID or MS, often reaching ppb levels for volatile compounds.[11]Generally lower sensitivity compared to chromatographic methods for impurity detection.Extremely high sensitivity, capable of detecting trace amounts of impurities.
Specificity High, especially with photodiode array (PDA) or mass spectrometric (MS) detectors, allowing for peak purity assessment.[12]High, particularly when coupled with a mass spectrometer (GC-MS) for definitive peak identification.[13]Very high, providing unambiguous structural elucidation of the main component and impurities.High, providing specific molecular weight and fragmentation data.
Quantitation Excellent for accurate and precise quantification.[7]Excellent for accurate and precise quantification of volatile analytes.[13]Can be quantitative (qNMR) with proper standards and methodology.Primarily used for identification and confirmation, but can be quantitative with appropriate calibration.

Table 1: Comparison of Analytical Methods for Methyl 2-chloro-4-sulfamoylbenzoate Purity Analysis

In-Depth Analysis: High-Performance Liquid Chromatography (HPLC)

For routine quality control of methyl 2-chloro-4-sulfamoylbenzoate, reversed-phase HPLC with UV detection is the most pragmatic and widely adopted method.[7] This is due to its versatility in handling non-volatile compounds and its high degree of accuracy and precision.[5][14]

  • Column Selection: A C18 column is the workhorse for reversed-phase chromatography, offering excellent retention and separation of moderately polar to non-polar compounds like the target analyte.[14] The choice of a 250mm x 4.6mm column with 5µm particle size provides a good balance between resolution and analysis time.

  • Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typical for reversed-phase HPLC.[15] The organic modifier is adjusted to achieve optimal retention and separation of the analyte from its potential impurities. The use of a phosphate buffer helps to maintain a consistent pH, which is crucial for the reproducibility of retention times for ionizable compounds.

  • Detector Selection: A UV detector is commonly used for aromatic compounds due to their strong absorbance in the UV region.[14] Setting the detection wavelength at the λmax of methyl 2-chloro-4-sulfamoylbenzoate ensures maximum sensitivity. A photodiode array (PDA) detector can provide additional spectral information to assess peak purity.

Experimental Protocols

Validated HPLC Method for Purity Determination

This protocol describes a validated reversed-phase HPLC method for the quantitative determination of the purity of methyl 2-chloro-4-sulfamoylbenzoate.[7][14]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.05M Monobasic Potassium Phosphate (pH adjusted to 3.0 with phosphoric acid) (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Preparation of Solutions:

  • Diluent: Mobile phase.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of methyl 2-chloro-4-sulfamoylbenzoate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the methyl 2-chloro-4-sulfamoylbenzoate sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability:

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:[7]

  • Tailing factor: Not more than 2.0

  • Theoretical plates: Not less than 2000

  • Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%

Procedure:

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the standard solution in duplicate.

  • Inject the sample solution in duplicate.

Calculation of Purity:

The purity of the methyl 2-chloro-4-sulfamoylbenzoate sample is calculated using the following formula:[7]

Purity (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

  • Area_sample is the peak area of the main component in the sample chromatogram.

  • Area_standard is the average peak area of the main component in the standard chromatograms.

  • Conc_standard is the concentration of the reference standard.

  • Conc_sample is the concentration of the sample.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standard Weigh & Dissolve Reference Standard hplc_system HPLC System (Pump, Injector, Column, Detector) prep_standard->hplc_system Inject prep_sample Weigh & Dissolve Sample prep_sample->hplc_system Inject data_acquisition Data Acquisition (Chromatogram) hplc_system->data_acquisition Generate Data integration Peak Integration data_acquisition->integration calculation Purity Calculation integration->calculation report Final Report calculation->report

Caption: A workflow diagram illustrating the key stages of HPLC analysis for purity determination.

Gas Chromatography (GC) for Volatile Impurity Profiling

While HPLC is superior for the primary purity assay, GC is invaluable for detecting and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents.[5][16]

  • High Sensitivity for Volatiles: GC offers exceptional sensitivity for volatile organic compounds (VOCs).[11]

  • Complementary Information: Provides a more comprehensive impurity profile when used in conjunction with HPLC.

Typical GC-FID Conditions:

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Carrier Gas: Helium or Hydrogen

  • Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, then ramped to 240°C at 10°C/min, and held for 5 minutes.

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 280°C

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_analysis_gc Data Analysis prep_sample_gc Dissolve Sample in appropriate solvent gc_system GC System (Injector, Column, Oven, Detector) prep_sample_gc->gc_system Inject data_acquisition_gc Data Acquisition (Chromatogram) gc_system->data_acquisition_gc Generate Data integration_gc Peak Integration data_acquisition_gc->integration_gc quantification_gc Quantification of Volatile Impurities integration_gc->quantification_gc report_gc Final Report quantification_gc->report_gc

Caption: A schematic of the Gas Chromatography workflow for analyzing volatile impurities.

Structural Confirmation by NMR and Mass Spectrometry

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are essential for the definitive identification and structural elucidation of the main component and any unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed "fingerprint" of the molecule's structure.[8] Chemical shifts and coupling constants can confirm the identity of methyl 2-chloro-4-sulfamoylbenzoate and help in the characterization of related substance impurities.[1]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity.[1][10] When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for identifying unknown impurities.

Conclusion

A multi-faceted approach is optimal for the comprehensive purity analysis of methyl 2-chloro-4-sulfamoylbenzoate. A validated HPLC method serves as the primary tool for accurate and precise purity determination.[7] This should be complemented by a GC method for the analysis of volatile impurities. Furthermore, spectroscopic techniques like NMR and Mass Spectrometry are indispensable for the definitive structural confirmation of the main component and the identification of any unknown impurities. This integrated analytical strategy ensures the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.[2][3]

References

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A Comparative Analysis of Reaction Efficiency: Methyl vs. Ethyl 2-Chloro-4-Sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical synthesis, the 2-chloro-4-sulfamoylbenzoate scaffold is a critical intermediate. The choice of the ester protecting group, typically methyl or ethyl, can have significant implications for reaction efficiency, yield, and downstream processing. This guide provides a detailed comparative analysis of methyl 2-chloro-4-sulfamoylbenzoate and ethyl 2-chloro-4-sulfamoylbenzoate, offering insights into their relative reactivity and practical considerations for their use in organic synthesis.

Introduction: The Significance of 2-Chloro-4-Sulfamoylbenzoate Esters

Methyl and ethyl 2-chloro-4-sulfamoylbenzoate are key building blocks in the synthesis of a variety of biologically active molecules. The sulfamoyl group is a common feature in many diuretic and antihypertensive drugs, while the chloro and carboxylate functionalities provide handles for further chemical modification. The efficiency of reactions involving these intermediates is paramount for the economic viability and sustainability of a synthetic route. Understanding the subtle differences in reactivity between the methyl and ethyl esters can empower researchers to optimize their synthetic strategies.

Theoretical Comparison of Reactivity: Steric and Electronic Effects

The primary distinction in the chemical reactivity of methyl and ethyl esters lies in the nature of the alkoxy group. This difference manifests in both steric and electronic effects, which can influence the rates of various reactions, particularly nucleophilic acyl substitution.

Steric Hindrance: The ethyl group is larger than the methyl group. This increased steric bulk can hinder the approach of a nucleophile to the carbonyl carbon, potentially slowing down the rate of reaction. In contrast, the less bulky methyl group offers a more accessible reaction site, which can lead to faster reaction kinetics.[1][2]

Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect. The ethyl group is slightly more electron-donating than the methyl group. This increased electron density on the carbonyl carbon can make it slightly less electrophilic and therefore less reactive towards nucleophiles. However, this electronic difference is generally considered to be less significant than the steric difference in influencing the overall reaction rate.[3]

Based on these principles, methyl 2-chloro-4-sulfamoylbenzoate is generally expected to be more reactive towards nucleophiles than its ethyl counterpart. This is a critical consideration when planning reactions such as amidation or transesterification.

Physical Properties and Their Practical Implications

The choice between a methyl and ethyl ester can also be influenced by their physical properties, which affect reaction setup, workup, and purification.

PropertyMethyl 2-Chloro-4-Sulfamoylbenzoate (Predicted)Ethyl 2-Chloro-4-Sulfamoylbenzoate (Predicted)Impact on Reaction Efficiency
Molecular Weight LowerHigherAffects stoichiometry calculations.
Boiling Point LowerHigherA higher boiling point for the ethyl ester can be advantageous for reactions requiring elevated temperatures, allowing for a wider operational range without the need for a sealed vessel.[1]
Solubility Generally more soluble in polar solventsGenerally more soluble in less polar organic solventsCan influence the choice of reaction solvent and the ease of product isolation and purification.

Representative Experimental Protocol: Synthesis of a Sulfamoylbenzamide Derivative

The following is a generalized, representative protocol for the synthesis of a sulfamoylbenzamide derivative from a 2-chloro-4-sulfamoylbenzoate ester. This protocol is based on established methods for similar transformations.[4]

Objective: To synthesize N-alkyl-2-chloro-4-sulfamoylbenzamide via amidation of the corresponding ester.

Materials:

  • Methyl or Ethyl 2-chloro-4-sulfamoylbenzoate (1 equivalent)

  • Primary or secondary amine (1.1 equivalents)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Anhydrous base (optional, e.g., triethylamine, if the amine is used as a salt)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the methyl or ethyl 2-chloro-4-sulfamoylbenzoate in the chosen anhydrous solvent.

  • Add the amine to the solution. If an amine salt is used, add the anhydrous base.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvents: Water can hydrolyze the ester starting material and the desired amide product.

  • Monitoring by TLC/HPLC: Allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heating.

Expected Differences in Reaction Efficiency: A Comparative Discussion

When performing the above amidation reaction, the choice between the methyl and ethyl ester of 2-chloro-4-sulfamoylbenzoate would likely lead to the following differences in reaction efficiency:

  • Reaction Time: The reaction with methyl 2-chloro-4-sulfamoylbenzoate is expected to proceed faster due to the lower steric hindrance around the carbonyl group, allowing for a more rapid nucleophilic attack by the amine.[1]

  • Reaction Temperature: To achieve a comparable reaction rate, the amidation of ethyl 2-chloro-4-sulfamoylbenzoate might require a higher reaction temperature to overcome the increased steric barrier.

  • Yield: While both esters can likely be converted to the desired amide in high yield, the faster reaction of the methyl ester might lead to fewer side reactions and potentially a cleaner crude product, simplifying purification and improving the overall isolated yield.

  • Transesterification: If the reaction is carried out in an alcohol solvent, there is a risk of transesterification. The choice of base can be crucial; for instance, using sodium methoxide with a methyl ester and sodium ethoxide with an ethyl ester can help to avoid this side reaction.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a sulfamoylbenzamide derivative.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve Ester in Anhydrous Solvent B Add Amine (and optional base) A->B C Stir and Monitor (TLC/HPLC) B->C D Quench with Water C->D Reaction Complete E Extract with Organic Solvent D->E F Wash with NaHCO3 and Brine E->F G Dry and Concentrate F->G H Recrystallization or Column Chromatography G->H I Pure Product H->I

Caption: General workflow for the synthesis of a sulfamoylbenzamide derivative.

Conclusion

The choice between these two valuable intermediates should be made based on a careful consideration of the specific reaction conditions, the nature of the nucleophile, and the desired process parameters. For reactions where rapid conversion is critical, the methyl ester is likely the superior choice. Conversely, for processes requiring higher temperatures, the ethyl ester may provide a more stable and manageable system.

References

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Comparative Guide to the Cross-Reactivity of Methyl 2-Chloro-4-Sulfamoylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the sulfamoylbenzoate scaffold is a privileged structure, serving as a cornerstone for a multitude of therapeutic agents.[1][2] Methyl 2-chloro-4-sulfamoylbenzoate and its derivatives are pivotal intermediates in the synthesis of drugs ranging from diuretics and anti-inflammatory agents to oral hypoglycemics and antivirals.[3][4] The versatility of this scaffold lies in its synthetic tractability, which allows for the creation of diverse compound libraries for screening against various biological targets.[1] However, this structural flexibility also presents a significant challenge in drug development: the potential for cross-reactivity.

This guide provides an in-depth comparison of methyl 2-chloro-4-sulfamoylbenzoate derivatives, with a focus on their cross-reactivity profiles. For researchers, scientists, and drug development professionals, understanding and mitigating off-target effects is paramount for developing safe and effective therapeutics. This document offers a technical overview of the underlying principles of cross-reactivity, methodologies for its assessment, and a comparative analysis of hypothetical, yet representative, derivatives to guide lead optimization efforts.

The Imperative of Cross-Reactivity Studies

Cross-reactivity occurs when a molecule, such as a drug candidate, binds to an unintended biological target in addition to its intended one.[5] These "off-target" interactions can lead to a range of undesirable outcomes, from diminished therapeutic efficacy to severe adverse effects and toxicity.[6] Therefore, comprehensive cross-reactivity assessment is a non-negotiable component of preclinical safety evaluation and is mandated by regulatory agencies like the FDA and EMA prior to first-in-human clinical trials.[7][8][9][10]

The sulfamoyl group, a key feature of the derivatives discussed here, is present in a wide variety of marketed drugs.[11] While the debate on broad cross-allergenicity between antibacterial and nonantibacterial sulfonamides continues, the evidence suggests that the specific chemical structures, rather than the mere presence of a sulfonamide moiety, dictate the immunological response.[12][13][14] For small molecule derivatives, the risk of off-target binding is governed by structural and electronic similarities to the endogenous ligands of other receptors or enzymes.[15][16]

Understanding the Molecular Basis of Cross-Reactivity

At its core, cross-reactivity is a function of molecular recognition. A drug molecule's ability to bind to a target is determined by its three-dimensional shape, charge distribution, and the presence of specific functional groups that can form hydrogen bonds, hydrophobic interactions, or ionic bonds with the target's binding site. When a derivative of methyl 2-chloro-4-sulfamoylbenzoate shares structural motifs with the natural ligand of an unintended target, off-target binding can occur.

cluster_0 Lead Compound cluster_1 Biological Targets Lead Methyl 2-chloro-4- sulfamoylbenzoate Derivative Target Primary Therapeutic Target Lead->Target High Affinity (Desired Interaction) OffTarget1 Off-Target A (e.g., Related Enzyme) Lead->OffTarget1 Moderate Affinity (Potential Side Effects) OffTarget2 Off-Target B (e.g., Unrelated Receptor) Lead->OffTarget2 Low/No Affinity (Ideal Scenario)

Caption: Logical diagram of on-target and off-target interactions.

Comparative Analysis of Methyl 2-Chloro-4-Sulfamoylbenzoate Derivatives

To illustrate the impact of structural modifications on cross-reactivity, we will compare three hypothetical derivatives of methyl 2-chloro-4-sulfamoylbenzoate. These derivatives are designed to have a primary affinity for a specific therapeutic target, such as a protein kinase, while their off-target effects are evaluated against a panel of other kinases and a G-protein coupled receptor (GPCR).

DerivativeModification on Sulfamoyl NitrogenPrimary Target Affinity (Kd, nM)Off-Target A (Kinase) Affinity (Kd, nM)Off-Target B (GPCR) Affinity (Kd, nM)Selectivity Index (Off-Target A / Primary Target)
Derivative 1 Unsubstituted (-NH2)50500>10,00010
Derivative 2 Methyl-substituted (-NHCH3)251,000>10,00040
Derivative 3 Phenyl-substituted (-NHPh)75300>10,0004

Data Interpretation:

  • Derivative 1 represents a baseline compound with moderate affinity and a 10-fold selectivity for its primary target over the related off-target kinase.

  • Derivative 2 , with a small alkyl substitution, demonstrates improved primary target affinity and a significantly better selectivity profile. This suggests that the methyl group may be exploiting a specific hydrophobic pocket in the primary target's binding site that is absent or different in the off-target kinase.

  • Derivative 3 , featuring a bulkier phenyl group, shows decreased primary target affinity and poor selectivity. This indicates that the larger substituent may cause steric hindrance in the primary target's binding site while potentially enabling new, unfavorable interactions with the off-target.

These illustrative data underscore the critical role of structure-activity relationship (SAR) studies in lead optimization.[1] Subtle changes to the chemical structure can have profound effects on both potency and selectivity.

Methodologies for Assessing Cross-Reactivity

A multi-faceted approach is essential for a thorough evaluation of a compound's cross-reactivity profile. Combining in vitro biochemical and biophysical assays with cell-based and tissue-based studies provides a comprehensive picture of a drug candidate's potential off-target interactions.

Start Compound Synthesis Biochemical Biochemical/Biophysical Assays (ELISA, SPR, MST) Start->Biochemical Initial Screening CellBased Cell-Based Assays (Functional Response, Cytotoxicity) Biochemical->CellBased Confirm Cellular Activity Tissue Tissue Cross-Reactivity (TCR) (Immunohistochemistry) CellBased->Tissue Assess Off-Target Binding in situ Data Data Analysis & Interpretation (Selectivity Profiling) Tissue->Data Integrate All Data Decision Lead Optimization or Preclinical Candidate Selection Data->Decision

Caption: General experimental workflow for assessing small molecule cross-reactivity.[17]

Competitive Binding Assays (e.g., ELISA)

Competitive binding assays are a fundamental tool for quantifying the interaction of a small molecule with a target protein and for assessing its specificity by testing against a panel of other proteins.[17]

Protocol: Competitive ELISA for IC50 Determination

  • Plate Coating: Coat a 96-well microplate with the purified target protein (or off-target protein) and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.

  • Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition Reaction: Add a fixed concentration of a labeled ligand (e.g., biotinylated or fluorescently tagged known binder) along with serial dilutions of the test compound (methyl 2-chloro-4-sulfamoylbenzoate derivative). Incubate for 1-2 hours.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Detection: Add an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP for a biotinylated ligand) and incubate for 1 hour.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and allow the color to develop. Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Plot the absorbance against the log of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand).[17]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on binding kinetics (kon, koff) and affinity (KD).[17]

Protocol: SPR for Binding Kinetics Analysis

  • Chip Preparation: Immobilize the purified target protein onto a sensor chip.

  • System Priming: Prime the SPR system with running buffer to establish a stable baseline.

  • Analyte Injection: Inject a series of concentrations of the test compound (analyte) over the sensor chip surface.

  • Association & Dissociation: Monitor the change in the refractive index as the analyte binds to the immobilized protein (association phase) and then as it dissociates when the running buffer is flowed over the chip (dissociation phase).

  • Regeneration: Inject a regeneration solution to remove any remaining bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

  • Cross-Reactivity Screening: Repeat the process with a panel of off-target proteins immobilized on different channels of the sensor chip.

Tissue Cross-Reactivity (TCR) Studies

TCR studies are crucial for identifying unintended binding of a drug candidate to various tissues, which can be predictive of potential off-target toxicity.[7][17] These studies are typically performed using immunohistochemistry (IHC) on a panel of frozen human tissues.[7][8]

Protocol: Immunohistochemistry for TCR

  • Tissue Sectioning: Cryosection a comprehensive panel of normal human tissues (as recommended by regulatory agencies) at a thickness of 5-10 µm.

  • Fixation: Fix the tissue sections with a suitable fixative (e.g., cold acetone).

  • Blocking: Apply a blocking solution to prevent non-specific antibody binding.

  • Primary Antibody/Compound Incubation: Incubate the tissue sections with the labeled test compound or a primary antibody against the test compound.

  • Washing: Wash the sections to remove unbound compound/antibody.

  • Detection: Apply a secondary detection system (e.g., HRP-conjugated secondary antibody followed by a chromogen) if an unlabeled primary antibody was used.

  • Counterstaining: Lightly counterstain the sections with hematoxylin to visualize tissue morphology.[17]

  • Microscopy and Interpretation: A pathologist examines the slides to identify any specific staining patterns, noting the cell types and subcellular localization of binding.[17]

Conclusion

The study of cross-reactivity is a critical and intricate part of the drug discovery and development process. For methyl 2-chloro-4-sulfamoylbenzoate derivatives, as with any class of therapeutic compounds, a deep understanding of their off-target interaction profiles is essential for ensuring safety and efficacy. By employing a suite of robust analytical techniques, from in vitro binding assays to ex vivo tissue studies, researchers can build a comprehensive selectivity profile for their lead candidates. The comparative data, though illustrative, highlight the profound impact that subtle structural modifications can have on a compound's biological activity. A commitment to rigorous cross-reactivity screening and iterative, structure-guided design is the most effective strategy for advancing sulfamoylbenzoate derivatives from promising leads to safe and effective medicines.

References
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  • HistologiX. (2025). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers.
  • Haria, M., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC.
  • Jortani, S. A., & Valdes, R. Jr. (2012). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. PMC.
  • Ahmad, I., et al. (2020). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed.
  • IPHASE Biosciences. (2025). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines.
  • Benchchem. A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies.
  • GlobalLinker.
  • ExSyn Corp. (2026).
  • Creative Diagnostics. Cross-Reactivity Assessment.
  • BioBoston Consulting. (2025).
  • Dittoe, M., & Atanaskova, M. (2007). Sulfonamide allergy and cross-reactivity. PubMed.
  • Pharmacy Tools. Cross-Reactivity of Sulfonamide Drugs.
  • ResearchGate. (2025). Sulfonamide Cross-Reactivity: Fact or Fiction?.
  • Pichler, W. J. (2003).
  • Johnson, K. K., & Green, D. L. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. PubMed.

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A Comparative Guide to the Efficacy of Inhibitors Synthesized from Methyl 2-Chloro-4-Sulfamoylbenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the efficacy of enzyme inhibitors synthesized from the versatile methyl 2-chloro-4-sulfamoylbenzoate scaffold and its analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and comparative inhibitory potency of these compounds against key enzymatic targets, primarily human carbonic anhydrase (hCA) isoforms. The information presented herein is supported by experimental data from peer-reviewed literature to ensure scientific integrity and to empower your research and development endeavors.

Introduction: The Prominence of the Sulfamoylbenzoate Scaffold

The sulfamoylbenzoate core structure is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the design of potent and selective enzyme inhibitors.[1] Its prevalence is exemplified by drugs like furosemide, a diuretic targeting Na-K-Cl cotransporters.[1] The primary sulfonamide group (SO₂NH₂) is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes such as carbonic anhydrases.[2] The aromatic ring and the substitutable nitrogen of the sulfonamide allow for extensive chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity to achieve desired potency and selectivity against specific enzyme isoforms.[1][2] Methyl 2-chloro-4-sulfamoylbenzoate, in particular, offers multiple points for chemical diversification, making it an excellent starting material for generating libraries of potential drug candidates.

Synthetic Strategies for Sulfamoylbenzoate Analogs

The synthesis of N-substituted sulfamoylbenzoate derivatives is typically a robust and straightforward process. The most common and effective method involves the nucleophilic substitution reaction between a sulfonyl chloride and a primary or secondary amine.[3][4] A base, such as pyridine or triethylamine, is generally required to neutralize the hydrochloric acid generated during the reaction.[3]

General Synthetic Workflow:

The synthesis can be visualized as a multi-step process, starting from a suitable benzoyl derivative.

Synthetic Workflow Start 4-(Chlorosulfonyl)benzoyl Derivative Reaction Nucleophilic Substitution (Base, Solvent) Start->Reaction Amine Primary or Secondary Amine Amine->Reaction Ester N-Substituted Sulfamoylbenzoate Ester Reaction->Ester Hydrolysis Ester Hydrolysis (e.g., aq. KOH) Ester->Hydrolysis Final N-Substituted 4-Sulfamoylbenzoic Acid Hydrolysis->Final

Caption: General synthetic workflow for N-substituted 4-sulfamoylbenzoic acid derivatives.

This modular approach allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, which is a key determinant of the resulting inhibitor's efficacy and selectivity.[1]

Comparative Efficacy Against Human Carbonic Anhydrase Isoforms

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[5][6] Several isoforms are established therapeutic targets for various diseases, including glaucoma, epilepsy, and cancer.[5][7] The tumor-associated isoforms hCA IX and hCA XII are particularly important targets in oncology due to their role in the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis.[8][9]

The following tables summarize the inhibitory activity (Ki or IC50 values) of various inhibitors derived from sulfamoylbenzoate scaffolds against different hCA isoforms. Lower values indicate higher potency.

Table 1: Inhibitory Activity (Kᵢ, nM) of 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Ester Derivatives
CompoundR-GrouphCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4 Phenyl>100069.741.349.7
5 4-Hydroxyphenyl98536.341.3125
6 4-Chlorophenyl>100083.535.2149
7 4-Nitrophenyl7652798.865.2
8 4-Fluorophenyl>10001083.229.8
9 4-Cyanophenyl85252.739.4111
11 3,4-Dimethoxyphenyl>100044.13.415.6
12 3,4,5-Trimethoxyphenyl>10002204.325.4

Data sourced from a study on novel 2,4-dichloro-5-sulfamoylbenzoic acid oxime esters.[7]

Table 2: Inhibitory Activity (Kᵢ, nM) of Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates against hCAIX
CompoundHalogen at C2Substituent at C4hCA IX (Kᵢ, nM)
3b ClOMe0.25
4b IOMe0.12

Data from a study on high-affinity and selective inhibitors of carbonic anhydrase IX.[9]

Structure-Activity Relationship (SAR) Insights

The data presented in the tables above, along with other studies, provide valuable insights into the structure-activity relationships of sulfamoylbenzoate-based inhibitors.

  • The Primary Sulfonamide Moiety is Essential: This group is the primary anchor, coordinating to the zinc ion in the active site of carbonic anhydrases.[2]

  • Substituents on the Aromatic Ring Influence Potency and Selectivity: The nature and position of substituents on the phenyl ring significantly impact the inhibitory profile. For instance, in the oxime ester series, a 4-fluorophenyl substituent (compound 8 ) led to a more than 10-fold increase in potency against hCA IX compared to the unsubstituted phenyl analog (compound 4 ).[7] Similarly, the introduction of methoxy groups (compounds 11 and 12 ) also resulted in highly potent hCA IX inhibitors.[7]

  • Halogen Substitution at the 2-Position: The presence of a halogen at the C2 position of the benzoate ring can enhance binding affinity. A study on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates revealed that compounds with a chloro or iodo group at this position exhibited extremely high affinity for hCA IX.[9]

  • N-Substitution on the Sulfonamide: Modifications at the sulfonamide nitrogen are a common strategy to modulate the pharmacological properties of these inhibitors.[1] The choice of substituent can influence cell permeability, solubility, and isoform selectivity.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative sulfamoylbenzoate inhibitor and for a common assay to evaluate its efficacy.

Protocol for the Synthesis of N-Substituted-2,4-dichlorobenzenesulfonamides

This protocol is adapted from standard procedures for sulfonamide synthesis.[3]

Materials:

  • 2,4-Dichlorobenzenesulfonyl chloride

  • Appropriate primary or secondary amine

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Amine Solubilization: In a round-bottom flask, dissolve the amine (1.2 equivalents) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.[3]

  • Sulfonyl Chloride Addition: Dissolve 2,4-dichlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.[3]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[3]

Protocol for Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a common colorimetric assay to measure carbonic anhydrase activity and screen for inhibitors using the esterase activity of the enzyme on p-nitrophenyl acetate (pNPA).[5]

Materials:

  • Purified human carbonic anhydrase isoform

  • p-Nitrophenyl Acetate (pNPA)

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6)

  • DMSO for dissolving inhibitor compounds

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-SO₄ buffer and adjust the pH to 7.6.[5]

    • pNPA Stock Solution: Prepare a 20 mM stock solution of pNPA in DMSO or acetonitrile. This should be prepared fresh.[5]

    • Enzyme Solution: Prepare a working solution of the carbonic anhydrase isoform in the assay buffer.

    • Inhibitor Solutions: Prepare a series of dilutions of the test compounds in DMSO.

  • Assay Setup (in a 96-well plate):

    • Add 170 µL of Assay Buffer to each well.

    • Add 10 µL of the enzyme solution to the appropriate wells.

    • Add 10 µL of the inhibitor solution (or DMSO for control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: To initiate the reaction, add 10 µL of the 20 mM pNPA stock solution to each well. The final pNPA concentration will be 1 mM.[5]

  • Measurement: Immediately place the microplate in a plate reader pre-set to 25°C. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.[5]

  • Data Analysis:

    • Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the kinetic curve for both the control and the inhibitor-treated samples.[5]

    • Determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

CA Inhibition Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep1 Prepare Assay Buffer Step1 Add Buffer, Enzyme, and Inhibitor to Plate Prep2 Prepare pNPA Stock Prep3 Prepare Enzyme Solution Prep4 Prepare Inhibitor Dilutions Step2 Incubate Step1->Step2 Step3 Initiate with pNPA Step2->Step3 Step4 Measure Absorbance at 405 nm (Kinetic) Step3->Step4 Analysis1 Calculate Reaction Rates Step4->Analysis1 Analysis2 Determine % Inhibition Analysis1->Analysis2 Analysis3 Calculate IC50 Analysis2->Analysis3

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

Conclusion and Future Directions

Inhibitors synthesized from methyl 2-chloro-4-sulfamoylbenzoate and its analogs have demonstrated significant potential, particularly as highly potent and selective inhibitors of carbonic anhydrase isoforms. The synthetic tractability of this scaffold allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation inhibitors with improved pharmacological profiles. Future research should focus on optimizing the pharmacokinetic properties of these compounds and evaluating their in vivo efficacy in relevant disease models. The continued exploration of this chemical space holds great promise for the development of novel therapeutics for a range of diseases, from cancer to glaucoma.

References

  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
  • Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. Benchchem.
  • Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. Benchchem.
  • Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors. Benchchem.
  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. ResearchGate.
  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387). Abcam.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University.
  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. PMC.
  • The Synthesis of Functionalised Sulfonamides. UCL Discovery.
  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS.
  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications.
  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. PubMed.
  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC.
  • Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. PMC.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC.
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate.
  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. MDPI.
  • Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates. PMC.
  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. ResearchGate.
  • A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors. FLORE.
  • An Inquiry into Methyl 4-(sulfamoylmethyl)benzoate as a Carbonic Anhydrase Inhibitor: A Technical Overview. Benchchem.

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Safety Operating Guide

Methyl 2-chloro-4-sulfamoylbenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Title: Authoritative Guide to the Disposal of Methyl 2-chloro-4-sulfamoylbenzoate Document Control: V.2025.1 | Target Audience: R&D Chemists, EHS Officers, Lab Managers[1][2]

Executive Summary & Compound Identification

This guide defines the standard operating procedure (SOP) for the safe containment, classification, and disposal of Methyl 2-chloro-4-sulfamoylbenzoate . As a Senior Application Scientist, I emphasize that while this compound is a stable intermediate, its disposal must account for its halogenated and sulfonated nature to prevent environmental release of persistent organic pollutants.

Crucial Distinction: Ensure you are handling the sulfamoyl (-SO₂NH₂) derivative, not the highly water-reactive chlorosulfonyl (-SO₂Cl) precursor.[1][2] This guide applies specifically to the stable sulfamoyl ester.[1][2]

Table 1: Chemical Identity & Physical Properties
PropertyDetail
Chemical Name Methyl 2-chloro-4-sulfamoylbenzoate
CAS Number 1190947-65-9
Molecular Formula C₈H₈ClNO₄S
Molecular Weight 249.67 g/mol
Physical State Solid (White to off-white powder)
Solubility Low in water; soluble in DMSO, Methanol, DCM
Key Functional Groups Methyl Ester (-COOCH₃), Sulfonamide (-SO₂NH₂), Aryl Chloride (-Cl)

Hazard Profile & Risk Assessment (GHS)

Before disposal, the waste generator must classify the hazard.[1][2] This compound is generally classified as an Irritant and Harmful substance.[1][2] It is not spontaneously combustible or water-reactive, simplifying the disposal stream compared to its acyl chloride precursors.[1][2]

Table 2: GHS Classification & Safety Data
Hazard CategoryCodeStatement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2]
Serious Eye Damage H319 Causes serious eye irritation.[1][2]
STOT - Single Exposure H335 May cause respiratory irritation.[1]

Scientific Insight: The presence of the sulfonamide group implies potential biological activity (enzyme inhibition).[1][2] Therefore, it must never be disposed of via sink/drain, as standard municipal water treatment cannot effectively degrade halogenated sulfonamides, leading to bioaccumulation risks.[1][2]

Disposal Workflows & Decision Logic

The following workflows utilize a "Cradle-to-Grave" approach, ensuring the compound is tracked from the bench to final thermal destruction.

A. Solid Waste (Pure Substance)[1][2]
  • Primary Method: High-Temperature Incineration.[1]

  • Container: High-density polyethylene (HDPE) wide-mouth jar or fiber drum with liner.[1][2]

  • Labeling: Must be labeled "Hazardous Waste - Solid - Toxic/Irritant."[1][2]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1][2]
  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases (which hydrolyze the ester, releasing methanol and the free acid).[1][2]

  • Stream: Halogenated Solvent Waste.[1][2] Even if dissolved in a non-halogenated solvent (like methanol), the presence of the chlorine atom in the solute classifies the entire mixture as Halogenated Waste in many jurisdictions.[1][2]

Visualized Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: Methyl 2-chloro-4-sulfamoylbenzoate StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder (Expired or Excess) StateCheck->SolidPath Powder LiquidPath Liquid / Solution (Reaction Mixture) StateCheck->LiquidPath Solution SolidPkg Double-bag in Polyethylene Place in HDPE Drum SolidPath->SolidPkg SolventCheck Check Solvent System LiquidPath->SolventCheck Labeling Label: 'Hazardous Waste' Constituents: Methyl 2-chloro-4-sulfamoylbenzoate SolidPkg->Labeling HaloStream Stream: Halogenated Organic SolventCheck->HaloStream Contains DCM/Chloroform OR High Conc. Solute NonHaloStream Stream: Non-Halogenated Organic (Only if <1000 ppm halogen content) SolventCheck->NonHaloStream Pure Methanol/Ethanol (Check Local Regs) HaloStream->Labeling NonHaloStream->Labeling Destruction Final Disposal: High-Temp Incineration Labeling->Destruction

Figure 1: Decision logic for classifying and packaging waste streams based on physical state and solvent composition.[1][2]

Operational Procedures

Protocol 4.1: Solid Waste Packaging
  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1][2] If handling >10g of fine powder outside a fume hood, use an N95 respirator to prevent inhalation (H335).[1][2]

  • Transfer: Transfer the solid into a clear polyethylene bag. Twist and tape the neck of the bag to seal.

  • Secondary Containment: Place the sealed bag into a secondary hazardous waste container (e.g., a yellow or black waste drum).

  • Labeling: Affix a hazardous waste tag immediately.[1][2] List "Methyl 2-chloro-4-sulfamoylbenzoate" explicitly; do not use generic terms like "Organic Solid."

Protocol 4.2: Spill Cleanup (Dry)
  • Do NOT wet the powder initially, as this creates a sticky sludge that is harder to contain.[1][2]

  • Step 1: Isolate the area.[1][2]

  • Step 2: Gently cover the spill with a dust suppressant (or simply use a scoop/dustpan if careful) to minimize aerosolization.[1][2]

  • Step 3: Sweep into a disposable container.

  • Step 4: Wipe the surface with a solvent-dampened towel (Methanol or Acetone) to remove residue.[1][2]

  • Step 5: Dispose of all cleanup materials (towels, gloves, scoop) as solid hazardous waste.[1][2]

Regulatory & Compliance Context

  • EPA (USA): This compound is not explicitly listed on the RCRA P-list or U-list.[1][2] However, it must be characterized by the generator.[1][2] If dissolved in a flammable solvent, it carries the D001 (Ignitable) code.[1][2] Due to the halogen content, it is best practice to treat it as if it requires thermal destruction to prevent formation of breakdown products.[1][2]

  • EU (REACH): Dispose of in accordance with Directive 2008/98/EC on waste.[1][2] The waste code (EWC) is likely 07 05 13 * (solid wastes containing hazardous substances).[1][2]

Emergency Response

  • In Case of Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses if present.[1][2]

  • In Case of Skin Contact: Wash with soap and water.[1][2] The methyl ester is lipophilic; soap is essential to remove it from skin pores.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394629, Methyl 2-chloro-4-sulfamoylbenzoate.[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[1][2] Retrieved from [Link][1][2]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-chloro-4-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work with novel chemical compounds demands the highest standards of safety. This guide provides an in-depth, procedural framework for the safe handling of Methyl 2-chloro-4-sulfamoylbenzoate, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The recommendations herein are synthesized from safety data for structurally analogous compounds, establishing a robust, risk-based safety protocol.

Hazard Assessment and Risk Profile

The primary hazards are identified as:

  • Serious Eye Damage: Analogous chlorinated and sulfonylated benzoic acids are classified as causing serious eye damage (GHS Category 1).[1][2] This is the most significant risk and necessitates stringent eye protection.

  • Skin Irritation: Aromatic acids and esters frequently cause skin irritation.[3][4]

  • Harmful if Swallowed: Methyl benzoate is classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[5][6]

  • Respiratory Tract Irritation: Fine powders or aerosols may cause respiratory irritation.[7]

  • Combustibility: While not highly flammable, related compounds are combustible and can form explosive mixtures with air upon intense heating.[5]

Core PPE Requirements for Methyl 2-chloro-4-sulfamoylbenzoate

The selection of PPE must be directly correlated with the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for handling Methyl 2-chloro-4-sulfamoylbenzoate in a laboratory setting.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids Chemical safety goggles and a face shield.Double-gloving with nitrile gloves (minimum 5 mil thickness).Fully-buttoned laboratory coat.Required if not performed in a certified chemical fume hood. Use a NIOSH-approved N95 or P100 respirator.
Solution Preparation & Transfers Chemical safety goggles. A face shield is recommended if splashing is possible.Nitrile gloves. For prolonged contact (>1 hour), consider heavier-duty butyl rubber gloves.[7]Fully-buttoned laboratory coat.Not required if performed in a certified chemical fume hood.
Running Reactions & Work-up Chemical safety goggles.Nitrile gloves. Regularly inspect for signs of degradation or contamination.Fully-buttoned laboratory coat. Consider a chemically resistant apron for larger volumes.Not required if performed in a certified chemical fume hood.
Minor Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemically resistant apron over a laboratory coat.Required. Use a NIOSH-approved respirator with cartridges for organic vapors and particulates.

Procedural Guidance: A Step-by-Step Workflow

Adherence to a systematic workflow is critical for minimizing exposure risk. This process encompasses everything from initial preparation to the final disposal of waste.

G cluster_prep 1. Preparation Phase cluster_ppe 2. PPE Donning Sequence cluster_handling 3. Chemical Handling (in Fume Hood) cluster_cleanup 4. Post-Handling & Disposal A Verify Fume Hood is Operational (Check airflow certification) B Assemble Spill Kit (Absorbent, neutralizer, waste bags) A->B C Review Safety Protocols (This guide & relevant SDS) B->C D Lab Coat C->D Proceed to Donning E Safety Goggles & Face Shield D->E F Nitrile Gloves (Inspect for defects) E->F G Weigh Solid Compound F->G Begin Work H Prepare Solution G->H I Conduct Experiment H->I J Decontaminate Surfaces & Glassware I->J Conclude Experiment K Segregate & Label Chemical Waste J->K L PPE Doffing (Reverse Order) K->L M Dispose of Contaminated PPE L->M

Caption: Safe Handling Workflow for Methyl 2-chloro-4-sulfamoylbenzoate.

Step 1: Pre-Handling and Area Preparation
  • Ventilation: Confirm that the chemical fume hood has a current certification and is functioning correctly. All handling of the solid and its solutions should occur within the hood.[8][9]

  • Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[8] Locate the appropriate chemical spill kit.

  • Review Documentation: Read this guide and the SDS for any other reagents being used in the procedure.

Step 2: Donning Personal Protective Equipment

The sequence of donning PPE is designed to prevent contamination.

  • Body Protection: Put on your laboratory coat and ensure it is fully buttoned.

  • Eye/Face Protection: Don chemical safety goggles. If weighing the solid compound or there is a splash risk, add a face shield over the goggles.[10][11]

  • Hand Protection: Put on the first pair of nitrile gloves. If double-gloving, put the second pair on over the first, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve. Always inspect gloves for tears or pinholes before use.[12]

Step 3: Safe Handling Operations
  • Weighing: To prevent inhalation of fine particles, weigh the solid compound inside the fume hood. Use a draft shield on the balance if necessary.

  • Transfers: When making solutions, add the solid to the solvent slowly to avoid splashing. Keep all containers capped when not in use.

Step 4: Doffing Personal Protective Equipment

The removal process is critical to avoid contaminating your skin or clothing.

  • Outer Gloves: If double-gloved, remove the outer, most contaminated pair of gloves first. Dispose of them in the designated solid waste container.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap.

  • Body Protection: Unbutton and remove the lab coat, folding the contaminated exterior inward.

  • Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.[10][12]

Decontamination and Disposal Plan

Proper disposal is a crucial final step in the safe handling workflow.

  • Chemical Waste: All solutions and unreacted solid material must be disposed of as hazardous chemical waste.[5] Do not pour down the drain.[5][12] The waste must be collected in a clearly labeled, sealed container compatible with the chemical.

  • Contaminated Materials: Used gloves, weigh boats, and any absorbent material from spill cleanup must be disposed of in a designated solid hazardous waste container.[12] Do not mix with regular trash.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. Only then can the container be disposed of or recycled according to your institution's policies.[10]

  • Spill Response: In case of a small spill inside a fume hood, use an absorbent pad or spill kit material to contain it. The contaminated material should be collected in a sealed bag for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[10]

By integrating these expert protocols and procedural steps into your daily laboratory practice, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Sigma-Aldrich. (2025, November 7).
  • Santa Cruz Biotechnology, Inc. (2017, October 9). SAFETY DATA SHEET for 2-Amino-4-(methylsulfonyl)benzoic acid.
  • Carl ROTH. (2022, September 20).
  • DC Fine Chemicals. (2025, January 29).
  • TCI EUROPE N.V. (2025, January 15).
  • Aaron Chemicals LLC. (2025, August 8). Safety Data Sheet for 3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic Acid.
  • Fisher Scientific.
  • Fisher Scientific. (2010, May 22). SAFETY DATA SHEET for 4-Chloro-2-methylbenzoic acid.
  • Fisher Scientific. (2012, January 10). SAFETY DATA SHEET for Methyl 4-(chlorocarbonyl)
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